Lapidine
描述
Structure
3D Structure
属性
IUPAC Name |
[(3R,3aS,4S,8aS)-3-hydroxy-6,8a-dimethyl-8-oxo-3-propan-2-yl-2,3a,4,5-tetrahydro-1H-azulen-4-yl] (Z)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-7-14(5)18(22)24-15-10-13(4)11-16(21)19(6)8-9-20(23,12(2)3)17(15)19/h7,11-12,15,17,23H,8-10H2,1-6H3/b14-7-/t15-,17+,19+,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWBTMBPEHUMBA-GULXXORSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CC(=CC(=O)C2(C1C(CC2)(C(C)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1CC(=CC(=O)[C@@]2([C@@H]1[C@@](CC2)(C(C)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201346457 | |
| Record name | Lapidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201346457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79863-24-4 | |
| Record name | Lapidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079863244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lapidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201346457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Plitidepsin: A Deep Dive into its Molecular Architecture and Chemical Characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plitidepsin, also known as Aplidin®, is a potent cyclic depsipeptide of marine origin, first isolated from the tunicate Aplidium albicans.[1][2] It has garnered significant interest in the scientific community for its pronounced antitumor, antiviral, and immunosuppressive properties.[2] This technical guide provides an in-depth exploration of the molecular structure and chemical properties of plitidepsin, offering valuable data and methodologies for researchers in the field of drug discovery and development. The primary mechanism of action of plitidepsin involves the targeting of the eukaryotic translation elongation factor 1A2 (eEF1A2), a protein often overexpressed in cancerous cells, thereby inducing cell cycle arrest and apoptosis.[3][4]
Molecular Structure and Identification
Plitidepsin is a complex cyclic depsipeptide with a well-defined stereochemistry. Its intricate structure is fundamental to its biological activity.
| Identifier | Value |
| Molecular Formula | C₅₇H₈₇N₇O₁₅ |
| Molecular Weight | 1110.34 g/mol |
| CAS Number | 137219-37-5 |
| IUPAC Name | (2S)-N-[(2R)-1-[[(3S,6S,8S,12S,13R,16S,17R,20S,23S)-13-[(2S)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-N-methyl-1-(2-oxopropanoyl)pyrrolidine-2-carboxamide |
| Synonyms | Aplidin, Dehydrodidemnin B |
Physicochemical Properties
The physicochemical properties of plitidepsin are crucial for its formulation, delivery, and pharmacokinetic profile.
| Property | Value |
| Melting Point | 152-160 °C |
| pKa (Predicted) | 11.28 ± 0.70 |
| Solubility | Soluble in DMSO. |
Signaling Pathway of Plitidepsin
Plitidepsin exerts its biological effects by modulating specific intracellular signaling pathways, primarily initiating a cascade that leads to apoptosis. The key steps are outlined below.
Experimental Protocols
This section details the methodologies for key experiments related to the synthesis and biological evaluation of plitidepsin.
Total Synthesis of Plitidepsin
The total synthesis of plitidepsin is a complex, multi-step process that is typically achieved through a convergent approach, involving the synthesis of key fragments followed by their assembly and final modifications.[5]
Experimental Workflow for Plitidepsin Synthesis
Detailed Protocol:
-
Fragment Synthesis: The synthesis commences with the preparation of two key fragments: a peptidic fragment and a carboxylic acid fragment, often involving multiple protection and deprotection steps.[5]
-
Fragment Coupling: The two fragments are coupled together using standard peptide coupling reagents to form a linear precursor.[5]
-
Macrolactamization: The linear precursor undergoes an intramolecular cyclization reaction to form the macrocyclic core of plitidepsin.[5]
-
Final Steps: The final stages of the synthesis involve the introduction of the peptidic side chains to complete the structure of plitidepsin.[5]
eEF1A2 Binding Assay
The interaction of plitidepsin with its primary target, eEF1A2, can be quantified using various biochemical assays.
Drug Affinity Responsive Target Stability (DARTS) Assay Protocol:
-
Cell Lysate Preparation: Prepare protein extracts from a suitable cell line (e.g., HeLa cells).[3]
-
Plitidepsin Incubation: Incubate the cell lysates with varying concentrations of plitidepsin for 1 hour at room temperature.[3]
-
Protease Digestion: Add a protease, such as subtilisin, to the samples and incubate for 30 minutes at room temperature to allow for protein digestion.[3]
-
SDS-PAGE and Western Blot: Resolve the protein samples by SDS-PAGE and transfer to a membrane. Probe the membrane with an antibody specific for eEF1A2 to analyze its degradation.[3]
-
Analysis: Quantify the eEF1A2 bands. Plitidepsin binding to eEF1A2 will confer protection from proteolytic degradation, resulting in less degradation at higher plitidepsin concentrations.[3]
JNK Pathway Activation Assay
The activation of the JNK signaling pathway by plitidepsin can be assessed by measuring the phosphorylation of JNK.
Western Blot Protocol for Phospho-JNK:
-
Cell Treatment: Treat cells (e.g., multiple myeloma cell lines) with plitidepsin (e.g., 100 nM) for various time points.[6]
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated JNK (p-JNK) and total JNK. Subsequently, incubate with appropriate secondary antibodies.[6][7]
-
Detection and Analysis: Visualize the protein bands using an appropriate detection system and quantify the band intensities. An increase in the p-JNK/total JNK ratio indicates activation of the pathway.[6][7]
Apoptosis Assay
The induction of apoptosis by plitidepsin can be quantified using flow cytometry with Annexin V and propidium iodide (PI) staining.
Annexin V/PI Staining Protocol:
-
Cell Treatment: Induce apoptosis in your cell line of interest by treating with plitidepsin for a specified time. Include both negative (untreated) and positive controls.[8][9]
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.[8][9]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.[8][9]
Apoptosis Assay Workflow
Conclusion
Plitidepsin stands out as a marine-derived compound with a complex molecular architecture and significant therapeutic potential. This guide has provided a comprehensive overview of its chemical and physical properties, its mechanism of action through the eEF1A2-JNK signaling axis, and detailed protocols for its synthesis and biological characterization. The information presented herein is intended to serve as a valuable resource for researchers dedicated to advancing our understanding and application of this promising molecule in the development of novel therapeutics.
References
- 1. Binding of eEF1A2 to the RNA-dependent protein kinase PKR modulates its activity and promotes tumour cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plitidepsin - Wikipedia [en.wikipedia.org]
- 3. Translation Elongation Factor eEF1A2 is a Novel Anticancer Target for the Marine Natural Product Plitidepsin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plitidepsin: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to synthesize Plitidepsin?_Chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Preclinical Pharmacology of Aplidine (Plitidepsin): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aplidine® (plitidepsin) is a cyclic depsipeptide of marine origin, initially isolated from the tunicate Aplidium albicans. Now produced synthetically, it has demonstrated potent antitumor activity in a range of preclinical models, leading to its investigation in numerous clinical trials for both solid and hematological malignancies.[1][2][3] This technical guide provides a comprehensive overview of the preclinical pharmacology of Aplidine, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.
Mechanism of Action
The primary molecular target of Aplidine is the eukaryotic translation elongation factor 1A2 (eEF1A2), a protein often overexpressed in cancerous tissues.[4][5] Aplidine binds to eEF1A2 with a high affinity (KD = 80 nM), interfering with its canonical function of delivering aminoacyl-tRNAs to the ribosome during protein synthesis.[5] This interaction disrupts the translation process, leading to a cascade of downstream cellular events.
Aplidine's mechanism of action is multifaceted, extending beyond simple protein synthesis inhibition.[6] It induces early oxidative stress and activates the Rac1 GTPase.[7] This leads to the sustained activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK) signaling pathways.[8] The persistent activation of these stress-related kinases is a critical mediator of Aplidine's cytotoxic effects, ultimately culminating in cell cycle arrest and the induction of apoptosis.[3][6][8]
In Vitro Efficacy
Aplidine has demonstrated potent cytotoxic activity against a broad spectrum of human cancer cell lines, with IC50 values often in the low nanomolar range.[9] Its efficacy extends to various hematological malignancies and solid tumors.
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time | Citation |
| Ramos | Burkitt's Lymphoma | 1.7 ± 0.7 | 96 h | [10] |
| RL | Diffuse Large B-cell Lymphoma | 1.5 ± 0.5 | 96 h | [10] |
| HT | Diffuse Large B-cell Lymphoma | 0.8 ± 0.2 | 96 h | [10] |
| Daudi | Burkitt's Lymphoma | 1.2 ± 0.4 | 96 h | [10] |
| Raji | Burkitt's Lymphoma | 2.6 | 96 h | [10] |
| Namalwa | Burkitt's Lymphoma | 3.1 ± 1 | 96 h | [10] |
| Jiyoye | Burkitt's Lymphoma | 5.6 ± 1 | 96 h | [10] |
| A549 | Non-small Cell Lung Cancer | 0.2 | 72 h | [5] |
| HT-29 | Colorectal Cancer | 0.5 | 72 h | [5] |
| HEL | Myelofibrosis | Low nM | - | [11] |
| UKE-1 | Myelofibrosis | Low nM | - | [11] |
| SET2 | Myelofibrosis | Low nM | - | [11] |
In Vivo Efficacy
Preclinical in vivo studies using xenograft models have corroborated the antitumor activity of Aplidine observed in vitro. These studies have demonstrated significant tumor growth inhibition and increased survival in various cancer models.
| Xenograft Model | Cancer Type | Dosing Regimen | Key Findings | Citation |
| Ramos | Burkitt's Lymphoma | 0.2 or 0.4 mg/kg, 4 doses, 3 days apart | Additive antitumor effects with rituximab, significant prolongation of survival. | [2][10] |
| MM1S | Multiple Myeloma | 140 µg/kg/day, 5 days/week or 100 µg/kg/day, 7 days/week | Significant inhibition of tumor growth and increased survival. | [12] |
Preclinical Toxicology
Preclinical toxicology studies have identified neuromuscular toxicity as a dose-limiting factor for Aplidine.[6] Interestingly, significant hematological toxicity has not been observed, which distinguishes it from many conventional cytotoxic agents.[6] The neuromuscular side effects were found to be manageable with L-carnitine co-administration.[6] In vitro studies on human bone marrow hematopoietic progenitors showed IC50 values ranging from 150-530 nM, which are considerably higher than the cytotoxic concentrations for many cancer cell lines, supporting the observation of limited myelosuppression.[1]
Experimental Protocols
Detailed methodologies for key preclinical assays are provided below.
In Vitro Cytotoxicity Assay
This protocol outlines a general procedure for determining the IC50 of Aplidine in a cancer cell line using a colorimetric assay such as MTT or a fluorescence-based assay.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Aplidine in culture medium and add to the wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for a specified duration (e.g., 72 or 96 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add the viability reagent (e.g., MTT, resazurin) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following Aplidine treatment.[7][13][14][15][16]
-
Cell Treatment: Treat cells with Aplidine at the desired concentrations and for the appropriate duration. Include untreated controls.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method determines the effect of Aplidine on cell cycle distribution.[17][18][19][20][21]
-
Cell Treatment: Culture cells with and without Aplidine for a specified time.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol while vortexing to prevent clumping.
-
Staining: Wash the fixed cells with PBS and resuspend them in a PI staining solution containing RNase A.
-
Incubation: Incubate the cells at room temperature in the dark.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer and analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for JNK and p38 MAPK Phosphorylation
This protocol detects the activation of JNK and p38 MAPK signaling pathways.[22][23][24][25]
-
Cell Lysis: Treat cells with Aplidine for various time points, then lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies specific for phosphorylated JNK and p38 MAPK. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Normalization: Strip the membrane and re-probe with antibodies against total JNK and p38 MAPK as loading controls.
In Vivo Xenograft Tumor Model
This protocol describes a general workflow for evaluating the in vivo efficacy of Aplidine.[26][27][28][29][30]
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly. The formula Volume = (width)^2 x length/2 is commonly used.[26]
-
Treatment: Once tumors reach a specified size, randomize the mice into treatment and control groups. Administer Aplidine according to the planned dosing schedule (e.g., intraperitoneal injection).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.
Conclusion
The preclinical data for Aplidine (plitidepsin) demonstrate a compound with a unique mechanism of action targeting eEF1A2, leading to potent and broad-spectrum antitumor activity both in vitro and in vivo. Its distinct toxicological profile, characterized by a lack of significant myelosuppression, makes it an interesting candidate for further development, both as a single agent and in combination with other anticancer therapies. The detailed methodologies and summarized data presented in this guide offer a valuable resource for researchers and drug development professionals working with this promising marine-derived agent.
References
- 1. In vitro toxicity of ET-743 and aplidine, two marine-derived antineoplastics, on human bone marrow haematopoietic progenitors. comparison with the clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Multicenter phase II study of plitidepsin in patients with relapsed/refractory non-Hodgkin’s lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Aplidine: a paradigm of how to handle the activity and toxicity of a novel marine anticancer poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aplidin, a marine organism-derived compound with potent antimyeloma activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Plitidepsin (Aplidin) is a potent inhibitor of diffuse large cell and Burkitt lymphoma and is synergistic with rituximab - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of plitidepsin in patients with primary myelofibrosis and post polycythemia vera/essential thrombocythemia myelofibrosis: results of preclinical studies and a phase II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. bio-techne.com [bio-techne.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - IN [thermofisher.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. vet.cornell.edu [vet.cornell.edu]
- 20. ucl.ac.uk [ucl.ac.uk]
- 21. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 27. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 28. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 29. animalcare.jhu.edu [animalcare.jhu.edu]
- 30. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
An In-depth Technical Guide to the Target Identification and Validation of Aplidine (Plitidepsin)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aplidine, also known as plitidepsin, is a cyclic depsipeptide of marine origin, first isolated from the Mediterranean tunicate Aplidium albicans.[1][2] It has demonstrated potent antineoplastic and antiviral properties, leading to its clinical development for various cancers, most notably multiple myeloma, and its investigation as a therapeutic for viral diseases such as COVID-19.[3][4][5] This technical guide provides a comprehensive overview of the core scientific investigations that have successfully identified and validated its primary molecular target and elucidated its mechanism of action.
The central mechanism of Aplidine's therapeutic activity is its interaction with the eukaryotic translation elongation factor 1 alpha 2 (eEF1A2).[1][3][5] By binding to this key protein, Aplidine disrupts the process of protein synthesis, a pathway that is often upregulated in cancer cells and is essential for viral replication.[1][4] This guide will detail the experimental journey from initial observations to the conclusive validation of eEF1A2 as the direct target of Aplidine, presenting quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways and workflows.
Target Identification: Unraveling the Molecular Target of Aplidine
The initial identification of eEF1A2 as the primary target of Aplidine was the result of a multi-pronged approach that combined biochemical techniques with the generation and analysis of drug-resistant cell lines. A key strategy involved the use of radiolabeled Aplidine to trace its binding partners within cancer cells.[3][6]
Further compelling evidence for eEF1A2 as the target emerged from studies of cancer cell lines that had developed resistance to Aplidine.[6][7] These resistant cell lines, when analyzed, consistently showed a significant reduction in the expression levels of eEF1A2 protein.[6][7] This strong correlation suggested that the presence of eEF1A2 was a critical determinant of a cell's sensitivity to Aplidine.
Target Validation: Confirming the eEF1A2 Interaction
Following the initial identification of eEF1A2, a series of rigorous validation experiments were conducted to confirm a direct and functionally relevant interaction between Aplidine and its target. These studies employed a combination of biochemical, cellular, and genetic methodologies.
Biochemical Validation
Direct binding of Aplidine to purified eEF1A2 was quantified using radiolabeled ligand binding assays.[3][6] These experiments were crucial in determining the binding affinity and kinetics of the interaction. The Drug Affinity Responsive Target Stability (DARTS) assay provided further biochemical evidence of a direct interaction within a more complex biological milieu. In this assay, the binding of Aplidine to eEF1A2 in cell lysates conferred protection to the protein from proteolytic degradation.[7]
Cellular Validation
To confirm that the Aplidine-eEF1A2 interaction occurs within a living cell, researchers utilized advanced imaging techniques. Fluorescence Lifetime Imaging Microscopy (FLIM) combined with Förster Resonance Energy Transfer (FRET) demonstrated that Aplidine and eEF1A2 are in close enough proximity in living cells to suggest the formation of a drug-protein complex.[3][6]
Genetic Validation
Genetic approaches provided the most compelling evidence for eEF1A2 as the bona fide target of Aplidine. In "rescue" experiments, the ectopic overexpression of eEF1A2 in Aplidine-resistant cell lines (which had low endogenous levels of the protein) successfully restored their sensitivity to the drug.[6][7] Conversely, the use of CRISPR/Cas9 gene-editing technology to knock out eEF1A2 in sensitive cells was shown to confer resistance to Aplidine.[8]
Quantitative Data Presentation
The following tables summarize the key quantitative data related to Aplidine's interaction with its target and its biological activity.
Table 1: Binding Affinity of Aplidine for eEF1A2
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | 80 nM | Radioligand Binding Assay | [3][9][10] |
| Target Residence Time | ~9 minutes | Radioligand Binding Assay | [3][10] |
Table 2: Antiproliferative Activity of Aplidine in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Multiple Myeloma Cell Lines (n=23) | Multiple Myeloma | 1 - 10 | [11] |
| JJN3 | Multiple Myeloma | ~10 | [1] |
| RL | B-cell Lymphoma | 1.5 ± 0.5 | [12] |
| Ramos | B-cell Lymphoma | 1.7 ± 0.7 | [12] |
| Human Hematopoietic Progenitors | N/A | 150 - 530 (24h exposure) | [13] |
Table 3: Antiviral Activity of Aplidine against SARS-CoV-2
| Cell Line | Parameter | Value (nM) | Reference |
| Vero E6 | IC90 | 1.76 | [9][14] |
| hACE2-293T | IC90 | 0.88 | [9][14] |
| Human Pneumocyte-like Cells | IC90 | 3.14 | [9][14] |
Table 4: Clinical Trial Results of Aplidine in Relapsed/Refractory Multiple Myeloma (ADMYRE Phase III Trial)
| Parameter | Aplidine + Dexamethasone | Dexamethasone Alone | p-value | Reference |
| Reduction in Risk of Progression or Death | 35% | - | 0.0054 | [15] |
Signaling Pathways and Mechanism of Action
Aplidine's primary mechanism of action is the inhibition of protein synthesis through its binding to eEF1A2. This interaction disrupts the canonical function of eEF1A2 in delivering aminoacyl-tRNAs to the ribosome during the elongation phase of translation. Downstream of this initial insult, Aplidine triggers a signaling cascade that leads to apoptosis, or programmed cell death. A key event in this pathway is the activation of the small GTPase Rac1, which in turn leads to the sustained activation of the stress-activated protein kinases (SAPKs), c-Jun N-terminal kinase (JNK), and p38 mitogen-activated protein kinase (p38 MAPK).[2]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 4. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 5. kcci.virginia.edu [kcci.virginia.edu]
- 6. researchgate.net [researchgate.net]
- 7. Translation Elongation Factor eEF1A2 is a Novel Anticancer Target for the Marine Natural Product Plitidepsin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Translation Elongation Factor eEF1A2 is a Novel Anticancer Target for the Marine Natural Product Plitidepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Plitidepsin (Aplidin) is a potent inhibitor of diffuse large cell and Burkitt lymphoma and is synergistic with rituximab - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro toxicity of ET-743 and aplidine, two marine-derived antineoplastics, on human bone marrow haematopoietic progenitors. comparison with the clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Plitidepsin has potent preclinical efficacy against SARS-CoV-2 by targeting the host protein eEF1A - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmacytimes.com [pharmacytimes.com]
eEF1A2 as a Therapeutic Target for Aplidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aplidine® (plitidepsin), a marine-derived cyclic depsipeptide, has demonstrated potent antitumor activity in various preclinical and clinical settings. A significant breakthrough in understanding its mechanism of action was the identification of eukaryotic translation elongation factor 1 alpha 2 (eEF1A2) as its primary molecular target.[1][2][3][4] eEF1A2 is an isoform of the eEF1A protein, which plays a canonical role in protein synthesis by delivering aminoacyl-tRNAs to the ribosome.[1] However, eEF1A2 also possesses non-canonical, pro-oncogenic functions and is aberrantly overexpressed in a wide range of human cancers, including multiple myeloma, ovarian, breast, and lung cancer, while its expression in normal tissues is restricted to the brain, heart, and skeletal muscle. This differential expression pattern makes eEF1A2 an attractive therapeutic target.
This technical guide provides a comprehensive overview of eEF1A2 as a therapeutic target for Aplidine. It delves into the molecular interactions, signaling pathways, and cellular consequences of Aplidine binding to eEF1A2. Furthermore, it presents a compilation of quantitative data from various studies and detailed methodologies for key experiments used to elucidate this drug-target interaction. This document is intended to serve as a valuable resource for researchers and drug development professionals working in oncology and related fields.
eEF1A2: A Differentiated Therapeutic Target in Oncology
The eukaryotic translation elongation factor 1 alpha (eEF1A) is a crucial component of the protein synthesis machinery. In vertebrates, it exists as two isoforms, eEF1A1 and eEF1A2, which share a high degree of sequence homology but exhibit distinct expression patterns. While eEF1A1 is ubiquitously expressed in most tissues, eEF1A2 expression is typically confined to terminally differentiated cells such as neurons and muscle cells.
Crucially, a significant number of human cancers exhibit a re-expression or overexpression of eEF1A2.[5][6] This aberrant expression is not merely a bystander effect but actively contributes to the malignant phenotype. eEF1A2 has been shown to promote cell proliferation, inhibit apoptosis, and enhance cell migration and invasion, thereby acting as a bona fide oncoprotein.[7][8] The oncogenic properties of eEF1A2, coupled with its restricted expression in normal tissues, position it as an ideal target for cancer therapy, promising a wider therapeutic window and reduced toxicity.
Overexpression of eEF1A2 in Various Cancers
The aberrant expression of eEF1A2 has been documented in a multitude of human malignancies. The following table summarizes the reported overexpression of eEF1A2 in different cancer types.
| Cancer Type | Level of eEF1A2 Overexpression | Reference |
| Ovarian Cancer | Elevated in 30% of all tumor tissues and cell lines. | [7] |
| Breast Cancer | Strongly upregulated in most breast tumors. | [5] |
| Pancreatic Cancer | Significantly upregulated in pancreatic cancer tissues. | [7] |
| Gastric Cancer | Significantly higher protein levels in tumor tissues compared to normal mucosa. | [7] |
| Hepatocellular Carcinoma | Markedly increased mRNA levels in the JHH6 cell line. | |
| Multiple Myeloma | Overexpressed in multiple myeloma cells. | [6] |
| Lung Cancer | Overexpressed in non-small cell lung cancer. |
Aplidine (Plitidepsin): A Targeted Inhibitor of eEF1A2
Aplidine is a synthetic cyclic depsipeptide originally isolated from the marine tunicate Aplidium albicans. Its potent anticancer activity has been demonstrated in numerous preclinical models and clinical trials. The discovery of eEF1A2 as the direct molecular target of Aplidine provided a mechanistic basis for its therapeutic effects.[1][2][3]
Direct and High-Affinity Binding to eEF1A2
Biochemical studies have unequivocally demonstrated a direct and high-affinity interaction between Aplidine and eEF1A2. Saturation binding experiments using radiolabeled Aplidine and purified eEF1A2 have determined the dissociation constant (KD) to be approximately 80 nM.[1][9][10] This high-affinity binding is consistent with the nanomolar concentrations at which Aplidine exerts its cytotoxic effects in cancer cells.[1] Further studies have shown that Aplidine preferentially binds to the GTP-bound conformation of eEF1A2.[11]
| Parameter | Value | Method | Reference |
| Dissociation Constant (KD) | ~80 nM | Saturation Binding Assay with [14C]-plitidepsin | [1][9][10] |
| Target Residence Time | ~9 minutes | Dissociation Kinetics | [1][10] |
Aplidine's Impact on eEF1A2 Function and Downstream Signaling
The binding of Aplidine to eEF1A2 disrupts both its canonical and non-canonical functions, leading to a cascade of events that culminate in cancer cell death.
Inhibition of Protein Synthesis: By binding to eEF1A2, Aplidine interferes with the elongation step of protein translation. This disruption of protein synthesis disproportionately affects rapidly dividing cancer cells, which have a high demand for protein production.
Induction of Apoptosis: Aplidine is a potent inducer of apoptosis in cancer cells. Its interaction with eEF1A2 triggers a series of signaling events that lead to programmed cell death. This includes the activation of stress-activated protein kinases (SAPKs) like JNK and p38 MAPK, and the induction of the extrinsic apoptotic pathway.
Modulation of Oncogenic Signaling Pathways: eEF1A2 is known to interact with and modulate the activity of several key signaling proteins involved in cell survival and proliferation. Aplidine's binding to eEF1A2 can disrupt these interactions, thereby inhibiting pro-survival signaling.
Below is a diagram illustrating the proposed mechanism of action of Aplidine through its targeting of eEF1A2.
Caption: Mechanism of action of Aplidine via eEF1A2 targeting.
Correlation between eEF1A2 Expression and Aplidine Sensitivity
A compelling line of evidence supporting eEF1A2 as the primary target of Aplidine comes from studies on drug-resistant cancer cell lines. Multiple studies have shown that cancer cells with acquired resistance to Aplidine exhibit significantly reduced levels of eEF1A2 protein.[1][12] Conversely, the ectopic overexpression of eEF1A2 in these resistant cells restores their sensitivity to the drug.[1][10] This strong correlation underscores the dependence of Aplidine's cytotoxic activity on the presence of its target, eEF1A2.
The following diagram illustrates the relationship between eEF1A2 expression and Aplidine sensitivity.
Caption: eEF1A2 expression dictates Aplidine sensitivity.
Quantitative Analysis of Aplidine's Activity
The following tables summarize the quantitative data on the in vitro and clinical activity of Aplidine.
In Vitro Cytotoxicity of Aplidine in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A549 | Lung Cancer | 0.2 | [9] |
| HT-29 | Colon Cancer | 0.5 | [9] |
| SK-MEL-28 | Melanoma | 0.5 | [9] |
| P388 | Leukemia (murine) | 0.2 | [9] |
| RL | B-cell Lymphoma | 1.5 ± 0.5 | [13] |
| Ramos | Burkitt's Lymphoma | 1.7 ± 0.7 | [13] |
| HeLa | Cervical Cancer | <100 | [1] |
| NCI-H460 | Non-small Cell Lung Cancer | 0.2 | [1] |
| HGC27 | Gastric Cancer | 0.9 | [1] |
| Multiple Myeloma Cell Lines | Multiple Myeloma | 1-10 | [14] |
Clinical Efficacy of Aplidine in Multiple Myeloma (ADMYRE Phase III Trial)
| Parameter | Aplidine + Dexamethasone | Dexamethasone Alone | p-value | Reference |
| Progression-Free Survival (PFS) - Investigator Assessment | 3.8 months | 1.9 months | 0.0054 | [15] |
| Progression-Free Survival (PFS) - IRC Assessment | 2.6 months | 1.7 months | - | [15] |
| Overall Survival (OS) | 11.6 months | 6.4 months | Statistically Significant | [15] |
| Objective Response Rate (ORR) - IRC | 13.8% | - | - | [15] |
| Median Duration of Response | 12 months | - | - | [15] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the interaction between Aplidine and eEF1A2.
Saturation Binding Assay for Aplidine-eEF1A2 Interaction
This protocol is adapted from the methodology described by Losada et al. (2016).[1]
Objective: To determine the binding affinity (KD) of Aplidine to eEF1A2.
Materials:
-
Purified rabbit muscle eEF1A2
-
[14C]-plitidepsin (radiolabeled Aplidine)
-
Binding Buffer: 45 mM Hepes-KOH pH 7.5, 5 mM magnesium acetate, 75 mM potassium chloride, 1 mM DL-dithiothreitol
-
Gpp(NH)p (non-hydrolyzable GTP analog)
-
DMSO
-
Filtration apparatus
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing 100 nM of purified rabbit eEF1A2 in binding buffer.
-
Add varying concentrations of [14C]-plitidepsin (ranging from 0.1 to 4 µM) to the reaction mixture.
-
Add 1 µM Gpp(NH)p to ensure eEF1A2 is in its GTP-bound conformation.
-
The final concentration of DMSO in the reaction should be 5% (v/v).
-
Incubate the reaction mixtures for 1 hour at room temperature.
-
Separate the protein-bound radioligand from the unbound radioligand by rapid vacuum filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
To determine non-specific binding, perform a parallel set of experiments in the presence of a high concentration of unlabeled Aplidine.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the [14C]-plitidepsin concentration and fit the data to a saturation binding equation to determine the KD and Bmax.
Drug Affinity Responsive Target Stability (DARTS) Assay
This protocol is a generalized procedure based on the principles of the DARTS assay.[16][17][18]
Objective: To demonstrate the direct binding of Aplidine to eEF1A2 in a complex protein lysate.
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
Lysis Buffer (e.g., M-PER or a buffer containing 1% Triton X-100, 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA)
-
Aplidine
-
Protease (e.g., Subtilisin or Pronase)
-
SDS-PAGE gels and running buffer
-
Western blotting apparatus and reagents
-
Primary antibody against eEF1A2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture and harvest the cancer cells.
-
Lyse the cells in an appropriate lysis buffer on ice.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysate.
-
Aliquot the cell lysate and incubate with varying concentrations of Aplidine (or a vehicle control) for 1 hour at room temperature.
-
Add a protease (e.g., subtilisin) to each aliquot and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for partial protein digestion.
-
Stop the digestion by adding SDS-PAGE sample buffer and heating the samples.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane for Western blotting.
-
Probe the membrane with a primary antibody specific for eEF1A2.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
Analyze the band intensities. Protection of eEF1A2 from proteolytic degradation in the presence of Aplidine indicates a direct binding interaction.
The following diagram outlines the workflow for the DARTS assay.
Caption: Workflow for the DARTS assay.
Cell Viability (MTT) Assay
This is a standard protocol for determining the IC50 of a compound.[19][20][21][22]
Objective: To determine the concentration of Aplidine that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Aplidine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of Aplidine in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of Aplidine (and a vehicle control).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the Aplidine concentration and fit the data to a dose-response curve to determine the IC50 value.
FLIM-Phasor FRET for In-Cell Interaction
This is a specialized imaging technique that requires specific instrumentation and expertise. The following is a general outline based on its application in the study of Aplidine and eEF1A2.[1][10][23]
Objective: To visualize the interaction between Aplidine and eEF1A2 in living cells.
Materials:
-
Cancer cell line (e.g., HeLa)
-
Expression vector for eEF1A2 tagged with a fluorescent protein (e.g., eEF1A2-GFP)
-
Fluorescently labeled Aplidine (e.g., plitidepsin-DMAC)
-
Transfection reagent
-
Confocal microscope equipped with a FLIM-phasor system
Procedure:
-
Transfect the cancer cells with the eEF1A2-GFP expression vector.
-
Allow the cells to express the fusion protein.
-
Treat the cells with fluorescently labeled Aplidine.
-
Perform fluorescence lifetime imaging microscopy (FLIM) on the cells.
-
Analyze the FLIM data using the phasor plot method. A change in the fluorescence lifetime of the donor (eEF1A2-GFP) in the presence of the acceptor (fluorescently labeled Aplidine) indicates Förster Resonance Energy Transfer (FRET), and thus, a close proximity and interaction between the two molecules.
Conclusion
The identification of eEF1A2 as the primary therapeutic target of Aplidine represents a significant advancement in our understanding of this potent anticancer agent. The aberrant overexpression of eEF1A2 in a wide array of human cancers, combined with its restricted expression in normal tissues, establishes it as a highly promising and differentiated target for cancer therapy. The high-affinity and specific binding of Aplidine to eEF1A2 disrupts its pro-oncogenic functions, leading to the inhibition of cancer cell growth and the induction of apoptosis. The strong correlation between eEF1A2 expression levels and sensitivity to Aplidine further validates this drug-target relationship.
The quantitative data and detailed experimental protocols provided in this technical guide offer a valuable resource for researchers and clinicians working to further unravel the complexities of the Aplidine-eEF1A2 interaction and to develop novel therapeutic strategies based on this knowledge. Continued research in this area holds the promise of improving the treatment outcomes for patients with a variety of eEF1A2-driven malignancies.
References
- 1. Translation Elongation Factor eEF1A2 is a Novel Anticancer Target for the Marine Natural Product Plitidepsin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plitidepsin: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positive Phase III results for plitidepsin | VJHemOnc [vjhemonc.com]
- 4. Translation Elongation Factor eEF1A2 is a Novel Anticancer Target for the Marine Natural Product Plitidepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Oncogenic activation of EEF1A2 expression: a journey from a putative to an established oncogene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EEF1A2 eukaryotic translation elongation factor 1 alpha 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Plitidepsin (Aplidin) is a potent inhibitor of diffuse large cell and Burkitt lymphoma and is synergistic with rituximab - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pharmamar.com [pharmamar.com]
- 16. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 17. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Target identification using drug affinity responsive target stability (DARTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. texaschildrens.org [texaschildrens.org]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. researchgate.net [researchgate.net]
- 22. Assessment of antineoplastic agents by MTT assay: partial underestimation of antiproliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Antiviral Properties of Plitidepsin Against SARS-CoV-2
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Plitidepsin (also known as Aplidin®) is a cyclic depsipeptide of marine origin, originally developed as an antineoplastic agent.[1][2] It has emerged as a highly potent host-directed antiviral agent against SARS-CoV-2.[1][3] Its mechanism of action involves the inhibition of the host protein, eukaryotic Translation Elongation Factor 1A (eEF1A), which is essential for the replication of numerous viruses, including coronaviruses.[1][2][4] Preclinical studies, both in vitro and in vivo, have demonstrated that plitidepsin exhibits significantly greater potency than remdesivir in inhibiting SARS-CoV-2 replication across various viral variants.[1][5][6] Plitidepsin not only blocks viral protein synthesis and the formation of viral replication organelles but also demonstrates immunomodulatory effects by reducing lung inflammation.[7][8][9] This guide provides a comprehensive technical overview of the current data on plitidepsin, its mechanism of action, quantitative efficacy, and the experimental protocols used in its evaluation as a promising therapeutic candidate for COVID-19.
Mechanism of Action
Plitidepsin's antiviral activity is not directed at a viral component, but at a host factor, making it less susceptible to viral mutations and the development of resistance.[1][10] The primary and secondary mechanisms are detailed below.
Primary Antiviral Action: Inhibition of eEF1A
The core mechanism of plitidepsin is the inhibition of eukaryotic Translation Elongation Factor 1A (eEF1A), a crucial protein in the host cell's translation machinery.[1][11] eEF1A is responsible for delivering aminoacyl-tRNAs to the ribosome during protein synthesis.[2][4] Many viruses, including SARS-CoV-2, hijack the host's translation machinery for their own replication.[4][12]
Specifically, eEF1A is required for the translation of the viral open reading frames (ORF1a and ORF1b) into large polyproteins (pp1a and pp1ab).[4][13][14] These polyproteins are subsequently cleaved to form non-structural proteins (nsps) that assemble the viral replication and transcription complex (RTC).[14][15] The RTC is responsible for creating double-membrane vesicles (DMVs), which serve as the sites for viral genome replication.[7][8]
By binding to and inhibiting eEF1A, plitidepsin disrupts this entire process at an early, post-entry stage.[7][14] This leads to:
-
A significant reduction in the translation of viral proteins, including the nucleocapsid (N) protein.[1][7]
-
A subsequent decrease in the accumulation of both genomic and subgenomic viral RNA.[1][7]
-
The complete abrogation of DMV biogenesis, effectively halting the formation of viral replication factories.[7][16]
Evidence for this mechanism is supported by experiments showing that cells engineered with a plitidepsin-resistant eEF1A mutant (A399V) are no longer susceptible to the drug's antiviral effects.[1][2][12]
Secondary Immunomodulatory Action
In addition to its direct antiviral effects, plitidepsin has demonstrated immunomodulatory properties.[8][9] Severe COVID-19 is often characterized by a hyperinflammatory response, or "cytokine storm," with elevated levels of pro-inflammatory cytokines like Interleukin-6 (IL-6).[9] Plitidepsin has been shown to reduce the secretion of IL-6 and other pro-inflammatory cytokines in vitro and in vivo in mouse models of SARS-CoV-2 and H1N1 influenza virus infection.[9] This effect was observed even at doses too low to induce a direct antiviral effect, suggesting a distinct anti-inflammatory mechanism.[9] The proposed mechanism involves the reduction of p65 phosphorylation, which is required for the full transcriptional activity of NF-κB, a key regulator of the inflammatory cascade.[9]
Quantitative Data on Antiviral Efficacy
In Vitro Efficacy
Plitidepsin has demonstrated potent nanomolar efficacy against SARS-CoV-2 in multiple human and primate cell lines.[1][17] It is consistently more potent than remdesivir, in some cases by a factor of over 27.[1][6][18] Its efficacy is maintained across numerous SARS-CoV-2 variants of concern.[8][19]
| Cell Line | Virus Variant | IC50 (nM) | IC90 (nM) | CC50 (nM) | Selectivity Index (SI = CC50/IC50) | Reference(s) |
| Vero E6 | SARS-CoV-2 | - | 1.76 | >200 | >113 | [1] |
| hACE2-293T | SARS-CoV-2 | - | 0.88 | 19.9 | 22.6 | [1] |
| Pneumocyte-like | SARS-CoV-2 | - | 3.14 | 127 | 40.4 | [1] |
| HeLa-ACE2 | WA1 (B.1) | 0.93 | - | 11.2 | 12.0 | [19][20] |
| HeLa-ACE2 | Alpha (B.1.1.7) | 1.05 | - | 11.2 | 10.7 | [19][20] |
| HeLa-ACE2 | Beta (B.1.351) | 1.13 | - | 11.2 | 9.9 | [19][20] |
| HeLa-ACE2 | Delta (B.1.617.2) | 0.92 | - | 11.2 | 12.2 | [19][20] |
| HeLa-ACE2 | Mu (B.1.621) | 0.86 | - | 11.2 | 13.0 | [19][20] |
| HeLa-ACE2 | Omicron (B.1.1.529) | 1.62 | - | 11.2 | 6.9 | [19][20] |
| Vero E6 | Omicron (BA.1, BA.2) | 0.5 - 0.7 | - | - | - | [21] |
| Huh-7 | HCoV-229E | 0.5 - 50 (dose range) | - | - | - | [19][22] |
Note: IC50/IC90 values represent the concentration required to inhibit viral replication by 50%/90%. CC50 is the concentration that causes 50% cytotoxicity.
In Vivo Efficacy
Prophylactic treatment with plitidepsin has been shown to be effective in two different mouse models of SARS-CoV-2 infection, significantly reducing viral load and lung inflammation.[1][2][12]
| Animal Model | Treatment Protocol | Viral Titer Reduction (vs. Vehicle) | Key Outcome | Reference(s) |
| BALB/c (Ad5-hACE2) | 0.3 mg/kg/day, SC, 3 days | ~2 log units | Reduction of viral replication in lungs. | [1][2][12] |
| BALB/c (Ad5-hACE2) | 1 mg/kg, SC, single dose | ~1.5 log units | Reduction of viral replication in lungs. | [1][2] |
| K18-hACE2 | (Not specified) | ~2 log units | Reduction in viral replication and lung inflammation. | [1][2][12] |
| K18-hACE2 | 0.15 mg/kg/day, 3 days | No significant antiviral effect | Significant reduction in pro-inflammatory cytokines (IL-6). | [9] |
Human Clinical Trials
A Phase I/II clinical trial (APLICOV-PC) in hospitalized adults with COVID-19 demonstrated a favorable safety profile and a substantial reduction in patient viral load.[2][20]
-
At day 7, the average viral load was reduced by 50%, and by day 15, it was reduced by 70%.[2]
-
80.7% of patients were discharged on or before day 15.[2]
-
Treatment-related adverse events were primarily mild and included nausea (42.2%) and vomiting (15.6%).[20]
Experimental Protocols & Workflows
In Vitro Antiviral Assays
-
Cells and Viruses: Experiments have utilized various cell lines, including monkey kidney epithelial cells (Vero E6), human embryonic kidney cells expressing human ACE2 (hACE2-293T), human lung adenocarcinoma cells (Calu-3), human colorectal adenocarcinoma cells (Caco-2), and primary-like human pneumocytes.[1][19] A range of SARS-CoV-2 variants have been tested.[19][20]
-
Drug Treatment: Cells are typically pre-treated with varying concentrations of plitidepsin for a period (e.g., 2 hours) before infection. The drug is then maintained in the media for the duration of the experiment (e.g., 24-48 hours).[1][12][19]
-
Infection and Analysis: Cells are infected with SARS-CoV-2 at a specified multiplicity of infection (MOI).[1] After incubation, viral replication is quantified.[1]
-
Immunofluorescence: Used to detect viral proteins (e.g., Nucleocapsid) to quantify the percentage of infected cells.[1]
-
RT-qPCR: Measures the levels of viral genomic and subgenomic RNA to assess viral replication and transcription.[1][7]
-
Cytopathic Effect (CPE) Assay: Measures the ability of the drug to prevent virus-induced cell death.[7][17]
-
Flow Cytometry: Intracellular detection of viral nucleoprotein to measure infection.[19][22]
-
-
Toxicity Assays: Performed in parallel on uninfected cells to determine the drug's cytotoxicity (e.g., CC50 values), often using tetrazolium salt (MTT) or similar viability assays.[1][19]
In Vivo Animal Studies
-
Animal Models: Two primary mouse models have been used:
-
BALB/c mice: These mice are transduced with an adenovirus expressing human ACE2 (Ad5-hACE2) to make them susceptible to SARS-CoV-2 infection.[2][12]
-
K18-hACE2 transgenic mice: These mice express human ACE2 under the control of the cytokeratin 18 promoter, leading to a robust SARS-CoV-2 infection.[2]
-
-
Drug Administration and Infection: Mice are treated prophylactically with plitidepsin, typically via subcutaneous (SC) injection, before or around the time of intranasal infection with SARS-CoV-2 (e.g., 1x10^4 PFU).[2]
-
Endpoint Analysis: At a set time post-infection (e.g., day 3), animals are euthanized.[2]
Conclusion
The body of preclinical evidence strongly supports the potent antiviral activity of plitidepsin against SARS-CoV-2. Its host-directed mechanism of action, targeting the essential elongation factor eEF1A, provides a high barrier to viral resistance and ensures efficacy across variants.[1][2][6] The drug's in vitro potency, which is substantially higher than that of remdesivir, combined with demonstrated in vivo efficacy in reducing viral load and lung inflammation, underscores its therapeutic potential.[1][5][6] Furthermore, its well-established safety profile from oncology trials and positive initial data from COVID-19 clinical studies suggest that plitidepsin is a promising candidate that warrants continued investigation in advanced clinical trials for the treatment of COVID-19.[1][20]
References
- 1. Plitidepsin has potent preclinical efficacy against SARS-CoV-2 by targeting the host protein eEF1A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. mdpi.com [mdpi.com]
- 5. medscape.com [medscape.com]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. Unraveling the antiviral activity of plitidepsin against SARS-CoV-2 by subcellular and morphological analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Plitidepsin as an immunomodulator against respiratory viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In preclinical models, antiviral better inhibits COVID-19 than Remdesivir; further studies warranted | EurekAlert! [eurekalert.org]
- 11. researchgate.net [researchgate.net]
- 12. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 13. Plitidepsin: Mechanisms and Clinical Profile of a Promising Antiviral Agent against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Key to plitidepsin's success, preventing SARS-CoV-2 replication inside cells | IrsiCaixa [irsicaixa.es]
- 17. Identification of Plitidepsin as Potent Inhibitor of SARS-CoV-2-Induced Cytopathic Effect After a Drug Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Plitidepsin has potent preclinical efficacy against SARS-CoV-2 by targeting the host protein eEF1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Preclinical and randomized phase I studies of plitidepsin in adults hospitalized with COVID-19 | Life Science Alliance [life-science-alliance.org]
- 20. researchgate.net [researchgate.net]
- 21. Targeting eEF1A reprograms translation and uncovers broad-spectrum antivirals against cap or m6A protein synthesis routes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Preclinical and randomized phase I studies of plitidepsin in adults hospitalized with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Aplidine's effect on cellular signaling pathways
An In-depth Technical Guide to Aplidine's (Plitidepsin) Effect on Cellular Signaling Pathways
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Aplidine (Plitidepsin) is a cyclic depsipeptide of marine origin with potent antitumor and antiviral properties. Initially isolated from the tunicate Aplidium albicans, it is now produced synthetically. Its primary molecular target is the eukaryotic Elongation Factor 1A2 (eEF1A2), a protein often overexpressed in tumor cells and crucial for protein synthesis.[1][2] By binding to eEF1A2, Aplidine triggers a cascade of downstream cellular events, including the induction of oxidative stress, sustained activation of key stress-related signaling pathways, cell cycle arrest, and ultimately, apoptosis.[3][4] This document provides a comprehensive technical overview of Aplidine's mechanism of action, focusing on its intricate effects on cellular signaling, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.
Core Mechanism of Action: Targeting eEF1A2
The central mechanism of Aplidine's action is its high-affinity binding to the eEF1A2 protein.[5] eEF1A2's canonical function is to facilitate the GTP-dependent delivery of aminoacyl-tRNAs to the ribosome during the elongation step of protein translation.[2][6] By binding to eEF1A2, Aplidine inhibits this crucial function, leading to a disruption of protein synthesis.[2]
However, the effects of Aplidine extend beyond simple translation inhibition. eEF1A2 also possesses non-canonical, pro-oncogenic roles by interacting with and modulating the activity of other key cellular proteins.[6][7] Aplidine's binding to eEF1A2 disrupts these oncogenic interactions, contributing significantly to its therapeutic effect. Specifically, Aplidine has been shown to interrupt the binding of eEF1A2 to:
-
Peroxiredoxin-1: This disruption leads to an increase in intracellular oxidative stress, a key initiator of Aplidine-induced apoptosis.[7][8]
-
PKR (Protein Kinase R): eEF1A2 normally inhibits PKR, a pro-apoptotic enzyme. Aplidine's interference allows PKR to become active, promoting cell death.[7][8]
-
Sphingosine Kinase: By preventing this interaction, Aplidine inhibits the formation of metabolites responsible for cell proliferation, thereby limiting tumor growth.[7][8]
This multifaceted impact on eEF1A2's functions initiates a robust stress response, culminating in the activation of apoptotic signaling cascades.
Figure 1: Aplidine's primary mechanism targeting eEF1A2 functions.
Activation of Stress-Activated Signaling Pathways
Aplidine treatment triggers a potent cellular stress response, primarily orchestrated by the sustained activation of the JNK (c-Jun N-terminal kinase) and p38 MAPK (mitogen-activated protein kinase) pathways.[3][4][9] This activation is a critical determinant of Aplidine-induced apoptosis.[9][10]
The sequence of events is as follows:
-
Induction of Oxidative Stress: Aplidine causes an early and rapid increase in reactive oxygen species (ROS) and a corresponding depletion of intracellular glutathione (GSH).[3][9][11] This shift in redox balance is a primary stress signal.
-
Activation of Upstream Kinases: The oxidative stress, in conjunction with Aplidine's effects on other cellular components, leads to the activation of upstream kinases, including EGFR (Epidermal Growth Factor Receptor) and the non-receptor tyrosine kinase Src.[10][11]
-
Sustained JNK and p38 MAPK Activation: These upstream signals converge to cause a rapid and persistent phosphorylation (activation) of JNK and p38 MAPK.[9] The sustained nature of this activation is crucial for committing the cell to apoptosis, as transient activation might otherwise lead to a pro-survival response.[11] The crucial role of this pathway is highlighted by experiments showing that mouse embryo fibroblasts lacking JNK1 and JNK2 are significantly less sensitive to Aplidine (IC50 >500 nM) compared to wild-type cells (IC50 = 12 nM).[10]
Figure 2: Aplidine-induced activation of stress signaling pathways.
Induction of Apoptosis: A Two-Pronged Approach
Aplidine is a potent inducer of apoptosis in cancer cells, utilizing both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[12]
-
Intrinsic Mitochondrial Pathway: The sustained activation of JNK and p38 MAPK is a key event that leads to the activation of the mitochondrial apoptotic pathway.[9] This results in the release of cytochrome c from the mitochondria into the cytosol.[9][12] Cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9, subsequently leading to the activation of the executioner caspase-3 and cleavage of PARP.[9]
-
Extrinsic Death Receptor Pathway: Aplidine has also been shown to trigger the Fas/CD95-mediated apoptotic signaling route.[12][13] This involves the activation of the death receptor Fas, which can also lead to caspase activation. Furthermore, Aplidine induces the cleavage of Bid, a protein that links the extrinsic pathway to the mitochondrial pathway, thereby amplifying the apoptotic signal.[12]
-
Role of Protein Kinase C delta (PKC-delta): PKC-delta is another important mediator of Aplidine's cytotoxic effects. It is activated late in the apoptotic process via a caspase-dependent mechanism and appears to be necessary for the full activation of the caspase cascade, creating a positive feedback loop that amplifies the apoptotic signal.[9][14]
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Plitidepsin? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. The mechanism of action of plitidepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Plitidepsin: Mechanisms and Clinical Profile of a Promising Antiviral Agent against COVID-19 | MDPI [mdpi.com]
- 7. pharmamar.com [pharmamar.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. Aplidin induces the mitochondrial apoptotic pathway via oxidative stress-mediated JNK and p38 activation and protein kinase C delta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. JNK activation is critical for Aplidin-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aplidin induces apoptosis in human cancer cells via glutathione depletion and sustained activation of the epidermal growth factor receptor, Src, JNK, and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid and selective apoptosis in human leukemic cells induced by Aplidine through a Fas/CD95- and mitochondrial-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aplidin (plitidepsin) is a novel anti-myeloma agent with potent anti-resorptive activity mediated by direct effects on osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aplidin™ induces the mitochondrial apoptotic pathway via oxidative stress-mediated JNK and p38 activation and protein kinase C δ | Semantic Scholar [semanticscholar.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the In Vitro Cytotoxicity of Aplidine in Cancer Cell Lines
Executive Summary
Aplidine, also known as plitidepsin, is a cyclic depsipeptide of marine origin derived from the tunicate Aplidium albicans.[1][2] It has demonstrated potent cytotoxic and antiproliferative activities against a wide range of cancer cell lines, leading to its investigation and progression into clinical trials for various hematological and solid tumors.[1][3][4] The primary mechanism of action involves the inhibition of the eukaryotic elongation factor 1A2 (eEF1A2), which disrupts protein synthesis and induces cellular stress, ultimately leading to cell cycle arrest and apoptosis.[5][6] This technical guide provides a comprehensive overview of the in vitro cytotoxicity of Aplidine, summarizing key quantitative data, detailing experimental protocols for its assessment, and visualizing its complex mechanism of action.
Mechanism of Action
Aplidine exerts its anticancer effects through a multi-faceted mechanism that culminates in programmed cell death. The key molecular events are:
-
Targeting Protein Synthesis: Aplidine's primary molecular target is the eukaryotic elongation factor 1A2 (eEF1A2), a protein essential for the delivery of aminoacyl-tRNA to the ribosome during translation.[5][7] By binding to eEF1A2, Aplidine inhibits protein synthesis, leading to endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[5]
-
Induction of Oxidative Stress: Treatment with Aplidine induces an early oxidative stress response within cancer cells.[4][8][9] This stress is a critical upstream event that triggers downstream signaling cascades.
-
Activation of Stress-Activated Protein Kinases (SAPKs): The induced cellular stress leads to the rapid and sustained activation of the c-Jun N-terminal kinase (JNK) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.[8][9][10] The activation of JNK, in particular, is considered a crucial step for Aplidine-induced apoptosis.[11][12][13] In some cellular contexts, this activation is dependent on the upstream activation of the small GTPase Rac1.[11][14]
-
Induction of Apoptosis: Aplidine triggers apoptosis through both extrinsic and intrinsic pathways.
-
Extrinsic Pathway: It can induce the Fas/CD95 signaling pathway.[12][15]
-
Intrinsic (Mitochondrial) Pathway: The activation of JNK and p38 MAPK leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, leading to PARP cleavage and apoptosis.[8][9][12] Overexpression of the anti-apoptotic protein Bcl-2 can abrogate this effect.[12]
-
-
Cell Cycle Arrest: In addition to inducing apoptosis, Aplidine causes perturbations in the cell cycle. It has been shown to induce both G1 and G2/M phase arrest in a dose-dependent manner.[2][3][11][16]
Signaling Pathway Diagram
Quantitative Cytotoxicity Data
Aplidine has demonstrated potent cytotoxicity across a variety of cancer cell lines, with IC50 (half-maximal inhibitory concentration) values typically in the low nanomolar range.
| Cell Line Type | Cancer Type | Cell Line Name(s) | IC50 Value | Citation(s) |
| Myeloma | Multiple Myeloma | MM.1S, RPMI 8226, etc. | 0.1 - 1 nM | [5] |
| Myeloma | Multiple Myeloma | 5T33MMvivo | 3.7 nM | [16] |
| Myeloma | Multiple Myeloma | 5T33MMvitro | 7.05 nM | [16] |
| Leukemia | Acute Lymphoblastic Leukemia | Molt-4 | Cytotoxic at nM concentrations | [2] |
| Leukemia | Human Leukemic Cell Lines | Jurkat, CEM, K-562 | Apoptosis at 10 - 100 nM | [12] |
| Lymphoma | Diffuse Large B-cell, Burkitt | Ramos, RL, etc. | Inhibition at nM concentrations | [3] |
| Breast Cancer | Breast Adenocarcinoma | MDA-MB-231 | Apoptosis at nM concentrations | [10] |
| Melanoma | Malignant Melanoma | SK-MEL-28, UACC-257 | Apoptosis at >45 nM | [11] |
| Hematopoietic Progenitors | N/A | Human Bone Marrow | 150 - 530 nM (24h exposure) | [17] |
Experimental Protocols
The assessment of Aplidine's in vitro cytotoxicity typically involves assays to measure cell viability and to specifically quantify apoptosis.
General Workflow for Cytotoxicity Assessment
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[18][19] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[20]
Materials:
-
MTT solution (5 mg/mL in sterile PBS), protected from light.[20]
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl).
-
96-well flat-bottom tissue culture plates.
-
Multi-channel pipette.
-
Microplate reader (absorbance at 570-590 nm).
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for adherent lines) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of Aplidine in culture medium. Remove the old medium from the wells and add 100 µL of the Aplidine dilutions. Include wells with untreated cells (negative control) and wells with medium only (background control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Add 10-20 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[18]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[20] Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm or 590 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the logarithm of Aplidine concentration to determine the IC50 value using non-linear regression analysis.[21]
Apoptosis Detection: Annexin V Staining Assay
This assay identifies apoptotic cells by detecting the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane—a hallmark of early apoptosis.[22][23] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC). Propidium Iodide (PI) is used as a counterstain to identify necrotic or late apoptotic cells with compromised membrane integrity.[24]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Flow cytometer.
-
6-well plates or T25 flasks for cell culture.
-
PBS (Phosphate-Buffered Saline).
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., 0.5-1 x 10^6 cells) in appropriate culture vessels and allow them to adhere overnight. Treat the cells with the desired concentrations of Aplidine for a specified time. Collect both adherent and floating cells.
-
Cell Harvesting and Washing: Harvest the cells by trypsinization (for adherent cells) and centrifugation. Wash the cells twice with cold PBS to remove all traces of medium.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. The cell density should be approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (containing ~100,000 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[25]
-
Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour.[25]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
Aplidine is a potent marine-derived antineoplastic agent with a well-defined mechanism of action centered on the inhibition of protein synthesis and the induction of cellular stress. Its in vitro cytotoxicity is characterized by low nanomolar IC50 values across a broad spectrum of cancer cell lines, primarily mediated through the induction of apoptosis via the JNK/p38 MAPK signaling pathways and cell cycle arrest. The standardized protocols for MTT and Annexin V assays provide robust and reproducible methods for quantifying its cytotoxic and pro-apoptotic effects, respectively. These in vitro findings underscore the therapeutic potential of Aplidine and provide a strong rationale for its continued clinical development.
References
- 1. Aplidine: a paradigm of how to handle the activity and toxicity of a novel marine anticancer poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell cycle phase perturbations and apoptosis in tumour cells induced by aplidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plitidepsin (Aplidin) is a potent inhibitor of diffuse large cell and Burkitt lymphoma and is synergistic with rituximab - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. You are being redirected... [pharmamar.com]
- 7. stabiopharma.com [stabiopharma.com]
- 8. Aplidin induces the mitochondrial apoptotic pathway via oxidative stress-mediated JNK and p38 activation and protein kinase C delta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 10. Aplidin induces apoptosis in human cancer cells via glutathione depletion and sustained activation of the epidermal growth factor receptor, Src, JNK, and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Rapid and selective apoptosis in human leukemic cells induced by Aplidine through a Fas/CD95- and mitochondrial-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. JNK activation is critical for Aplidin-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Aplidin (plitidepsin) is a novel anti-myeloma agent with potent anti-resorptive activity mediated by direct effects on osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antitumour and antiangiogenic effects of Aplidin® in the 5TMM syngeneic models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro toxicity of ET-743 and aplidine, two marine-derived antineoplastics, on human bone marrow haematopoietic progenitors. comparison with the clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. broadpharm.com [broadpharm.com]
- 21. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]
- 22. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Apoptosis Protocols | USF Health [health.usf.edu]
Pharmacokinetics and pharmacodynamics of Aplidine
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Aplidine (Plitidepsin)
Introduction
Aplidine®, the trade name for the active substance plitidepsin, is a synthetically produced cyclic depsipeptide originally isolated from the Mediterranean tunicate Aplidium albicans.[1][2][3] Structurally related to the didemnins, plitidepsin has demonstrated potent antitumor activity in a range of preclinical models and has been evaluated in numerous clinical trials for both solid tumors and hematological malignancies.[2][3] Its cytotoxic effects are particularly active against cell lines for multiple myeloma, lymphoma, leukemia, breast, melanoma, and non-small-cell lung cancer.[2] This document provides a comprehensive technical overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of plitidepsin, intended for researchers, scientists, and professionals in drug development.
Pharmacodynamics: Mechanism of Action and Signaling Pathways
Plitidepsin's primary mechanism of action is the inhibition of the eukaryotic translation elongation factor 1A2 (eEF1A2), a protein essential for the delivery of aminoacyl-tRNA to the ribosome during protein synthesis.[4][5] This disruption of protein synthesis induces significant cellular stress, leading to cell cycle arrest, growth inhibition, and ultimately, apoptosis in cancer cells through the activation of several interconnected signaling pathways.[1][4][5]
Key pharmacodynamic effects include:
-
Induction of Oxidative Stress: Plitidepsin treatment causes an early onset of oxidative stress within cancer cells.[6][7] This is a critical initiating event that triggers downstream stress-response pathways.
-
Activation of Stress-Activated Protein Kinases (SAPKs): The induced oxidative stress leads to the rapid and sustained activation of the c-Jun N-terminal kinase (JNK) and p38 MAP kinase pathways.[6][7][8] The activation of JNK, in particular, is crucial for the cytotoxic activity of plitidepsin.[9]
-
Induction of Apoptosis: Plitidepsin is a potent and rapid inducer of apoptosis.[10][11] This programmed cell death is mediated through multiple mechanisms:
-
Mitochondrial Pathway: Activation of JNK and p38 results in the release of cytochrome c from the mitochondria, which in turn activates caspases-9 and -3, leading to the execution of the apoptotic program.[6][10]
-
Fas/CD95 Pathway: The drug can trigger the Fas/CD95 signaling route, which is connected to the mitochondrial pathway via the cleavage of Bid.[10][12]
-
-
Cell Cycle Arrest: Plitidepsin induces both G1 and G2 phase arrest in the cell cycle, contributing to its antiproliferative effects.[1][7][11]
-
Antiangiogenic Activity: In preclinical models, plitidepsin has been shown to inhibit the expression of key angiogenic factors, including vascular endothelial growth factor (VEGF) and its receptor, VEGFR-1.[13]
Signaling Pathway Visualization
The following diagram illustrates the primary mechanism of action and the subsequent signaling cascade initiated by plitidepsin.
Pharmacokinetics: ADME Profile
Clinical studies of intravenous plitidepsin have characterized its pharmacokinetic profile across various dosing schedules and patient populations. A population PK meta-analysis incorporating data from 283 cancer patients demonstrated linear and time-independent pharmacokinetics.[14]
Absorption and Distribution: Administered intravenously, plitidepsin exhibits a high volume of distribution, indicating extensive movement into peripheral tissues.[2][15][16] A key characteristic is its preferential distribution to red blood cells, with total radioactivity levels being approximately 3.7 times higher in whole blood compared to plasma.[17][18] This makes red blood cells a major distribution compartment.[18]
Metabolism: Plitidepsin is subject to metabolism, primarily via the biliary route.[18] In vitro studies using human liver microsomes have been used to elucidate the structure of its metabolites.[2]
Excretion: The primary route of elimination for plitidepsin and its metabolites is through feces. In a mass balance study using radiolabelled ¹⁴C-plitidepsin, a mean of 77.4% of the administered radioactivity was recovered over 20 days, with 71.3% in feces and 6.1% in urine.[17][18] The majority of the substance excreted in urine was unchanged plitidepsin.[17][18]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for plitidepsin from various clinical studies. High inter-patient variability is a noted characteristic.[15]
Table 1: Population Pharmacokinetic Parameters of Plitidepsin in Adult Cancer Patients
| Parameter | Value (Mean / Range) | Study Population / Notes | Citation(s) |
| Plasma Clearance (CL) | 13.6 L/h | Population PK meta-analysis (n=283) | [14] |
| 45 to 49 L/h | Phase I (n=67), 24-h infusion | [15][16] | |
| Whole Blood Clearance | 3.0 to 6.2 L/h | Phase I (n=67), 24-h infusion | [15][16] |
| 7.45 L/h | Phase II (n=23), NHL patients | [19] | |
| Volume of Distribution (Vss) | 4791 L | Population PK meta-analysis (n=283) | [14] |
| 1036 to 1124 L | Phase I (n=67), 24-h infusion | [15][16] | |
| 355 L | Phase II (n=23), NHL patients | [19] | |
| Terminal Half-Life (t½) | 21 to 44 hours | Phase I (n=67), 24-h infusion | [15][16] |
| 36.5 hours | Phase II (n=23), NHL patients | [19] |
Note: Differences in reported values reflect variations in study design, patient populations, infusion times, and analytical methodologies (e.g., plasma vs. whole blood, individual study vs. population meta-analysis).
Experimental Protocols and Methodologies
The characterization of plitidepsin's PK and PD profiles has been accomplished through a variety of established and specialized experimental methods.
Pharmacokinetic Analysis
-
Quantification: Plitidepsin concentrations in biological matrices (whole blood, plasma, urine) are determined using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[18]
-
Mass Balance Studies: To understand excretion, studies have been conducted using ¹⁴C-radiolabelled plitidepsin, with total radioactivity measured by Liquid Scintillation Counting (LSC).[18]
-
Population PK Modeling: The pharmacokinetic data from Phase I and II trials have been analyzed using nonlinear mixed-effects modeling software (e.g., NONMEM).[14] An open, three-compartment model with linear elimination has been shown to appropriately describe the time course of plitidepsin concentrations.[14][19]
Pharmacodynamic Analysis
-
Cell Viability and Apoptosis: The cytotoxic effects of plitidepsin are commonly assessed using assays like the MTT assay.[20] Apoptosis is quantified via flow cytometry to measure chromatin fragmentation and morphological changes.[6]
-
Western Blotting: This technique is used to detect the activation (phosphorylation) of key proteins in the signaling cascade, such as JNK and p38 MAPK, and the cleavage of caspases and PARP.[6]
-
Genetic Models: To confirm the role of specific pathways, studies have utilized genetically deficient cells. For instance, mouse embryo fibroblasts (MEFs) lacking JNK isoforms (jnk1 and jnk2) were found to be significantly less sensitive to plitidepsin, confirming JNK's critical role in its mechanism.[9]
-
Clinical Trial Design: Phase I studies typically employ a dose-escalation design (e.g., modified Fibonacci or '3+3' method) to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D).[15][21] Phase II trials are designed to evaluate antitumor activity and safety in specific patient cohorts.[2][19][22]
Experimental Workflow Visualization
The diagram below outlines a typical workflow for a Phase I dose-escalation clinical trial, a foundational experimental protocol for establishing the safety and PK profile of a new agent like plitidepsin.
Conclusion
Plitidepsin is a marine-derived anticancer agent with a unique pharmacodynamic profile centered on the inhibition of eEF1A2, leading to profound cellular stress and apoptosis in malignant cells. Its pharmacokinetics are characterized by extensive distribution, particularly into red blood cells, a long half-life, and elimination primarily through the fecal route. The dose-limiting toxicities observed in early trials were primarily neuromuscular, which could be managed with L-carnitine supplementation.[1][15] The comprehensive body of preclinical and clinical data supports its continued investigation, particularly in combination with other anticancer agents, for various oncological indications.
References
- 1. Aplidine: a paradigm of how to handle the activity and toxicity of a novel marine anticancer poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. The mechanism of action of plitidepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Marine-Derived Compounds: A New Horizon in Cancer, Renal, and Metabolic Disease Therapeutics | MDPI [mdpi.com]
- 5. You are being redirected... [pharmamar.com]
- 6. Aplidin induces the mitochondrial apoptotic pathway via oxidative stress-mediated JNK and p38 activation and protein kinase C delta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aplidin induces apoptosis in human cancer cells via glutathione depletion and sustained activation of the epidermal growth factor receptor, Src, JNK, and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JNK activation is critical for Aplidin-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid and selective apoptosis in human leukemic cells induced by Aplidine through a Fas/CD95- and mitochondrial-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell cycle phase perturbations and apoptosis in tumour cells induced by aplidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aplidin (plitidepsin) is a novel anti-myeloma agent with potent anti-resorptive activity mediated by direct effects on osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Population pharmacokinetics meta-analysis of plitidepsin (Aplidin) in cancer subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phase I and pharmacokinetic study of aplidine, a new marine cyclodepsipeptide in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Pharmacokinetics and excretion of 14C-Plitidepsin in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Multicenter phase II study of plitidepsin in patients with relapsed/refractory non-Hodgkin’s lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A phase I and pharmacokinetic study of plitidepsin in children with advanced solid tumours: an Innovative Therapies for Children with Cancer (ITCC) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Application Notes and Protocols for Aplidine (Plitidepsin) in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Aplidine (Plitidepsin), a marine-derived cyclic depsipeptide, in in vitro cell culture experiments. The information compiled herein is intended to assist in the design and execution of studies investigating the anticancer and antiviral properties of this compound.
Mechanism of Action
Aplidine's primary intracellular target is the eukaryotic Elongation Factor 1A2 (eEF1A2), a protein crucial for protein synthesis.[1][2] By binding to eEF1A2, Aplidine disrupts the delivery of aminoacyl-tRNAs to the ribosome, thereby inhibiting protein synthesis.[2] This action is particularly effective against rapidly dividing cells, such as cancer cells, which have high demands for protein synthesis.[2]
The antitumor activity of Aplidine is multifaceted, inducing both cell cycle arrest and apoptosis in a dose- and cell-type-dependent manner.[3][4] These effects are linked to the induction of early oxidative stress, activation of Rac1 GTPase, and sustained activation of JNK and p38 MAPK pathways.[3][4] JNK phosphorylation can be observed as early as 5-10 minutes after exposure to Aplidine.[4][5] Additionally, Aplidine has demonstrated antiangiogenic effects by inhibiting the secretion of vascular endothelial growth factor (VEGF).[5]
Recent studies have also highlighted Aplidine's potent antiviral activity, including against SARS-CoV-2, which is also mediated through the inhibition of eEF1A.[1][2]
Quantitative Data Summary: In Vitro Efficacy of Aplidine
The following table summarizes the effective concentrations and IC50 values of Aplidine in various cancer cell lines. This data can serve as a starting point for determining the appropriate dosage range for specific experimental needs.
| Cell Line Type | Cell Line(s) | IC50 / Effective Concentration | Treatment Duration | Reference |
| Lymphoma | RL | 1.5 ± 0.5 nM | 96 hours | [6] |
| Ramos | 1.7 ± 0.7 nM | 96 hours | [6] | |
| Various B-lymphoma cell lines | 1–9 nM | Not Specified | [6] | |
| Melanoma | SK-MEL-28, UACC-257 | ≤45 nM (for cell cycle arrest) | Not Specified | [7] |
| SK-MEL-28, UACC-257 | >45 nM (for apoptosis induction) | Not Specified | [7] | |
| Multiple Myeloma | JJN3 | EC50 ~10 nM | 24-48 hours | [8] |
| Various MM cell lines | 0–100 nmol/L | 72 hours | [9][10] | |
| Human Tumor Explants | Breast, melanoma, non-small-cell lung cancer | 0.001 µM (50% inhibition) | 21-28 days | [11][12] |
| Breast, melanoma, non-small-cell lung cancer | 0.05 µM (100% inhibition) | 21-28 days | [11][12] | |
| Various tumor specimens | 0.05 µM (85% inhibition) | 1 hour | [11][12] | |
| Human Bone Marrow Progenitors | Hematopoietic progenitors | IC50: 150-530 nM | 24 hours | [13] |
| Antiviral (SARS-CoV-2) | hACE2-293T | IC90: 0.88 nM | Not Specified | [14] |
| Pneumocyte-like cells | IC90: 3.14 nM | Not Specified | [14] |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values can vary depending on the cell line, assay method, and experimental conditions. It is recommended to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental setup.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Aplidine stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of Aplidine in complete medium. Remove the medium from the wells and add 100 µL of the Aplidine dilutions. Include a vehicle control (medium with the same concentration of solvent used for Aplidine).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Treated and untreated cells
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of Aplidine for the specified time. Include a positive control for apoptosis (e.g., treatment with a known apoptosis inducer) and an untreated negative control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle by flow cytometry.
Materials:
-
Treated and untreated cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with Aplidine at various concentrations and for different time points.
-
Cell Harvesting: Collect approximately 1 x 10^6 cells per sample.
-
Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours (or overnight).[6]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 0.5 mL of PI/RNase staining buffer.[6]
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.[6]
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathway of Aplidine-Induced Apoptosis
Caption: Aplidine's mechanism of action leading to apoptosis.
Experimental Workflow for In Vitro Aplidine Studies
Caption: A typical workflow for in vitro Aplidine experiments.
Logical Relationship for Apoptosis Assay Data Interpretation
Caption: Interpreting Annexin V/PI flow cytometry results.
References
- 1. Plitidepsin: Mechanisms and Clinical Profile of a Promising Antiviral Agent against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Plitidepsin? [synapse.patsnap.com]
- 3. The mechanism of action of plitidepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. Plitidepsin (Aplidin) is a potent inhibitor of diffuse large cell and Burkitt lymphoma and is synergistic with rituximab - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plitidepsin has a dual effect inhibiting cell cycle and inducing apoptosis via Rac1/c-Jun NH2-terminal kinase activation in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aplidin (plitidepsin) is a novel anti-myeloma agent with potent anti-resorptive activity mediated by direct effects on osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. In vitro activity of aplidine, a new marine-derived anti-cancer compound, on freshly explanted clonogenic human tumour cells and haematopoietic precursor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro activity of aplidine, a new marine-derived anti-cancer compound, on freshly explanted clonogenic human tumour cells and haematopoietic precursor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro toxicity of ET-743 and aplidine, two marine-derived antineoplastics, on human bone marrow haematopoietic progenitors. comparison with the clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Aplidine (Plitidepsin) Administration in Mouse Xenograft Models
Introduction
Aplidine (also known as Plitidepsin or PM00104) is a cyclic depsipeptide of marine origin, originally isolated from the tunicate Aplidium albicans. It is a potent anti-cancer agent with a unique mechanism of action that involves the inhibition of the eukaryotic elongation factor 1-alpha 2 (eEF1A2).[1][2] eEF1A2 is overexpressed in various tumor cells and plays a role in oncogenic processes.[2][3] Aplidine has demonstrated significant antitumor activity in preclinical studies and is under clinical investigation for the treatment of various hematological malignancies and solid tumors.[4] These application notes provide a detailed protocol for the administration of Aplidine in mouse xenograft models, a critical step in the preclinical evaluation of its therapeutic potential.
Mechanism of Action
Aplidine exerts its anticancer effects by binding to eEF1A2, thereby interfering with its function in protein synthesis and oncogenic signaling.[1][2] This interaction leads to a cascade of downstream events, including:
-
Induction of Oxidative Stress: Aplidine disrupts the interaction of eEF1A2 with Peroxiredoxin-1, leading to increased oxidative stress and subsequent tumor cell death.[3][5]
-
Inhibition of Proliferation: By interrupting the binding of eEF1A2 to sphingosine kinase, Aplidine inhibits the production of metabolites responsible for cell proliferation.[3][5]
-
Activation of Apoptosis: The ultimate consequence of Aplidine's interaction with eEF1A2 is the activation of apoptosis, or programmed cell death.[3][5] This is mediated through the sustained activation of JNK and p38 MAPK signaling pathways.[4][6]
-
Inhibition of Angiogenesis: Aplidine has been shown to inhibit the secretion of Vascular Endothelial Growth Factor (VEGF), a key signaling protein that stimulates the formation of new blood vessels required for tumor growth.[7]
Data Presentation
Table 1: Summary of Aplidine (Plitidepsin) Dosages in Mouse Xenograft Models
| Cancer Type | Mouse Strain | Aplidine Dosage | Administration Route | Dosing Schedule | Reference |
| B-cell Lymphoma (Ramos) | Athymic Nude | 0.2 mg/kg | Not Specified | Four doses, 3 days apart | [8] |
| B-cell Lymphoma (Ramos) | Athymic Nude | 0.4 mg/kg | Not Specified | Four doses, 3 days apart | [8] |
| SARS-CoV-2 Infection | BALB/c | 0.3 mg/kg | Intraperitoneal | Single dose, 2 hours before infection | [9] |
| SARS-CoV-2 Infection | BALB/c | 1 mg/kg | Intraperitoneal | Single dose, 2 hours before infection | [9] |
| Human Cancer Cells | Xenografted Mice | 200 µg/kg (0.2 mg/kg) | Single administration | Not specified | [10] |
Table 2: Efficacy of Aplidine (Plitidepsin) in Mouse Xenograft Models
| Cancer Type | Treatment | Efficacy Endpoint | Outcome | Reference |
| B-cell Lymphoma (Ramos) | Aplidine (0.2 mg/kg) + Rituximab (200 µg/kg) | Median Survival | 41 days (vs. 31 days for control) | [8] |
| B-cell Lymphoma (Ramos) | Aplidine (0.4 mg/kg) | Tumor Growth | Significant inhibition | [8] |
| SARS-CoV-2 Infection | Aplidine (0.3 mg/kg) | Viral Titers in Lungs | ~2 log unit reduction | [9] |
| SARS-CoV-2 Infection | Aplidine (1 mg/kg) | Viral Titers in Lungs | 1.5 log unit reduction | [9] |
Experimental Protocols
1. Materials
-
Aplidine (Plitidepsin)
-
Vehicle for reconstitution and dilution (e.g., 15/15/70% (v/v/v) polyoxyl 35 castor oil/ethanol/water for injection, followed by dilution in normal saline)[11]
-
Human cancer cell line of interest
-
Cell culture medium and supplements
-
Immunodeficient mice (e.g., athymic nude, NOD/SCID)
-
Matrigel (optional)
-
Sterile syringes and needles (27-30G)
-
Anesthetics (e.g., isoflurane)
-
Calipers for tumor measurement
-
Animal balance
2. Cell Culture and Preparation
-
Culture the chosen human cancer cell line in the appropriate medium supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).
-
Harvest cells during the logarithmic growth phase using trypsin-EDTA.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in sterile PBS or serum-free medium at the desired concentration for injection (e.g., 5-10 x 10^6 cells in 100-200 µL). Keep the cell suspension on ice.
3. Mouse Xenograft Model Establishment
-
Acclimatize immunodeficient mice for at least one week prior to the experiment.
-
Anesthetize the mouse using a suitable anesthetic.
-
Subcutaneously inject the prepared cell suspension into the flank of each mouse. The injection volume is typically 100-200 µL. Matrigel can be mixed with the cell suspension to improve tumor take rate.
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, begin measuring tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
4. Aplidine (Plitidepsin) Administration
-
Prepare the Aplidine solution. Due to its degradation under heat and light, Aplidine is often supplied as a lyophilized powder.[11] Reconstitute the powder in the appropriate vehicle (e.g., 15/15/70% (v/v/v) polyoxyl 35 castor oil/ethanol/water for injection) and then dilute to the final desired concentration with normal saline.[11]
-
The route of administration is typically intraperitoneal (IP) injection.
-
Administer the calculated dose of Aplidine to the mice in the treatment group based on their body weight.
-
Administer the vehicle alone to the control group.
-
The dosing schedule should be based on previous studies or the specific experimental design (e.g., once daily, every other day, or as described in Table 1).
5. Monitoring and Efficacy Evaluation
-
Monitor the mice daily for any signs of toxicity, including weight loss, changes in behavior, and altered appearance.
-
Record the body weight of each mouse 2-3 times per week.
-
Continue to measure tumor volume 2-3 times per week.
-
At the end of the study (based on tumor size in the control group reaching a predetermined limit or a set time point), euthanize the mice according to institutional guidelines.
-
Excise the tumors and measure their final weight.
-
Tumor tissue can be processed for further analysis, such as histopathology, immunohistochemistry, or Western blotting to assess the effects of Aplidine on relevant biomarkers (e.g., phosphorylated JNK).[10]
Mandatory Visualization
Caption: Experimental workflow for Aplidine administration in a mouse xenograft model.
Caption: Simplified signaling pathway of Aplidine's mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Translation Elongation Factor eEF1A2 is a Novel Anticancer Target for the Marine Natural Product Plitidepsin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PharmaMar discovers new data on the mechanism of action of plitidepsin in tumor cells | EurekAlert! [eurekalert.org]
- 4. dovepress.com [dovepress.com]
- 5. pharmamar.com [pharmamar.com]
- 6. researchgate.net [researchgate.net]
- 7. Aplidine, a new anticancer agent of marine origin, inhibits vascular endothelial growth factor (VEGF) secretion and blocks VEGF-VEGFR-1 (flt-1) autocrine loop in human leukemia cells MOLT-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plitidepsin (Aplidin) is a potent inhibitor of diffuse large cell and Burkitt lymphoma and is synergistic with rituximab - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. Plitidepsin: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
Aplidine stability and storage conditions for research labs
Application Notes and Protocols for Aplidine (Plitidepsin)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Aplidine, also known as Plitidepsin, is a cyclic depsipeptide of marine origin, isolated from the tunicate Aplidium albicans.[1] It has demonstrated potent antitumor activities and is a subject of extensive research in oncology.[2][3] The mechanism of action involves targeting the eukaryotic elongation factor 1A2 (eEF1A2), leading to the disruption of protein synthesis, cell cycle arrest, and induction of apoptosis.[2][4] Given its cytotoxic nature and susceptibility to degradation, adherence to strict storage and handling protocols is critical to ensure experimental reproducibility, accuracy, and personnel safety.[1][5]
These application notes provide a comprehensive summary of Aplidine's stability profile and recommended storage conditions. Detailed protocols for reconstitution and stability assessment are also provided for use in a research laboratory setting.
Application Notes
Physicochemical Properties and Solubility
Aplidine is a complex molecule with poor aqueous solubility.[1] For research purposes, it is often supplied as a lyophilized powder or as a pre-dissolved solution in an organic solvent like acetonitrile.[1][6]
Table 1: Physicochemical Properties of Aplidine
| Property | Value | Reference |
|---|---|---|
| Common Name | Aplidine, Plitidepsin | [6][7] |
| Synonyms | Dehydrodidemnin B | [6] |
| Molecular Formula | C₅₇H₈₇N₇O₁₅ | [6] |
| Molecular Weight | 1110.3 g/mol | [6] |
| Appearance | Lyophilized white powder or solid | [1] |
| Aqueous Solubility | Insoluble | [5] |
| Organic Solubility | Freely soluble in Acetonitrile, Dichloromethane, Methanol, Ethanol, DMSO |[5][6] |
Storage and Stability
The stability of Aplidine is highly dependent on its physical state (lyophilized, reconstituted, or diluted), temperature, and exposure to light.
Table 2: Summary of Aplidine Storage and Stability Conditions
| Form | Storage Temperature | Light Conditions | Duration of Stability | Reference |
|---|---|---|---|---|
| Lyophilized Powder | +2°C to +8°C | Protected from light (in the dark) | At least 1 year | [1] |
| Solution in Acetonitrile | -20°C | N/A (in sealed vial) | At least 2 years | [6] |
| Reconstituted Solution | Room Temperature (up to 25°C) | Ambient light | Up to 28 hours | [8] |
| +2°C to +8°C | Protected from light | 24 hours | [9] |
| Diluted Solution (in Saline) | Room Temperature (20-25°C) | Ambient light | 24 to 48 hours |[8][10] |
Factors Affecting Stability and Degradation Pathways
Aplidine's chemical stability is influenced by several factors:
-
pH: The degradation rate is catalyzed by acidic (proton-catalyzed), neutral (solvent-catalyzed), and alkaline (hydroxyl-catalyzed) conditions.[11]
-
Temperature: The rate of degradation increases with temperature, following the Arrhenius equation.[11]
-
Light: As a precaution, both lyophilized and reconstituted forms should be protected from direct or prolonged exposure to light.[1][9]
-
Primary Degradation Route: The main pathway for degradation in aqueous solutions is the hydrolysis of the ester groups within the cyclic depsipeptide structure.[11]
-
Metabolic Degradation: In biological systems, Aplidine is metabolized primarily by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP2A6, 2E1, and 4A11.[12] This involves processes like hydroxylation and demethylation.[12][13]
Safe Handling Protocols
Aplidine is a cytotoxic agent and must be handled with appropriate precautions to prevent exposure.[5][9]
-
Engineering Controls: All handling, reconstitution, and dilution procedures should be performed in a certified laminar flow biological safety cabinet or a chemical fume hood.[5]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and appropriate disposable gloves.[5] For handling the powder, a respirator with a particulate filter (P2 or equivalent) is recommended.[5]
-
Spill Management: In case of a spill, wipe up with absorbent material and decontaminate the area. Place all contaminated materials in a sealed container for proper disposal.[5]
-
Accidental Exposure: If the compound comes into contact with skin, wash the area immediately and thoroughly with soap and water. For eye contact, flush with copious amounts of water.[14]
-
Disposal: All waste materials, including unused solutions and contaminated labware, must be disposed of in accordance with local, state, and federal regulations for cytotoxic waste.[9]
Experimental Protocols
Protocol 1: Reconstitution and Preparation of Stock Solutions
This protocol describes the preparation of a high-concentration stock solution of Aplidine from a lyophilized powder for in vitro research applications.
Materials:
-
Aplidine (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes or amber glass vials
-
Calibrated precision pipettes and sterile tips
Procedure:
-
Pre-analysis: Before opening, bring the vial of lyophilized Aplidine to room temperature to prevent moisture condensation.
-
Solvent Addition: Based on the amount of Aplidine in the vial and the desired stock concentration (e.g., 1-10 mM), calculate the required volume of DMSO.
-
Dissolution: Carefully add the calculated volume of DMSO to the vial.
-
Mixing: Cap the vial securely and vortex gently or sonicate briefly until the powder is completely dissolved. The resulting solution should be clear and free of particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in sterile, light-protecting (amber) tubes.
-
Storage: Store the aliquots at -20°C or -80°C. A research-grade solution in acetonitrile is reported to be stable for at least two years at -20°C.[6]
Protocol 2: General Method for Stability Assessment by RP-HPLC
This protocol outlines a general methodology for monitoring the stability of Aplidine in solution, based on stability-indicating HPLC methods described in the literature.[1][11]
Objective: To quantify the concentration of Aplidine over time under specific storage conditions (e.g., temperature, pH, light exposure) and detect the appearance of degradation products.
Materials:
-
Aplidine solution to be tested
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
HPLC-grade buffer components (e.g., phosphate, acetate) and acids/bases for pH adjustment (e.g., formic acid, ammonium hydroxide)
-
Reverse-phase HPLC column (e.g., C18, 5 µm particle size)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation:
-
Prepare Aplidine solutions in the desired buffer or medium at a known initial concentration.
-
Divide the solution into multiple vials for each condition (e.g., 4°C, 25°C, 40°C).
-
At designated time points (t=0, 1, 2, 4, 8, 24, 48 hours, etc.), withdraw an aliquot from each condition.
-
If necessary, dilute the aliquot with the mobile phase to fall within the standard curve's linear range.
-
-
Standard Curve Preparation:
-
Prepare a series of Aplidine standards of known concentrations in the same diluent as the samples.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of ACN and an aqueous buffer (e.g., water with 0.1% formic acid). A typical gradient might run from 30% ACN to 95% ACN over 20-30 minutes to elute Aplidine and separate it from potential degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to an appropriate wavelength (e.g., 225 nm).[13]
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Run the standards to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the test samples from each time point.
-
Calculate the remaining concentration of Aplidine in each sample using the standard curve.
-
Plot the percentage of remaining Aplidine against time for each condition.
-
Monitor the chromatograms for the appearance and growth of new peaks, which indicate degradation products.
-
References
- 1. Pharmaceutical development of a parenteral lyophilized formulation of the novel antitumor agent aplidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aplidine: a paradigm of how to handle the activity and toxicity of a novel marine anticancer poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. stabiopharma.com [stabiopharma.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Plitidepsin - Wikipedia [en.wikipedia.org]
- 8. Plitidepsin: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stabiopharma.com [stabiopharma.com]
- 10. Compatibility and stability of aplidine, a novel marine-derived depsipeptide antitumor agent, in infusion devices, and its hemolytic and precipitation potential upon i.v. administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Degradation kinetics of aplidine, a new marine antitumoural cyclic peptide, in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Reconstitution and formulation of lyophilized Aplidine for experiments
Application Notes and Protocols for Lyophilized Aplidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aplidine, also known as plitidepsin, is a cyclic depsipeptide originally isolated from the marine tunicate Aplidium albicans.[1] It has demonstrated potent antitumor activity in both preclinical and clinical studies and is under investigation for various malignancies.[2][3] Due to its poor aqueous solubility and sensitivity to heat and light in solution, Aplidine is supplied as a lyophilized powder.[1][4] Proper reconstitution and formulation are critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the reconstitution, handling, and formulation of lyophilized Aplidine for both in vitro and in vivo experiments.
Product Information
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₅₇H₈₇N₇O₁₅ | [1] |
| Molecular Weight | 1110.34 g/mol | [1] |
| Appearance | White to off-white lyophilized powder | - |
| Solubility | Insoluble in water.[5] Freely soluble in DMSO, Acetonitrile, Dichloromethane, Methanol, Ethanol, Ethyl Acetate, and Isopropanol.[5][6] | [5][6] |
Storage and Stability
| Form | Storage Condition | Stability | Reference |
| Lyophilized Powder | 2-8°C, protected from light. | At least 1 year.[4][7][8] For long-term storage (months to years), -20°C is recommended.[6] | [4][6][7][8] |
| Reconstituted Solution (in CEW) | Room temperature (up to 25°C) under normal light. | At least 24 hours.[4][9] It is recommended to use immediately after reconstitution.[3] | [3][4][9] |
| Diluted Solution (in normal saline) | Room temperature (up to 25°C) under normal light. | At least 24 hours.[1][4] | [1][4] |
| Stock Solution (in DMSO) | -20°C for long-term storage. | >5 years if stored properly.[6] | [6] |
Reconstitution and Formulation Protocols
Protocol 1: Reconstitution for In Vitro Cellular Assays
This protocol is suitable for preparing Aplidine stock solutions for use in cell culture experiments.
Materials:
-
Lyophilized Aplidine vial
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, polypropylene microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Allow the lyophilized Aplidine vial and DMSO to equilibrate to room temperature.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Carefully open the vial and add the required volume of DMSO to achieve the desired stock concentration (e.g., 1 mM or 10 mM).
-
Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking.
-
Once dissolved, aliquot the stock solution into sterile polypropylene microcentrifuge tubes.
-
Store the aliquots at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
Protocol 2: Reconstitution for Parenteral Administration in Preclinical In Vivo Studies
This protocol is based on the formulation used in clinical trials and is suitable for intravenous administration in animal models.[4][9]
Materials:
-
Lyophilized Aplidine vial (often co-lyophilized with D-mannitol)[4]
-
Reconstitution Solution: 15/15/70% (v/v/v) Cremophor EL/ethanol/Water for Injection (CEW).[4][7]
-
Diluent: 0.9% Sodium Chloride (normal saline) or 5% Dextrose in Water (D5W).[1][3]
-
Sterile syringes and needles
-
Sterile, glass vials or PVC-free infusion bags.[9]
Procedure:
-
Prepare the CEW reconstitution solution under sterile conditions.
-
Allow the lyophilized Aplidine vial and the CEW solution to reach room temperature.
-
Slowly inject the required volume of the CEW solution into the Aplidine vial to achieve a specific concentration (e.g., 0.5 mg/mL).[1][3]
-
Gently swirl the vial until the lyophilized powder is completely dissolved. The resulting solution should be clear and colorless to slightly yellow.[1]
-
For administration, further dilute the reconstituted solution with normal saline or D5W to the final desired concentration for infusion. It is recommended to use PVC-free administration sets to avoid leaching of DEHP.[9]
-
Administer the final diluted solution to the animal model as per the experimental design. The reconstituted product should be diluted within 24 hours of preparation and administered within 48 hours.[9]
Experimental Workflow and Signaling Pathways
General Experimental Workflow for In Vitro Studies
The following diagram outlines a typical workflow for evaluating the in vitro efficacy of Aplidine.
Caption: Workflow for in vitro evaluation of Aplidine.
Aplidine's Mechanism of Action: Signaling Pathways
Aplidine exerts its anticancer effects through multiple mechanisms, primarily by targeting the eukaryotic elongation factor 1A (eEF1A).[2][6][10] This leads to the induction of apoptosis through the activation of stress-activated protein kinase pathways.
Caption: Simplified signaling pathway of Aplidine-induced apoptosis.
In certain cancer cell types, such as human leukemia cells, Aplidine can also disrupt autocrine signaling loops essential for cell growth.
Caption: Inhibition of the VEGF/VEGFR-1 autocrine loop by Aplidine.
Safety Precautions
Aplidine is a potent cytotoxic agent and should be handled with appropriate safety precautions.
-
Use personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the lyophilized powder and solutions.
-
All handling of the drug, including reconstitution and dilution, should be performed in a certified biological safety cabinet or a fume hood.
-
Dispose of all contaminated materials according to institutional guidelines for cytotoxic waste.
Conclusion
The protocols and information provided in these application notes are intended to guide researchers in the proper reconstitution and formulation of lyophilized Aplidine for experimental use. Adherence to these guidelines will help ensure the integrity of the compound and the reliability of the experimental outcomes. For specific applications, further optimization of the formulation and handling procedures may be necessary.
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. Plitidepsin: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmaceutical development of a parenteral lyophilized formulation of the novel antitumor agent aplidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stabiopharma.com [stabiopharma.com]
- 6. medkoo.com [medkoo.com]
- 7. Pharmaceutical Development of a Parenteral Lyophilized Formulation of the Novel Antitumor Agent Aplidine | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]
- 8. researchgate.net [researchgate.net]
- 9. Compatibility and stability of aplidine, a novel marine-derived depsipeptide antitumor agent, in infusion devices, and its hemolytic and precipitation potential upon i.v. administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aplidin (plitidepsin) is a novel anti-myeloma agent with potent anti-resorptive activity mediated by direct effects on osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Aplidine (Plitidepsin) in Combination with Dexamethasone for Multiple Myeloma Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Aplidine (plitidepsin) in combination with dexamethasone for the treatment of relapsed/refractory multiple myeloma. This document includes a summary of key clinical trial data, detailed experimental protocols derived from published studies, and visualizations of the proposed mechanism of action.
Introduction
Aplidine (plitidepsin) is a marine-derived cyclic depsipeptide with potent antitumor activity.[1] Its primary mechanism of action involves the targeting of eukaryotic translation elongation factor 1 alpha 2 (eEF1A2), a protein overexpressed in multiple myeloma cells.[2][3] The interaction of plitidepsin with eEF1A2 leads to the induction of apoptosis (programmed cell death) in malignant cells.[4] Clinical studies have demonstrated that the combination of Aplidine with dexamethasone, a corticosteroid with anti-myeloma and anti-inflammatory properties, results in a synergistic or additive antitumor effect.[1][5] This combination offers a novel therapeutic option for patients with relapsed/refractory multiple myeloma who have received prior therapies.[6]
Quantitative Data Summary
The following tables summarize the efficacy and safety data from key clinical trials investigating Aplidine in combination with dexamethasone in patients with relapsed/refractory multiple myeloma.
Table 1: Efficacy of Aplidine and Dexamethasone in Relapsed/Refractory Multiple Myeloma
| Clinical Trial | Treatment Arm | Number of Patients (evaluable) | Overall Response Rate (ORR)¹ | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
| Phase II Study | Aplidine monotherapy | 47 | 13% | 2.3 months | Not Reported | [4][7] |
| Aplidine + Dexamethasone | 18 | 22% | 3.8 months | Not Reported | [4][7] | |
| ADMYRE (Phase III) | Aplidine + Dexamethasone | 171 | 13.8% (IRC)² | 2.6 months (IRC)² | 11.6 months | [6][8] |
| Dexamethasone alone | 84 | Not Reported | 1.7 months (IRC)² | 8.9 months | [6] | |
| Aplidine + Dexamethasone (Investigator) | 171 | Not Reported | 3.8 months | Not Reported | [6] | |
| Dexamethasone alone (Investigator) | 84 | Not Reported | 1.9 months | Not Reported | [6] |
¹Overall Response Rate includes complete response, partial response, and minimal response. ²Independent Review Committee (IRC) assessment.
Table 2: Common Grade 3/4 Adverse Events (ADMYRE Trial)
| Adverse Event | Aplidine + Dexamethasone (n=171) | Dexamethasone alone (n=84) | Reference |
| Fatigue | 10.8% | 1.2% | [6] |
| Myalgia | 5.4% | 0% | [6] |
| Nausea | 3.6% | 1.2% | [6] |
| Anemia | 29% (Phase II) | Not Applicable | [7] |
| Thrombocytopenia | 18% (Phase II) | Not Applicable | [7] |
| Alanine Aminotransferase/Aspartate Aminotransferase Increase | 27% (Phase II) | Not Applicable | [7] |
| Creatine Phosphokinase Increase | 23% (Phase II) | Not Applicable | [7] |
Signaling Pathway
The binding of Aplidine to eEF1A2 in multiple myeloma cells triggers a cascade of events leading to apoptosis. This involves the activation of stress-activated protein kinases (SAPKs) such as JNK and p38, ultimately leading to the activation of caspases.
Caption: Proposed signaling pathway of Aplidine in multiple myeloma cells.
Experimental Protocols
The following protocols are based on the methodologies reported in the Phase II and ADMYRE Phase III clinical trials.
In Vitro/Preclinical Studies Workflow
For researchers investigating the effects of Aplidine and dexamethasone in a laboratory setting, the following workflow can be adapted.
Caption: General workflow for in vitro studies of Aplidine and dexamethasone.
Clinical Trial Protocol (Adapted from ADMYRE Phase III Study)
This protocol is intended for informational purposes and should be adapted for specific research needs in compliance with all regulatory and ethical guidelines.
1. Patient Population:
-
Patients with relapsed/refractory multiple myeloma.[6]
-
Aged 18 years or older.[8]
-
Have received at least three but not more than six prior treatment regimens, including a proteasome inhibitor and an immunomodulatory agent.[6]
-
Adequate organ function.
2. Treatment Regimen:
-
Aplidine (Plitidepsin): 5 mg/m² administered as a 3-hour intravenous infusion on days 1 and 15 of a 28-day cycle.[6][9]
-
Dexamethasone: 40 mg administered orally on days 1, 8, 15, and 22 of a 28-day cycle.[6][9] In the combination arm, dexamethasone should be administered at least one hour before the Aplidine infusion.[9]
3. Premedication:
-
To prevent infusion-related reactions, premedication with an intravenous H1 antagonist, H2 antagonist, and ondansetron is recommended before each Aplidine infusion.[4]
4. Monitoring and Dose Adjustments:
-
Monitor for adverse events, including hematologic toxicity, liver enzyme elevations, and myalgia.[4][6]
-
Dose adjustments or treatment interruptions may be necessary based on the severity of adverse events.
5. Efficacy and Safety Assessments:
-
Efficacy: Tumor response should be assessed according to the International Myeloma Working Group (IMWG) criteria.[10]
-
Safety: Adverse events should be graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).
Logical Relationship of Study Endpoints
The primary and secondary endpoints of the clinical trials are logically interconnected to provide a comprehensive assessment of the treatment's efficacy and safety.
Caption: Interrelationship of primary and secondary endpoints in clinical trials.
Conclusion
The combination of Aplidine and dexamethasone has demonstrated a statistically significant improvement in progression-free survival for patients with relapsed/refractory multiple myeloma.[6][10] The manageable safety profile and novel mechanism of action make this combination a valuable therapeutic strategy.[6] The provided protocols and data summaries serve as a resource for researchers and clinicians working to further understand and utilize this treatment regimen.
References
- 1. Aplidin, a marine organism-derived compound with potent antimyeloma activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Positive Phase III results for plitidepsin | VJHemOnc [vjhemonc.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Plitidepsin for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aplidin (plitidepsin) is a novel anti-myeloma agent with potent anti-resorptive activity mediated by direct effects on osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Randomized phase III study (ADMYRE) of plitidepsin in combination with dexamethasone vs. dexamethasone alone in patients with relapsed/refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. onclive.com [onclive.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Aplidine in Drug-Resistant Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Aplidine (also known as plitidepsin) in preclinical studies focusing on drug-resistant cancer cell lines. This document outlines the mechanism of action of Aplidine, protocols for key in vitro experiments, and methods for developing Aplidine-resistant cell lines.
Introduction to Aplidine
Aplidine is a cyclic depsipeptide originally isolated from the marine tunicate Aplidium albicans. It has demonstrated potent antitumor activity in a variety of cancer cell lines, including those that have developed resistance to standard chemotherapeutic agents.[1] Its primary mechanism of action involves the inhibition of the eukaryotic elongation factor 1A2 (eEF1A2), a protein often overexpressed in tumor cells and implicated in cell proliferation and apoptosis inhibition.[2][3][4] By targeting eEF1A2, Aplidine can induce cell cycle arrest and apoptosis in cancer cells.[1][5][6]
Mechanism of Action
Aplidine's antitumor effects are multifaceted. Its binding to eEF1A2 disrupts protein synthesis, a process critical for rapidly dividing cancer cells.[3] This interaction also leads to an increase in oxidative stress and the sustained activation of the JNK and p38 MAPK signaling pathways, ultimately culminating in caspase-dependent apoptosis.[1][5][7]
Several studies have shown that resistance to Aplidine is associated with reduced expression of its target, eEF1A2.[8] Re-expression of eEF1A2 in Aplidine-resistant cells can restore sensitivity to the drug, highlighting the central role of this protein in Aplidine's efficacy.[4][8]
The signaling cascade initiated by Aplidine is complex. The drug's interaction with eEF1A2 can disrupt the latter's binding with other proteins, such as Peroxiredoxin-1 and sphingosine kinase, leading to increased oxidative stress and inhibition of pro-proliferative metabolites.[9] This cascade activates a suicidal program in cancer cells known as apoptosis.[9]
Data Presentation: Efficacy of Aplidine in Cancer Cell Lines
The following table summarizes the in vitro efficacy of Aplidine across various cancer cell lines, including those with acquired resistance. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.
| Cell Line Type | Specific Cell Line | Resistance Status | Aplidine IC50 (nM) | Reference |
| Ovarian Clear Cell Carcinoma | Various | Chemonaive & Cisplatin-Resistant | 2.51 - 4.97 | [8] |
| Cervical Cancer | HeLa | Parental | ~0.2 | [10] |
| Cervical Cancer | HeLa-APL-R | Aplidine-Resistant | >100 | [4][10] |
| Non-Small Cell Lung Cancer | NCI-H460 | Parental | ~0.2 | [10] |
| Non-Small Cell Lung Cancer | NCI-H460-APL-R | Aplidine-Resistant | >100 | [11] |
| Gastric Carcinoma | HGC27 | Parental | ~0.9 | [10] |
| Gastric Carcinoma | HGC27-APL-R | Aplidine-Resistant | >100 | [11] |
| Mouse Embryo Fibroblasts | MEFs (src, yes, fyn deficient) | N/A | 12 | [12] |
| Mouse Embryo Fibroblasts | MEFs (p38MAPK deficient) | N/A | 12 | [12] |
| Mouse Embryo Fibroblasts | MEFs (jnk1, jnk2 deficient) | N/A | >500 | [12] |
| Mouse Embryo Fibroblasts | MEFs (c-jun deficient) | N/A | 60 | [12] |
Experimental Protocols
Herein are detailed protocols for key experiments to assess the efficacy and mechanism of action of Aplidine in drug-resistant cancer cell lines.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the concentration of Aplidine that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (parental and drug-resistant)
-
Complete culture medium
-
Aplidine (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[13]
-
Drug Treatment: Prepare serial dilutions of Aplidine in complete culture medium. Remove the medium from the wells and add 100 µL of the Aplidine dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[7]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
This protocol quantifies the percentage of apoptotic and necrotic cells following Aplidine treatment using flow cytometry.
Materials:
-
Cancer cell lines
-
Aplidine
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of Aplidine for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Cell Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[5]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[14] Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Protocol 3: Western Blot Analysis of eEF1A2 and Phospho-JNK
This protocol is for detecting the expression levels of total eEF1A2 and the activation of the JNK pathway through phosphorylation.
Materials:
-
Cancer cell lines
-
Aplidine
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-eEF1A2, anti-phospho-JNK, anti-total JNK)
-
HRP-conjugated secondary antibodies
-
ECL detection reagents
Procedure:
-
Protein Extraction: Treat cells with Aplidine for the desired time, then lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-eEF1A2 at 1:1000 dilution, anti-phospho-JNK) overnight at 4°C.[15]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection system.
-
Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for a housekeeping protein (e.g., GAPDH or β-actin) or for total JNK.
Protocol 4: Generation of Aplidine-Resistant Cancer Cell Lines
This protocol describes the development of drug-resistant cell lines through continuous exposure to escalating doses of Aplidine.
Materials:
-
Parental cancer cell line
-
Aplidine
-
Complete culture medium
Procedure:
-
Initial IC50 Determination: Determine the IC50 of the parental cell line for Aplidine using the MTT assay (Protocol 1).
-
Initial Drug Exposure: Culture the parental cells in a medium containing a low concentration of Aplidine (e.g., IC10 or IC20).[12]
-
Dose Escalation: Once the cells have adapted and are proliferating, gradually increase the concentration of Aplidine in the culture medium with each passage. This process may take several months.[8]
-
Maintenance of Resistant Phenotype: Maintain the resistant cell line in a medium containing a selective pressure of Aplidine (the final concentration used for selection).[8]
-
Verification of Resistance: Regularly confirm the resistant phenotype by comparing the IC50 of the resistant cell line to that of the parental cell line. A significant increase in the IC50 indicates the successful development of resistance.[12]
Visualizations
The following diagrams illustrate key aspects of Aplidine's mechanism of action and experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 7. texaschildrens.org [texaschildrens.org]
- 8. benchchem.com [benchchem.com]
- 9. Generation of drug-resistant cell lines [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. EEF1A2 Polyclonal Antibody (PA5-96131) [thermofisher.com]
Aplidine (Plitidepsin) Treatment Protocols for Advanced Solid Tumors: Application Notes for Clinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Aplidine (plitidepsin) treatment protocols utilized in clinical trials for advanced solid tumors. The information compiled herein is intended to serve as a detailed resource for the design and execution of preclinical and clinical research involving this novel marine-derived anti-cancer agent.
Introduction to Aplidine (Plitidepsin)
Aplidine, also known as plitidepsin, is a cyclic depsipeptide originally isolated from the marine tunicate Aplidium albicans. It is now produced by chemical synthesis.[1] Plitidepsin has demonstrated potent antitumor activity in a range of preclinical models and has been investigated in numerous clinical trials for both solid tumors and hematological malignancies. Its primary mechanism of action involves the inhibition of the eukaryotic translation elongation factor 1A2 (eEF1A2), a protein overexpressed in many tumor cells.[2][3] This interaction disrupts protein synthesis and leads to oxidative stress, cell cycle arrest, and ultimately, apoptosis.[1][4][5]
Clinical Trial Dosing and Administration Protocols
Aplidine has been evaluated in various clinical trial settings, both as a monotherapy and in combination with other anticancer agents. Dosing schedules have varied, with intravenous infusion being the standard route of administration.
Monotherapy Protocols
The following table summarizes monotherapy dosing regimens for Aplidine in patients with advanced solid tumors as reported in Phase I and II clinical trials.
| Infusion Duration | Dose | Schedule | Cycle Length | Recommended Dose (RD) / Maximum Tolerated Dose (MTD) | Reference |
| 1-hour | 0.133 - 3.6 mg/m²/week | Weekly on Days 1, 8, 15 | 4 weeks | RD: 3.2 mg/m²/week | [PharmaMar, 2020] |
| 3-hour | 5 mg/m² | Every 2 weeks | 2 weeks | RD: 5 mg/m² | [PharmaMar, 2020] |
| 24-hour | 0.2 - 8 mg/m² | Every 2 weeks | 2 weeks | RD: 5 mg/m² (without L-carnitine), 7 mg/m² (with L-carnitine) | [PharmaMar, 2020] |
| 1-hour | 80 - 1500 µg/m²/day | Daily for 5 days | 3 weeks | RD: 1200 µg/m²/day | [PharmaMar, 2020] |
Combination Therapy Protocols
Aplidine has been investigated in combination with other chemotherapeutic and targeted agents to enhance its antitumor efficacy. The table below outlines some of the combination therapy protocols.
| Combination Agent(s) | Aplidine Dose & Schedule | Combination Agent Dose & Schedule | Cycle Length | Recommended Dose (RD) | Reference |
| Sorafenib | 1.8 mg/m²; IV on Days 1, 8, 15 | 200 mg or 400 mg; Oral, twice daily, continuous | 4 weeks | Not defined | [PharmaMar, 2020] |
| Gemcitabine | 1.8 - 3 mg/m²; IV on Days 1, 8, 15 | 750 - 1000 mg/m²; IV on Days 1, 8, 15 | 4 weeks | Aplidine: 2.4 mg/m², Gemcitabine: 1000 mg/m² | [PharmaMar, 2020] |
| Bevacizumab | 2.8 - 4.8 mg/m²; IV on Days 1, 15 | 10 mg/kg; IV on Days 1, 15 | 4 weeks | Aplidine: 3.8 mg/m², Bevacizumab: 10 mg/kg | [PharmaMar, 2020] |
| Dexamethasone | 5 mg/m²; 3-hour IV infusion every 2 weeks | 20 mg; Oral, daily on Days 1-4 | 2 weeks | As specified | [6] |
Experimental Protocols
Aplidine Administration Protocol
This protocol provides a general guideline for the intravenous administration of Aplidine in a clinical research setting. It should be adapted based on the specific clinical trial protocol.
3.1.1. Drug Reconstitution and Dilution
-
Reconstitution: Aplidine is typically supplied as a lyophilized powder. Reconstitute the vial with the provided solvent (e.g., macrogolglycerol ricinoleate and ethanol).[7]
-
Dilution: Withdraw the required volume of the reconstituted Aplidine solution and further dilute it in an infusion bag containing a compatible solution, such as 0.9% Sodium Chloride or 5% Dextrose Injection, to a final volume suitable for the intended infusion duration.[7]
3.1.2. Premedication
To mitigate the risk of infusion-related reactions, prophylactic premedication is recommended. A typical premedication regimen includes:
-
Glucocorticoids: Dexamethasone 8 mg intravenously.[8]
-
5-HT3 Antagonists: Ondansetron or an equivalent antiemetic.[8]
-
H1-receptor Antagonist: Diphenhydramine 25 mg intravenously or an equivalent.[8]
-
H2-receptor Antagonist: Ranitidine 50 mg intravenously or an equivalent.[8]
3.1.3. Intravenous Infusion
-
Administer the diluted Aplidine solution as an intravenous infusion over the specified duration (e.g., 1, 3, or 24 hours) using a central or peripheral venous line.[8][9]
-
Monitor the patient for any signs of infusion-related reactions throughout the administration period.
Management of Aplidine-Related Toxicities
3.2.1. Monitoring and Grading of Adverse Events
-
Adverse events (AEs) should be monitored and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).
-
Regular clinical assessments, including physical examinations and laboratory tests, are crucial for the early detection and management of toxicities.
3.2.2. Management of Myalgia and Creatine Phosphokinase (CPK) Elevation
Muscular toxicity, including myalgia and elevations in creatine phosphokinase (CPK), is a known dose-limiting toxicity of Aplidine.[5]
-
Monitoring: Regularly monitor patients for symptoms of myalgia (muscle pain) and measure serum CPK levels at baseline and before each treatment cycle.
-
Prophylaxis with L-carnitine: The concomitant administration of L-carnitine has been shown to mitigate Aplidine-induced neuromuscular toxicity.[5] A typical prophylactic dose is oral L-carnitine (e.g., 1g/10kg).
-
Management:
-
Grade 1 Myalgia/CPK Elevation: Continue Aplidine with close monitoring. Consider symptomatic treatment for myalgia.
-
Grade 2 Myalgia/CPK Elevation: Consider dose reduction of Aplidine. Initiate or increase the dose of L-carnitine.
-
Grade 3-4 Myalgia/CPK Elevation: Withhold Aplidine treatment until the toxicity resolves to Grade 1 or baseline. Consider restarting at a reduced dose. Provide supportive care for severe myalgia.
-
Pharmacokinetic Analysis Protocol: LC-MS/MS Method
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of plitidepsin in human plasma, whole blood, and urine.
3.3.1. Sample Preparation
-
Liquid-Liquid Extraction:
-
To a 100 µL aliquot of plasma, whole blood, or urine, add an internal standard.
-
Add a suitable organic solvent (e.g., tert-butyl methyl ether) for extraction.
-
Vortex mix and centrifuge to separate the organic and aqueous layers.
-
-
Evaporation and Reconstitution:
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection.
-
3.3.2. LC-MS/MS Conditions
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile with formic acid).
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for plitidepsin and the internal standard.
-
3.3.3. Data Analysis
-
Quantify plitidepsin concentrations by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
Pharmacodynamic Analysis: JNK Phosphorylation Assay
Activation of the c-Jun N-terminal kinase (JNK) pathway is a key pharmacodynamic marker of Aplidine activity.
3.4.1. Sample Collection
-
Collect tumor biopsies or peripheral blood mononuclear cells (PBMCs) from patients at baseline and at specified time points after Aplidine administration.
3.4.2. Western Blot Analysis
-
Protein Extraction: Lyse the collected cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Electrotransfer:
-
Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with a primary antibody specific for phosphorylated JNK (p-JNK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an appropriate imaging system.
-
Normalize the p-JNK signal to the signal of total JNK or a housekeeping protein (e.g., GAPDH or β-actin).
-
Signaling Pathways and Experimental Workflows
Aplidine's Mechanism of Action: Signaling Pathway
Caption: Simplified signaling pathway of Aplidine in tumor cells.
Clinical Trial Workflow for Aplidine Treatment
Caption: General workflow for a clinical trial of Aplidine.
References
- 1. researchgate.net [researchgate.net]
- 2. Translation Elongation Factor eEF1A2 is a Novel Anticancer Target for the Marine Natural Product Plitidepsin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The mechanism of action of plitidepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aplidine: a paradigm of how to handle the activity and toxicity of a novel marine anticancer poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Multicenter phase II study of plitidepsin in patients with relapsed/refractory non-Hodgkin’s lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. clinicaltrials.eu [clinicaltrials.eu]
Application Notes and Protocols: Assays for Measuring Aplidine Activity and Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aplidine (also known as Plitidepsin) is a marine-derived cyclic depsipeptide with potent antitumor activity. Originally isolated from the Mediterranean tunicate Aplidium albicans, it is now produced synthetically. Aplidine has demonstrated efficacy against a range of hematological and solid tumors in preclinical and clinical studies. Its primary mechanism of action involves the inhibition of the eukaryotic elongation factor 1A2 (eEF1A2), a protein involved in protein synthesis that is often overexpressed in cancerous tissues. This interaction disrupts protein synthesis, leading to endoplasmic reticulum (ER) stress, cell cycle arrest, and ultimately, apoptosis (programmed cell death). Additionally, Aplidine exhibits antiangiogenic properties.
These application notes provide a comprehensive overview of the key assays and protocols used to measure the activity and cytotoxicity of Aplidine, offering a guide for researchers investigating its therapeutic potential.
Key Signaling Pathways in Aplidine-Induced Cytotoxicity
Aplidine's cytotoxic effects are mediated through a multi-faceted mechanism targeting key cellular processes. The primary interaction of Aplidine with eEF1A2 triggers a cascade of events, including the activation of stress-related signaling pathways and the induction of apoptosis. The diagram below illustrates the principal signaling cascades influenced by Aplidine.
Application Notes: Aplidine as a Tool Compound for Studying Protein Synthesis
Introduction
Aplidine, also known as Plitidepsin, is a cyclic depsipeptide of marine origin, originally isolated from the tunicate Aplidium albicans.[1][2] It is a potent anti-cancer and antiviral agent that functions primarily through the inhibition of protein synthesis.[1][3] Its high potency and specific mechanism of action make it an invaluable tool compound for researchers studying the intricacies of protein translation and its role in various disease states. Aplidine exerts its biological effects by targeting the eukaryotic elongation factor 1A2 (eEF1A2), a key component in the protein synthesis machinery.[3][4][5] This specific interaction disrupts the elongation step of translation, leading to downstream effects such as cell cycle arrest and apoptosis.[1][6]
Mechanism of Action
The primary molecular target of Aplidine is the eukaryotic elongation factor 1A2 (eEF1A2).[3][7] eEF1A2 is a GTP-binding protein responsible for delivering aminoacyl-tRNAs to the A-site of the ribosome during the elongation phase of protein synthesis.[3] Aplidine binds to eEF1A2 with high affinity, and this interaction prevents the release of the elongation factor from the ribosome after GTP hydrolysis, thereby stalling the translation process.
This inhibition of protein synthesis is particularly detrimental to rapidly proliferating cells, such as cancer cells, which have a high demand for new proteins.[3] The disruption of protein synthesis triggers a cascade of cellular stress responses, including the activation of stress-activated protein kinases (SAPKs) like JNK and p38 MAPK, culminating in cell cycle arrest and programmed cell death (apoptosis).[6][8]
Data Presentation
The following tables summarize the quantitative data regarding Aplidine's biological activity from various studies.
Table 1: Binding Affinity and Inhibitory Concentrations
| Parameter | Target/Process | Value | Cell Line / System | Reference(s) |
| Kd | eEF1A2 | 80 nM | In vitro | [9][10][11][12] |
| IC50 | Protein Synthesis | 150 - 530 nM | Human hematopoietic progenitors | [13] |
| IC90 | SARS-CoV-2 Replication | 0.88 nM | hACE2-293T cells | [9][11] |
Table 2: Anti-proliferative and Cytotoxic Activity (IC50)
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference(s) |
| RL | Diffuse Large B-cell Lymphoma | 1.5 ± 0.5 nM | 96 h | [14] |
| Ramos | Burkitt Lymphoma | 1.7 ± 0.7 nM | 96 h | [14] |
| 5T33MMvv | Multiple Myeloma | 3.87 nM | 17 h | [15] |
| 5T33MMvt | Multiple Myeloma | 7.10 nM | 17 h | [15] |
| JJN3, 5TGM1 | Multiple Myeloma | ~10 nM | 48 h | [16] |
| NCI-H929 | Multiple Myeloma | ~11 nM | 24 h | [17] |
| RPMI8226 | Multiple Myeloma | ~13 nM | 24 h | [17] |
| K562 | Chronic Myelogenous Leukemia | ~20 nM | 24 h | [17] |
| U266B1 | Multiple Myeloma | ~34 nM | 24 h | [17] |
| Various | Broad range of tumors | ≤1 nM | Not Specified | [7] |
Experimental Protocols
Detailed methodologies for key experiments using Aplidine as a tool compound.
Protocol 1: Protein Synthesis Inhibition Assay (O-Propargyl-Puromycin Method)
This protocol measures newly synthesized proteins by detecting the incorporation of O-propargyl-puromycin (OPP), a puromycin analog, using click chemistry.
Materials:
-
Cell line of interest
-
96-well clear-bottom black cell culture plates
-
Aplidine (Plitidepsin)
-
O-Propargyl-Puromycin (OPP) Labeling Kit (containing OPP and fluorescent azide)
-
Cell Culture Medium
-
Cell-Based Assay Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence plate reader or microscope
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Aplidine in cell culture medium. Replace the existing medium with the Aplidine-containing medium. Include a vehicle control (DMSO) and a positive control for protein synthesis inhibition (e.g., cycloheximide). Incubate for the desired duration (e.g., 1-4 hours) at 37°C.
-
OPP Labeling: Prepare the OPP working solution according to the manufacturer's protocol (e.g., 20 µM final concentration).[18] Add the OPP solution to each well and incubate for 30-60 minutes at 37°C.[18]
-
Fixation: Carefully aspirate the medium and add 100 µL of Cell-Based Assay Fixative to each well. Incubate for 15 minutes at room temperature.[19]
-
Permeabilization: Aspirate the fixative, wash twice with PBS, and then add 100 µL of Permeabilization Buffer. Incubate for 10-15 minutes at room temperature.
-
Click Reaction: Prepare the fluorescent azide reaction cocktail according to the kit manufacturer's instructions. Aspirate the permeabilization buffer, wash once with PBS, and add the reaction cocktail to each well. Incubate for 30 minutes at room temperature, protected from light.
-
Analysis: Aspirate the reaction cocktail, wash wells three times with PBS, and add 100 µL of PBS to each well.[19] Measure the fluorescence intensity using a plate reader (e.g., excitation/emission = 485/535 nm for FAM).[19]
-
Data Interpretation: Normalize the fluorescence signal of treated wells to the vehicle control. Plot the normalized values against the log of Aplidine concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability (MTT) Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cell line of interest
-
96-well cell culture plates
-
Aplidine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and culture until they are in the exponential growth phase.
-
Compound Treatment: Treat cells with increasing concentrations of Aplidine. Include vehicle-treated (DMSO) and untreated controls. Incubate for a specified period (e.g., 24, 48, 72, or 96 hours).[14][16]
-
MTT Addition: Add 10-20 µL of MTT stock solution (5 mg/mL in PBS) to each well. Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Protocol 3: Western Blot Analysis for Apoptosis Markers
This protocol is used to detect changes in the expression or post-translational modification of specific proteins, such as the cleavage of caspases, which are hallmarks of apoptosis.
Materials:
-
Aplidine-treated and control cell pellets
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against cleaved caspase-3, cleaved PARP, phospho-JNK, total JNK, actin)[14][17]
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Sample Preparation: Treat cells with Aplidine for the desired time. Harvest cells, wash with ice-cold PBS, and lyse using ice-cold lysis buffer.[20] Centrifuge to pellet cell debris and collect the supernatant containing protein.[20]
-
Protein Quantification: Measure the protein concentration of each lysate.
-
Gel Electrophoresis: Mix 20-40 µg of protein from each sample with Laemmli sample buffer, boil for 5 minutes, and load onto an SDS-PAGE gel.[14][21] Run the gel to separate proteins by size.
-
Membrane Transfer: Transfer the proteins from the gel to a membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL detection reagents and capture the chemiluminescent signal using a digital imager or X-ray film. Analyze the band intensities, normalizing to a loading control like actin.
References
- 1. Aplidine: a paradigm of how to handle the activity and toxicity of a novel marine anticancer poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. What is the mechanism of Plitidepsin? [synapse.patsnap.com]
- 4. Positive Phase III results for plitidepsin | VJHemOnc [vjhemonc.com]
- 5. Translation Elongation Factor eEF1A2 is a Novel Anticancer Target for the Marine Natural Product Plitidepsin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Plitidepsin: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Plitidepsin (Aplidine, PM90001) | eEF1A inhibitor | Probechem Biochemicals [probechem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. In vitro toxicity of ET-743 and aplidine, two marine-derived antineoplastics, on human bone marrow haematopoietic progenitors. comparison with the clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Plitidepsin (Aplidin) is a potent inhibitor of diffuse large cell and Burkitt lymphoma and is synergistic with rituximab - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antitumour and antiangiogenic effects of Aplidin® in the 5TMM syngeneic models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. c-Jun N-Terminal Kinase Phosphorylation Is a Biomarker of Plitidepsin Activity [mdpi.com]
- 18. Protocol for Efficient Protein Synthesis Detection by Click Chemistry in Colorectal Cancer Patient-Derived Organoids Grown In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Aplidine (Plitidepsin) Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aplidine (plitidepsin) and encountering resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of acquired resistance to Aplidine in cancer cells?
The predominant mechanism of acquired resistance to Aplidine is the downregulation or loss of its molecular target, the eukaryotic Elongation Factor 1A2 (eEF1A2).[1][2][3][4][5][6] Studies have consistently shown that cancer cell lines with acquired resistance to Aplidine exhibit significantly reduced levels of eEF1A2 protein and mRNA.[5]
Q2: How can I confirm that Aplidine resistance in my cell line is due to eEF1A2 downregulation?
You can assess eEF1A2 expression levels using the following methods:
-
Western Blotting: Compare eEF1A2 protein levels between your resistant cell line and the parental, sensitive cell line. A significant reduction or complete loss of the eEF1A2 band in the resistant line is a strong indicator.
-
Quantitative PCR (qPCR): Measure eEF1A2 mRNA levels to determine if the downregulation occurs at the transcriptional level.
Q3: Can sensitivity to Aplidine be restored in resistant cells?
Yes, sensitivity to Aplidine can be restored in resistant cell lines by reintroducing its target, eEF1A2.[1][2][3][6] Ectopic expression of eEF1A2 in resistant cells has been shown to render them sensitive to Aplidine's cytotoxic effects once again.[3][6]
Q4: Are there other mechanisms of Aplidine resistance besides eEF1A2 loss?
While eEF1A2 downregulation is the most commonly reported mechanism, other factors may contribute to Aplidine resistance. One key observation is the failure of resistant cells to sustain the activation of the JNK and p38 MAPK signaling pathways upon Aplidine treatment.[7] In sensitive cells, Aplidine induces a rapid and persistent phosphorylation of JNK and p38, which is crucial for its apoptotic effect.[7]
Q5: My Aplidine-resistant cells do not show downregulation of eEF1A2. What could be the issue?
If eEF1A2 levels are normal in your resistant cell line, consider investigating the following:
-
JNK and p38 Signaling: Assess the phosphorylation status of JNK and p38 kinases after Aplidine treatment in both sensitive and resistant cells. A lack of sustained phosphorylation in the resistant line could indicate a block in this downstream signaling pathway.
-
Proteomic Analysis: A broader proteomic approach may reveal other differentially expressed proteins that could contribute to resistance. Studies have identified proteins like protein disulfide isomerase (PDI) and cyclophilin A (CypA) as potentially being involved.
Q6: Are there any strategies to overcome Aplidine resistance in a preclinical setting?
Besides re-expressing eEF1A2, combination therapies have shown promise. For instance, combining Aplidine with dexamethasone has demonstrated enhanced anti-myeloma activity and has been explored in clinical trials.[7]
Troubleshooting Guides
Problem 1: Difficulty Generating a Stable Aplidine-Resistant Cell Line
Symptoms:
-
High levels of cell death with each incremental increase in Aplidine concentration.
-
Inability of cells to recover and proliferate after drug exposure.
-
No significant increase in the IC50 value over time.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Initial drug concentration is too high. | Start with a low concentration of Aplidine, typically around the IC20 (the concentration that inhibits 20% of cell growth), and gradually increase the dose.[3] |
| Drug concentration is increased too rapidly. | Allow the cells to fully recover and reach a normal proliferation rate at a given concentration before increasing the dose. This can take several passages. A stepwise increase of 25% to 50% at each step is a good starting point.[3] |
| Inappropriate drug exposure schedule. | Consider a "pulse" treatment where cells are exposed to a higher concentration (e.g., IC50) for a shorter period (4-6 hours), followed by a recovery period in drug-free medium.[8] |
| Cell line is inherently highly sensitive. | For extremely sensitive cell lines, a very slow and gradual dose escalation over a longer period (months) may be necessary. |
Problem 2: Inconsistent Results in Cell Viability Assays
Symptoms:
-
High variability in IC50 values between replicate experiments.
-
Large error bars in dose-response curves, particularly at lower drug concentrations.
-
Unexpected cell viability percentages (e.g., >100% at low concentrations).
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inconsistent cell seeding. | Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for seeding and gently mix the cell suspension between plates. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.[9] |
| Compound precipitation at high concentrations. | Visually inspect the wells for any signs of drug precipitation, which can interfere with absorbance/fluorescence readings. If precipitation is observed, consider using a different solvent or adjusting the final concentration range.[10] |
| Variability in incubation times. | Standardize all incubation times, including the drug treatment period and the incubation with the viability reagent (e.g., MTT, MTS, resazurin).[9] |
Problem 3: Weak or No Signal in Western Blot for eEF1A2
Symptoms:
-
Faint or absent eEF1A2 band in both parental and resistant cell lysates.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Low protein loading. | Ensure you are loading a sufficient amount of total protein (typically 20-30 µg per lane). Perform a protein quantification assay (e.g., BCA) to normalize protein loading. |
| Inefficient protein transfer. | Verify successful transfer by staining the membrane with Ponceau S after transfer. For large proteins like eEF1A2 (~50 kDa), ensure adequate transfer time and appropriate voltage/current. |
| Suboptimal antibody concentration. | Titrate the primary antibody to determine the optimal concentration. An overnight incubation at 4°C can enhance the signal.[11] |
| Low abundance of the target protein. | Use a positive control lysate from a cell line known to express high levels of eEF1A2. |
| Inactive secondary antibody or substrate. | Use fresh secondary antibody and ensure the chemiluminescent substrate has not expired. |
Data Presentation
Table 1: Aplidine IC50 Values in Sensitive (Parental) and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance | Reference |
| HeLa | Cervical Cancer | 1 | >100 | >100 | [5] |
| NCI-H460 | Non-small Cell Lung Cancer | 0.2 | >100 | >500 | [5] |
| HGC27 | Gastric Carcinoma | 0.9 | >100 | >111 | [5] |
| Ramos | Burkitt's Lymphoma | 1.7 ± 0.7 | N/A | N/A | [12] |
| RL | Diffuse Large B-cell Lymphoma | 1.5 ± 0.5 | N/A | N/A | [12] |
Experimental Protocols
Protocol 1: Generation of Aplidine-Resistant Cell Lines
This protocol provides a general framework for developing Aplidine-resistant cell lines using a stepwise dose-escalation method.
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTS or MTT) to determine the IC50 of Aplidine in the parental cell line.
-
Initial Drug Exposure: Culture the parental cells in medium containing Aplidine at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate (this may take several passages), increase the Aplidine concentration by 25-50%.
-
Monitoring: Continuously monitor the cells for signs of toxicity and recovery. If significant cell death occurs, maintain the cells at the current concentration for a longer period or revert to the previous lower concentration.
-
Repeat: Repeat the dose escalation until the cells can proliferate in a significantly higher concentration of Aplidine (e.g., 10-fold the initial IC50).
-
Resistance Validation: Periodically determine the IC50 of the cultured cells to monitor the development of resistance. A significant increase in the IC50 compared to the parental line confirms resistance.
-
Stabilization: Once the desired level of resistance is achieved, maintain the resistant cell line in a medium containing a constant concentration of Aplidine to ensure the stability of the resistant phenotype.
Protocol 2: Restoring Aplidine Sensitivity by eEF1A2 Transfection
This protocol describes the stable transfection of an eEF1A2 expression vector into Aplidine-resistant cells.
-
Vector Preparation: Obtain a mammalian expression vector encoding human eEF1A2, preferably with a fluorescent tag like GFP (e.g., pEGFP-N1-eEF1A2) for easy monitoring of transfection efficiency.
-
Cell Seeding: The day before transfection, seed the Aplidine-resistant cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection:
-
Dilute the eEF1A2 expression plasmid and a suitable transfection reagent (e.g., Lipofectamine 3000, FuGENE 6) in serum-free medium according to the manufacturer's instructions.
-
Incubate the DNA-lipid complexes for the recommended time.
-
Add the complexes dropwise to the cells.
-
Incubate the cells for 24-48 hours.
-
-
Selection of Stable Transfectants:
-
48 hours post-transfection, replace the medium with fresh medium containing a selection antibiotic (e.g., G418/neomycin, if the plasmid contains the resistance gene). The appropriate concentration of the selection antibiotic should be determined beforehand by performing a kill curve on the parental resistant cells.
-
Replace the selection medium every 3-4 days.
-
-
Clonal Selection and Expansion:
-
After 2-3 weeks of selection, most non-transfected cells will have died.
-
Isolate individual, GFP-positive colonies using cloning cylinders or by limiting dilution.
-
Expand the selected clones.
-
-
Verification of eEF1A2 Expression: Confirm the expression of the eEF1A2-GFP fusion protein in the selected clones by Western blotting and fluorescence microscopy.
-
Validation of Restored Sensitivity: Perform a cell viability assay with Aplidine on the eEF1A2-expressing clones and compare the IC50 values to the parental resistant and sensitive cell lines.
Protocol 3: Western Blot for eEF1A2 and Phospho-JNK/p38
-
Sample Preparation:
-
For total protein analysis (eEF1A2), lyse cells in RIPA buffer supplemented with protease inhibitors.
-
For phosphoprotein analysis (p-JNK, p-p38), lyse cells in a buffer containing both protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20). For phosphoprotein detection, BSA is generally recommended.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-eEF1A2, anti-phospho-JNK, or anti-phospho-p38) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing (for phosphoproteins): To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total JNK, total p38, or a loading control like GAPDH or β-actin.
Mandatory Visualizations
Caption: Primary mechanism of Aplidine resistance.
Caption: Workflow to confirm eEF1A2-mediated resistance.
Caption: Aplidine's signaling pathway to apoptosis.
References
- 1. Constructing and Expressing GFP Fusion Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 4. researchgate.net [researchgate.net]
- 5. Translation Elongation Factor eEF1A2 is a Novel Anticancer Target for the Marine Natural Product Plitidepsin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Plitidepsin: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. Plitidepsin (Aplidin) is a potent inhibitor of diffuse large cell and Burkitt lymphoma and is synergistic with rituximab - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Aplidine-Induced Neuromuscular Toxicity in Preclinical Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering neuromuscular toxicity in preclinical models treated with Aplidine (plitidepsin).
Frequently Asked Questions (FAQs)
Q1: What is Aplidine and what is its primary mechanism of action?
A1: Aplidine (plitidepsin) is a cyclic depsipeptide originally isolated from the marine tunicate Aplidium albicans. Its primary mechanism of action is the inhibition of the eukaryotic elongation factor 1A2 (eEF1A2), a protein involved in protein synthesis.[1][2] By targeting eEF1A2, Aplidine disrupts the delivery of aminoacyl-tRNAs to the ribosome, thereby inhibiting protein synthesis. This action is particularly effective against rapidly dividing cells, such as cancer cells, and also underlies its antiviral activity.[1][2]
Q2: What are the known neuromuscular toxicities associated with Aplidine in preclinical models?
A2: While detailed preclinical reports are limited, clinical studies have established neuromuscular toxicity as a dose-limiting side effect of Aplidine. These toxicities are expected to be recapitulated in preclinical models and may include myalgia (muscle pain), muscle weakness, and elevations in serum creatine kinase (CK), indicating muscle damage.
Q3: What is the proposed mechanism for Aplidine-induced neuromuscular toxicity?
A3: The precise mechanism is not fully elucidated, but it is thought to be linked to its primary effect on protein synthesis inhibition via eEF1A2.[1][2] Additionally, Aplidine is known to induce cellular stress, leading to the activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, which are involved in apoptosis and inflammatory responses.[1] Disruption of essential protein synthesis and maintenance in muscle cells, coupled with the induction of stress pathways, likely contributes to myotoxicity.
Q4: Is there a potential mitigating agent for Aplidine-induced neuromuscular toxicity?
A4: Yes, L-carnitine has been investigated as a potential mitigating agent. The symptoms of Aplidine-induced myopathy show similarities to those of carnitine palmitoyl transferase II (CPT-II) deficiency, a metabolic disorder affecting fatty acid oxidation in muscles.[3][4] Clinical studies have explored the co-administration of L-carnitine to reduce the muscular toxicity of Aplidine, potentially allowing for higher doses to be administered.[4]
Troubleshooting Guide
Issue 1: Unexpectedly high serum creatine kinase (CK) levels in Aplidine-treated animals.
| Possible Cause | Suggested Action |
| High dose of Aplidine: | Review the dosing regimen. Refer to Table 1 for an example of dose-dependent effects on CK levels. Consider performing a dose-response study to establish the toxicity threshold in your specific model. |
| Model sensitivity: | Different animal strains or species may have varying sensitivities to drug-induced myopathy. Review literature for the most appropriate model for myotoxicity studies. |
| Handling/procedural stress: | Improper handling, injection trauma, or strenuous activity can artificially elevate CK levels. Ensure proper animal handling techniques and allow for adequate acclimatization. |
| Underlying health issues: | Pre-existing subclinical myopathies in the animals can be exacerbated by Aplidine. Screen animals for baseline CK levels before initiating the study. |
Issue 2: Animals exhibit significant muscle weakness (e.g., poor grip strength or rotarod performance).
| Possible Cause | Suggested Action |
| Progression of myopathy: | Muscle weakness is an expected outcome of Aplidine-induced neuromuscular toxicity. Monitor functional endpoints at multiple time points to characterize the onset and progression. See Table 2 for example functional data. |
| Dehydration or malnutrition: | General malaise caused by the drug can lead to reduced food and water intake, contributing to weakness. Monitor body weight, food, and water consumption. Provide supportive care (e.g., hydration fluids, palatable food) as needed. |
| Neurotoxicity vs. Myotoxicity: | While Aplidine is primarily associated with myotoxicity, central nervous system effects could contribute to poor performance on functional tests. Include a functional observational battery (FOB) to assess general neurobehavioral status. |
| L-carnitine co-administration: | Consider a pilot study with L-carnitine co-administration to assess its potential to ameliorate muscle weakness. Refer to Table 3 for an example study design. |
Issue 3: Histopathological analysis of muscle tissue shows inconsistent or unexpected findings.
| Possible Cause | Suggested Action |
| Improper tissue collection/processing: | Artifacts from tissue handling can obscure true pathological changes. Ensure muscle samples are collected and processed promptly and correctly. Refer to the detailed experimental protocols for histology and electron microscopy. |
| Timing of sample collection: | The histopathological features of myopathy can vary with time. Collect muscle tissue at different time points post-treatment to capture the full spectrum of changes from acute damage to regeneration. |
| Incorrect muscle sampled: | Drug-induced myopathies can preferentially affect certain muscle fiber types. Sample both fast-twitch (e.g., gastrocnemius) and slow-twitch (e.g., soleus) muscles for a comprehensive analysis. |
| Subtle ultrastructural changes: | Early or mild toxicity may only be apparent at the ultrastructural level. If light microscopy is inconclusive, proceed with transmission electron microscopy (TEM) to look for changes in myofibrils, mitochondria, and sarcoplasmic reticulum. |
Data Presentation
Note: The following tables contain example data for illustrative purposes, as specific quantitative preclinical data for Aplidine-induced neuromuscular toxicity is not widely available in published literature. Researchers should generate their own data based on their specific experimental conditions.
Table 1: Example Dose-Dependent Effect of Aplidine on Serum Creatine Kinase (CK) Levels in Rats (72h post-dose)
| Treatment Group | Dose (mg/kg) | Mean Serum CK (U/L) ± SEM | Fold Increase vs. Vehicle |
| Vehicle Control | 0 | 150 ± 25 | 1.0 |
| Aplidine | 0.5 | 300 ± 50 | 2.0 |
| Aplidine | 1.0 | 950 ± 120 | 6.3 |
| Aplidine | 2.0 | 2500 ± 350 | 16.7 |
Table 2: Example Functional Neuromuscular Assessment in Mice Treated with Aplidine (1.0 mg/kg) for 7 Days
| Parameter | Vehicle Control | Aplidine-Treated | % Change from Control |
| Forelimb Grip Strength (g) | 120 ± 10 | 85 ± 12 | -29.2% |
| Rotarod Latency to Fall (s) | 180 ± 20 | 110 ± 15 | -38.9% |
Table 3: Example Study Design for L-carnitine Co-administration in Rats
| Group | Treatment | Dose (mg/kg) | Primary Endpoints |
| 1 | Vehicle Control | - | Serum CK, Grip Strength, Histopathology |
| 2 | Aplidine | 1.5 | Serum CK, Grip Strength, Histopathology |
| 3 | Aplidine + L-carnitine | 1.5 + 100 | Serum CK, Grip Strength, Histopathology |
| 4 | L-carnitine Control | 100 | Serum CK, Grip Strength, Histopathology |
Experimental Protocols
1. Protocol for Grip Strength Test in Mice
-
Apparatus: A grip strength meter equipped with a wire grid.
-
Procedure:
-
Hold the mouse by the base of its tail and lower it towards the grid.
-
Allow the mouse to grasp the grid with its forepaws.
-
Gently pull the mouse away from the meter in a horizontal plane until its grip is broken.
-
The meter will record the peak force applied.
-
Perform five consecutive measurements with a 1-minute rest period between each.
-
Average the three closest readings to obtain the final grip strength value. Normalize to body weight if required.
-
2. Protocol for Rotarod Test in Mice
-
Apparatus: An accelerating rotarod for mice.
-
Procedure:
-
Training: Acclimate the mice to the apparatus for 2-3 days prior to testing by placing them on the rod at a low, constant speed (e.g., 4 rpm) for 5 minutes.
-
Testing:
-
Place the mouse on the rotating rod at the starting speed.
-
Initiate the acceleration protocol (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall for each mouse. A fall is defined as the mouse falling off the rod or holding on and completing a full passive rotation.
-
Perform three trials with a 15-20 minute inter-trial interval.
-
The average latency to fall across the three trials is used for analysis.
-
-
3. Protocol for Muscle Tissue Collection and Histopathology (H&E Staining)
-
Procedure:
-
Euthanize the animal according to approved IACUC protocols.
-
Immediately dissect the muscle of interest (e.g., gastrocnemius, soleus).
-
For paraffin embedding, fix the muscle in 10% neutral buffered formalin for 24-48 hours. For frozen sections, snap-freeze the tissue in isopentane cooled by liquid nitrogen.
-
Process the fixed tissue for paraffin embedding, section at 5 µm, and mount on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain with Hematoxylin and Eosin (H&E).
-
Dehydrate and mount with a coverslip.
-
Examine under a light microscope for features of myopathy, such as myofiber necrosis, inflammation, regeneration (basophilic fibers with central nuclei), and fiber size variation.
-
4. Protocol for Muscle Tissue Processing for Transmission Electron Microscopy (TEM)
-
Procedure:
-
Immediately after euthanasia, collect a small piece of muscle tissue (approx. 1 mm³).
-
Primary Fixation: Immerse the tissue in a primary fixative (e.g., 2.5% glutaraldehyde in 0.1 M cacodylate buffer) for at least 2 hours at 4°C.
-
Washing: Rinse the tissue several times in the buffer (e.g., 0.1 M cacodylate buffer).
-
Secondary Fixation: Post-fix the tissue in 1% osmium tetroxide in the same buffer for 1-2 hours at 4°C.
-
Dehydration: Dehydrate the tissue through a graded series of ethanol concentrations (e.g., 50%, 70%, 90%, 100%).
-
Infiltration: Infiltrate the tissue with a resin (e.g., Epon) through a series of resin/ethanol mixtures.
-
Embedding: Embed the tissue in pure resin in a mold and polymerize in an oven.
-
Sectioning: Cut ultrathin sections (60-90 nm) using an ultramicrotome and collect them on copper grids.
-
Staining: Stain the sections with uranyl acetate and lead citrate.
-
Imaging: Examine the grids using a transmission electron microscope, focusing on the ultrastructure of sarcomeres, mitochondria, sarcoplasmic reticulum, and the presence of any inclusions or abnormalities.
-
Visualizations
Caption: Proposed signaling pathway for Aplidine-induced neuromuscular toxicity.
Caption: General experimental workflow for assessing neuromuscular toxicity.
Caption: Troubleshooting logic for elevated serum creatine kinase (CK).
References
- 1. Translation Elongation Factor eEF1A2 is a Novel Anticancer Target for the Marine Natural Product Plitidepsin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Translation Elongation Factor eEF1A2 is a Novel Anticancer Target for the Marine Natural Product Plitidepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative and qualitative adaptations of muscle fibers to glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Mitigating Off-Target Effects of Plitidepsin in Research
Welcome to the technical support center for researchers utilizing plitidepsin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you design robust experiments and accurately interpret your data by mitigating and understanding the off-target effects of plitidepsin.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of plitidepsin and its main off-target concerns?
A1: Plitidepsin's primary mechanism of action is the inhibition of the eukaryotic translation elongation factor 1A (eEF1A).[1][2] It shows a binding preference for the eEF1A2 isoform, which is often overexpressed in various cancer cells, compared to the ubiquitously expressed eEF1A1 isoform.[3] This inhibition of eEF1A disrupts protein synthesis, leading to cell cycle arrest and apoptosis.[4][5]
The main off-target concerns stem from its interaction with eEF1A1, which can lead to toxicity in non-cancerous cells. Additionally, plitidepsin has been shown to induce oxidative stress and activate the Rac1/JNK signaling pathway, which can contribute to off-target effects.[5][6] In clinical settings, observed toxicities include musculoskeletal and cardiac adverse events.[7]
Q2: How can I confirm that the observed phenotype in my experiment is due to the inhibition of eEF1A2 and not an off-target effect?
A2: To confirm the on-target effect of plitidepsin on eEF1A2, a combination of genetic and biochemical approaches is recommended:
-
Genetic Knockdown/Knockout: Utilize siRNA or CRISPR/Cas9 to specifically knockdown or knockout EEF1A2 in your cells of interest. If the phenotype observed with plitidepsin treatment is diminished or absent in the knockdown/knockout cells, it strongly suggests an on-target effect.[1]
-
Resistant Cell Lines: Generate plitidepsin-resistant cell lines. Often, resistance is acquired through the downregulation of eEF1A2.[3][8] Comparing the response of parental and resistant cell lines to plitidepsin can help validate the on-target activity.
-
Rescue Experiments: In eEF1A2-downregulated resistant cells, reintroducing eEF1A2 expression should restore sensitivity to plitidepsin.[3]
-
Cellular Thermal Shift Assay (CETSA): This assay directly measures the engagement of plitidepsin with its target protein (eEF1A2) in intact cells. An increase in the thermal stability of eEF1A2 in the presence of plitidepsin confirms target binding.
Q3: What are the key differences in plitidepsin's affinity for eEF1A1 and eEF1A2?
A3: Plitidepsin exhibits a higher affinity for eEF1A2 compared to eEF1A1. This differential binding is a key aspect of its therapeutic window. The dissociation constants (Kd) reported in the literature highlight this preference.
| Target Protein | Dissociation Constant (Kd) |
| eEF1A2 | ~80 nM |
| eEF1A1 | ~180 nM |
| Data from in vitro binding assays.[3] |
Troubleshooting Guide
Issue 1: High level of cytotoxicity observed in control (non-cancerous) cell lines.
-
Possible Cause: Inhibition of the ubiquitously expressed eEF1A1 isoform.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a detailed dose-response curve to determine the lowest effective concentration of plitidepsin that elicits the desired on-target effect in your cancer cell line while minimizing toxicity in control cells. Plitidepsin can be cytostatic at lower concentrations and cytotoxic at higher concentrations.
-
Time-Course Experiment: Shorten the incubation time with plitidepsin. Off-target effects can be time-dependent.
-
Choice of Control Cells: Ensure your control cell line has a well-characterized expression level of eEF1A1 and eEF1A2.
-
Monitor eEF1A1 Inhibition: If possible, use techniques like CETSA to monitor the engagement of plitidepsin with eEF1A1 in your control cells at various concentrations.
-
Issue 2: Inconsistent results or lack of a clear dose-response.
-
Possible Cause 1: Cellular uptake of plitidepsin is being affected.
-
Troubleshooting Steps:
-
Check Membrane Cholesterol: Plitidepsin's cellular binding and subsequent activation of the Rac1/JNK pathway have been shown to be dependent on membrane cholesterol content.[6] Ensure consistent cell culture conditions that do not inadvertently alter membrane composition. Avoid using agents that deplete cholesterol unless it is part of the experimental design.
-
-
Possible Cause 2: Development of resistance.
-
Troubleshooting Steps:
-
Monitor eEF1A2 Expression: If conducting long-term experiments, periodically check the expression level of eEF1A2 via Western blot or qPCR, as prolonged exposure can lead to the selection of cells with reduced eEF1A2 expression.[8]
-
Issue 3: Difficulty in distinguishing between apoptosis induced by eEF1A2 inhibition and off-target signaling.
-
Possible Cause: Plitidepsin can induce apoptosis through both its on-target effect on protein synthesis and through the activation of the Rac1/JNK signaling pathway.[5][6]
-
Troubleshooting Steps:
-
Inhibit Off-Target Pathway: Use a specific inhibitor for Rac1 or JNK in combination with plitidepsin. If the apoptotic effect is partially or fully rescued, it indicates a contribution from the off-target pathway.
-
Monitor Pathway Activation: Perform Western blots to detect the phosphorylation of JNK and other downstream effectors of the Rac1 pathway at different time points and plitidepsin concentrations.[9]
-
Use Genetic Controls: Compare the results in wild-type cells with those in cells where Rac1 or JNK has been knocked down or knocked out.
-
Experimental Protocols & Visualizations
Protocol 1: Validating On-Target Effect using siRNA Knockdown of eEF1A2
Objective: To confirm that the cytotoxic/cytostatic effect of plitidepsin is dependent on the presence of its primary target, eEF1A2.
Methodology:
-
Cell Culture: Plate your target cancer cells (e.g., HeLa, A549) at a density that will allow for transfection and subsequent treatment.
-
siRNA Transfection:
-
Transfect cells with a validated siRNA targeting EEF1A2 and a non-targeting scramble siRNA control using a suitable transfection reagent.
-
Incubate for 48-72 hours to allow for target protein knockdown.
-
-
Verification of Knockdown: Harvest a subset of cells from each group and perform a Western blot to confirm the reduction of eEF1A2 protein levels in the siRNA-treated group compared to the scramble control.
-
Plitidepsin Treatment:
-
Treat both the EEF1A2 knockdown and scramble control cells with a range of plitidepsin concentrations.
-
Include a vehicle control (e.g., DMSO) for both cell populations.
-
-
Cell Viability Assay: After the desired incubation period (e.g., 48-72 hours), assess cell viability using an appropriate method such as MTT, CellTiter-Glo, or direct cell counting.
-
Data Analysis: Compare the dose-response curves of plitidepsin in the EEF1A2 knockdown and scramble control cells. A rightward shift in the IC50 curve for the knockdown cells indicates that the effect of plitidepsin is on-target.
Caption: Workflow for validating plitidepsin's on-target effect using siRNA.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To directly measure the binding of plitidepsin to eEF1A2 within intact cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to ~80-90% confluency.
-
Harvest and resuspend cells in fresh media at a concentration of 1-2 x 10^6 cells/mL.
-
Treat cells with the desired concentration of plitidepsin or vehicle control and incubate at 37°C for a specified time (e.g., 1 hour).
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples in a thermocycler to a range of temperatures (e.g., 40-70°C) for 3 minutes. Include an unheated control.
-
-
Cell Lysis:
-
Cool the samples to room temperature.
-
Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer with protease inhibitors.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Analyze the levels of soluble eEF1A2 in each sample by Western blotting.
-
-
Data Analysis: Plot the amount of soluble eEF1A2 as a function of temperature for both the plitidepsin-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the plitidepsin-treated samples indicates target stabilization and engagement.
Caption: Plitidepsin binding stabilizes eEF1A2 against heat denaturation in CETSA.
Plitidepsin Signaling Pathways
Caption: Overview of plitidepsin's on-target and potential off-target signaling pathways.
References
- 1. Plitidepsin has potent preclinical efficacy against SARS-CoV-2 by targeting the host protein eEF1A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plitidepsin has potent preclinical efficacy against SARS-CoV-2 by targeting the host protein eEF1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Translation Elongation Factor eEF1A2 is a Novel Anticancer Target for the Marine Natural Product Plitidepsin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plitidepsin: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanism of action of plitidepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plitidepsin cellular binding and Rac1/JNK pathway activation depend on membrane cholesterol content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Aplidine Dosage to Minimize In Vitro Toxicity
Welcome to the technical support center for Aplidine (also known as Plitidepsin). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing Aplidine dosage for in vitro experiments while minimizing potential toxicity. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your research.
Frequently Asked Questions (FAQs)
Q1: What is Aplidine and what is its primary mechanism of action?
A1: Aplidine (Plitidepsin) is a cyclic depsipeptide originally isolated from the marine tunicate Aplidium albicans.[1] Its primary mechanism of action is the inhibition of the eukaryotic translation elongation factor 1A2 (eEF1A2).[2] This interaction leads to cell cycle arrest, inhibition of protein synthesis, and ultimately, the induction of apoptosis (programmed cell death) in cancer cells.[1][2]
Q2: What are the major signaling pathways affected by Aplidine?
A2: Aplidine's cytotoxic effects are mediated through the activation of several stress-related signaling pathways. The most prominent of these are the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK) pathways.[3] Sustained activation of these pathways is crucial for inducing apoptosis.
Q3: What is a typical effective concentration range for Aplidine in vitro?
A3: Aplidine is a potent compound and is typically effective in the nanomolar (nM) range. IC50 values (the concentration required to inhibit the growth of 50% of cells) are often reported to be ≤1 nM in a broad range of cancer cell lines.[2] However, the optimal concentration is highly dependent on the specific cell line and the duration of the exposure.
Q4: How should I prepare and store Aplidine for in vitro experiments?
A4: Aplidine is supplied as a powder and should be reconstituted, typically in a solvent like DMSO, to create a stock solution.[1] It is recommended to store the reconstituted solution at 2°C to 8°C. For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C to avoid repeated freeze-thaw cycles. Once diluted in culture medium, the solution is stable for about 24 hours at up to 25°C.[1]
Troubleshooting Guide
This guide addresses common issues that may arise during in vitro experiments with Aplidine.
| Issue | Potential Cause | Recommended Solution |
| Higher than expected cytotoxicity in all wells, including low concentrations. | Cell line is highly sensitive to Aplidine. Error in dilution calculation leading to higher actual concentrations. Solvent (e.g., DMSO) toxicity. | Perform a preliminary dose-response experiment with a wider range of very low concentrations (e.g., picomolar to low nanomolar) to determine the sensitive range for your specific cell line. Double-check all calculations for stock solution and serial dilutions. Ensure the final solvent concentration in the culture medium is at a non-toxic level (typically ≤0.1% for DMSO). Always include a vehicle control (media with solvent only). |
| Low or no cytotoxic effect observed, even at high concentrations. | Cell line is resistant to Aplidine. Compound has degraded due to improper storage or handling. The incubation time is too short. | Confirm the expression of Aplidine's target, eEF1A2, in your cell line.[2] Consider using a different, sensitive cell line as a positive control. Prepare a fresh stock solution of Aplidine. Ensure proper storage of both the powder and the stock solution.[1] Aplidine's toxicity is time-dependent. Increase the incubation time (e.g., from 24h to 48h or 72h) and perform a time-course experiment. |
| High variability between replicate wells. | Uneven cell seeding. Inconsistent drug concentration across wells due to poor mixing. Edge effects in the microplate. | Ensure a homogenous single-cell suspension before seeding. After seeding, gently rock the plate to ensure even distribution. Mix well by pipetting up and down after adding Aplidine to the culture medium. To minimize evaporation, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media. |
| Precipitation of Aplidine in the culture medium. | Aplidine has limited aqueous solubility. The concentration of the DMSO stock solution is too high for direct dilution in the aqueous medium. | Pre-warm the culture medium to 37°C before adding the Aplidine stock solution. Perform serial dilutions of the DMSO stock in the culture medium rather than a single large dilution. Add the stock solution dropwise while gently vortexing the medium. |
| Inconsistent results between different batches of Aplidine. | Batch-to-batch variability in compound purity or activity. | If possible, obtain a certificate of analysis for each batch to compare purity. When starting experiments with a new batch, it is advisable to perform a new dose-response curve to confirm its potency relative to previous batches. |
Data Presentation: In Vitro Cytotoxicity of Aplidine
The following table summarizes the 50% inhibitory concentration (IC50) of Aplidine in various human cancer cell lines, demonstrating its potent anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Lung Carcinoma | 0.2 |
| HT-29 | Colon Carcinoma | 0.5 |
| RL | Diffuse Large B-cell Lymphoma | 1.5 ± 0.5 |
| Ramos | Burkitt's Lymphoma | 1.7 ± 0.7 |
| HEL | Erythroleukemia | Proliferation: Low nM range |
| UKE-1 | Myeloid Leukemia | Proliferation: Low nM range |
| SET2 | Myeloid Leukemia | Proliferation: Low nM range |
| Normal Bone Marrow Cells | Normal | More resistant than leukemic cells |
| Normal Peripheral Blood Cells | Normal | More resistant than leukemic cells |
Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and the assay used.[4][5][6]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with a range of Aplidine concentrations. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of Aplidine for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualizations
Aplidine's Core Signaling Pathway
Caption: Core signaling pathway of Aplidine leading to apoptosis.
General Experimental Workflow for In Vitro Toxicity Assessment
Caption: Workflow for assessing Aplidine's in vitro toxicity.
Troubleshooting Logic for Unexpected Cytotoxicity Results
Caption: Troubleshooting logic for Aplidine cytotoxicity assays.
References
- 1. Plitidepsin: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Plitidepsin (Aplidin) is a potent inhibitor of diffuse large cell and Burkitt lymphoma and is synergistic with rituximab - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of plitidepsin in patients with primary myelofibrosis and post polycythemia vera/essential thrombocythemia myelofibrosis: results of preclinical studies and a phase II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro cytotoxicity of aplidin and crossresistance with other cytotoxic drugs in childhood leukemic and normal bone marrow and blood samples: a rational basis for clinical development [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Aplidine solubility and stability in aqueous solutions
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting common issues related to the solubility and stability of Aplidine (plitidepsin) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: I am trying to dissolve Aplidine powder directly into my aqueous buffer (e.g., PBS), but it won't dissolve. What am I doing wrong?
A1: Aplidine is a highly hydrophobic cyclic depsipeptide with very poor solubility in water and aqueous buffers.[1] Direct dissolution in aqueous media is not feasible. It is recommended to first prepare a concentrated stock solution in an organic solvent, such as Dimethyl Sulfoxide (DMSO), where it is readily soluble.[1][2]
Q2: My Aplidine precipitates when I dilute my DMSO stock solution into my aqueous experimental buffer. How can I prevent this?
A2: This is a common issue known as "salting out," where the compound is less soluble in the aqueous buffer containing salts than in pure water.[3] Several strategies can help mitigate precipitation:
-
Lower the Final Concentration: Precipitation risk decreases at lower concentrations.[4] Try working with the lowest effective concentration for your assay.
-
Use Serial Dilutions: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock in pure, sterile water, and then add this intermediate dilution to your concentrated buffer (e.g., 10x PBS) to achieve the final 1x concentration.[4]
-
Increase Final DMSO Concentration: While high DMSO concentrations can be toxic to cells, increasing the final percentage slightly (e.g., from 0.1% to 0.5%) may improve solubility. Always run a vehicle control to account for solvent effects.
-
Use a Sonicating Water Bath: Sonication can help disperse the compound and break up small aggregates that may form during dilution.[3]
-
Incorporate a Surfactant: For in vitro binding assays where cell viability is not a concern, adding a small amount of a non-ionic detergent like Tween-20 to the buffer may help maintain solubility.[3]
Q3: What is the primary degradation pathway for Aplidine in aqueous solutions?
A3: The main degradation route for Aplidine in aqueous solution is the hydrolysis of the ester groups within its cyclic structure.[5] This degradation is influenced by pH and temperature.[5]
Q4: How does pH affect the stability of Aplidine?
A4: Aplidine's stability is pH-dependent. The degradation rate is catalyzed by both acidic (proton-catalyzed) and alkaline (hydroxyl-catalyzed) conditions.[5] This suggests that Aplidine is most stable in a neutral or near-neutral pH range. Extreme pH values should be avoided during solution preparation and storage.
Q5: How should I store my Aplidine solutions to ensure stability?
A5: Storage conditions depend on the form of the Aplidine:
-
Lyophilized Powder: The powder is stable for at least one year when stored protected from light at 2-8°C.[6]
-
DMSO Stock Solution: For long-term storage, aliquots of the concentrated DMSO stock should be kept at -20°C (stable for ~1 month) or -80°C (stable for ~6 months).[2] Avoid repeated freeze-thaw cycles.
-
Aqueous Working Solutions: Due to degradation in aqueous media, working solutions should be prepared fresh for each experiment. If temporary storage is necessary, a diluted solution may be stable for 6-24 hours if refrigerated and protected from light.[7]
Quantitative Data Summary
The following tables summarize key solubility and stability data for Aplidine.
Table 1: Aplidine Solubility
| Solvent | Concentration | Notes | Source(s) |
|---|---|---|---|
| Water | Insoluble | Aplidine is a hydrophobic molecule. | [1] |
| DMSO | ≥ 60 mg/mL | Recommended solvent for primary stock solutions. |[2] |
Table 2: Aplidine Solution Stability
| Solution Type | Storage Condition | Duration of Stability | Source(s) |
|---|---|---|---|
| Lyophilized Powder | 2-8°C, in the dark | ≥ 1 year | [6] |
| Reconstituted Clinical Concentrate | Room Temperature (~25°C) | 24-28 hours | [6][8] |
| Diluted Aqueous Infusion | Room Temperature (~25°C) | 24-48 hours | [8][9] |
| Diluted Aqueous Infusion | Refrigerated, protected from light | ≤ 24 hours | [7] |
| DMSO Stock Solution | -20°C | ~1 month | [2] |
| DMSO Stock Solution | -80°C | ~6 months |[2] |
Experimental Protocols & Workflows
Protocol 1: Preparation of a 10 mM Aplidine Stock Solution in DMSO
-
Materials: Aplidine powder (MW: 1110.34 g/mol )[1], anhydrous/molecular biology grade DMSO.
-
Calculation: To prepare a 10 mM solution, you will need 1.11 mg of Aplidine per 100 µL of DMSO. Adjust volumes as needed.
-
Procedure: a. Allow the Aplidine vial to equilibrate to room temperature before opening to prevent moisture condensation. b. Weigh the required amount of Aplidine powder in a sterile microcentrifuge tube. c. Add the calculated volume of DMSO. d. Vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication may assist if needed. e. Aliquot the stock solution into smaller volumes in sterile, light-protecting tubes to avoid repeated freeze-thaw cycles. f. Store aliquots at -20°C or -80°C as indicated in Table 2.[2]
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
-
Materials: 10 mM Aplidine stock in DMSO, sterile cell culture medium (e.g., RPMI + 10% FBS).
-
Procedure: a. Thaw one aliquot of the 10 mM Aplidine stock solution. b. Perform a serial dilution. First, dilute the stock 1:100 in sterile medium to create an intermediate concentration of 100 µM (e.g., add 2 µL of 10 mM stock to 198 µL of medium). Vortex gently. c. Further dilute the 100 µM intermediate solution 1:10 in sterile medium to achieve the final 10 µM concentration (e.g., add 50 µL of 100 µM solution to 450 µL of medium). d. The final DMSO concentration in this example is 0.1%. Prepare a vehicle control with the same final DMSO concentration. e. Use the working solution immediately for your experiment.
Visual Guides and Diagrams
Aplidine Mechanism of Action
Aplidine's primary target is the eukaryotic Elongation Factor 1A2 (eEF1A2), a protein crucial for protein synthesis.[8][10] Its inhibition leads to downstream effects culminating in cancer cell death.
Caption: Simplified signaling pathway of Aplidine's mechanism of action.
Experimental Workflow for Solution Preparation
This workflow provides a visual guide for preparing aqueous working solutions of Aplidine from a DMSO stock for in vitro experiments.
Caption: Recommended workflow for preparing Aplidine working solutions.
Troubleshooting Precipitation
Use this decision tree to diagnose and solve precipitation issues when preparing aqueous solutions of Aplidine.
Caption: Decision tree for troubleshooting Aplidine precipitation.
References
- 1. medkoo.com [medkoo.com]
- 2. abmole.com [abmole.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Degradation kinetics of aplidine, a new marine antitumoural cyclic peptide, in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmaceutical development of a parenteral lyophilized formulation of the novel antitumor agent aplidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. stabiopharma.com [stabiopharma.com]
- 8. Plitidepsin: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Compatibility and stability of aplidine, a novel marine-derived depsipeptide antitumor agent, in infusion devices, and its hemolytic and precipitation potential upon i.v. administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Plitidepsin? [synapse.patsnap.com]
Technical Support Center: Aplidine (Plitidepsin) Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Aplidine (plitidepsin). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments, with a particular focus on the impact of Cremophor EL in the formulation.
Frequently Asked Questions (FAQs)
Q1: What is the standard formulation for Aplidine, and does it contain Cremophor EL?
A1: Aplidine is a hydrophobic compound with poor aqueous solubility.[1] To overcome this, a common formulation approach involves a lyophilized powder of Aplidine that is reconstituted before administration. The reconstitution solution for this lyophilized product is composed of Cremophor EL, ethanol, and Water for Injection (typically in a 15/15/70% v/v/v ratio).[1][2] This reconstituted solution is then further diluted in a 0.9% sodium chloride solution for infusion.[2] The Australian Product Information for APLIDIN® also lists PEG-35 castor oil (a component of Cremophor EL) and ethanol as excipients in the reconstituted solution.[3]
Q2: I am observing precipitation when diluting my reconstituted Aplidine solution. What could be the cause and how can I prevent it?
A2: Precipitation upon dilution of a Cremophor EL-based formulation into an aqueous buffer is a common issue for poorly soluble drugs. This phenomenon, often called solvent-shifting precipitation, occurs when the rapid change from an organic-rich reconstitution environment to a predominantly aqueous one causes the drug to fall out of solution.[4]
To troubleshoot this, consider the following:
-
Dilution Technique: Always add the concentrated Aplidine/Cremophor EL stock solution dropwise into the larger volume of the aqueous buffer while vortexing or stirring vigorously. This rapid dispersion helps to avoid localized areas of supersaturation.[4]
-
Final Concentration: The final concentration of Aplidine in your working solution may be exceeding its kinetic solubility limit in that specific buffer. Try preparing a more dilute final solution.[4]
-
Temperature: Ensure that both your stock solution and dilution buffer are at a stable, consistent temperature. Temperature fluctuations can affect solubility.[5]
-
Infusion Concentration: For intravenous administration, it has been recommended that Aplidine be administered at concentrations equal to or above 28.8 µg/mL to ensure stability.[2]
Q3: My in vitro results are inconsistent. Could the Cremophor EL in the formulation be affecting the cancer cells directly?
A3: Yes, it is possible. Cremophor EL is not an inert vehicle and has been shown to exert its own biological effects.[6] While some studies on paclitaxel formulations have indicated that Cremophor EL alone has no effect on cellular survival in certain cell lines, other research suggests it can contribute to the overall cytotoxic effect.[7][8] It has also been reported to modulate P-glycoprotein-mediated multidrug resistance, which could influence results in resistant cell lines.[8] It is advisable to run a vehicle control experiment, using the Cremophor EL/ethanol solution at the same final concentration as in your Aplidine experiments, to determine its baseline effect on your specific cell lines.
Q4: We are observing hypersensitivity-like reactions in our animal models. Is this a known side effect of the Aplidine formulation?
A4: While specific reports on Aplidine-induced hypersensitivity are less common, severe anaphylactoid hypersensitivity reactions are a well-documented side effect of Cremophor EL-based formulations, most notably with paclitaxel.[6][9] These reactions are believed to be caused by Cremophor EL itself, potentially through mechanisms like complement activation and direct, non-IgE-mediated mast cell degranulation, leading to histamine release.[10][11] Symptoms can include dyspnea, hypotension, and angioedema.[9] Given that the Aplidine formulation contains Cremophor EL, it is a plausible cause for such observations in preclinical models.
Q5: How does the Cremophor EL formulation impact the pharmacokinetics of Aplidine?
A5: Cremophor EL can significantly alter the pharmacokinetic properties of drugs. It forms micelles that can entrap the drug, leading to a non-linear relationship between dose and plasma concentration.[6][12] This micellar encapsulation can decrease the volume of distribution and plasma clearance of the drug, effectively reducing the amount of free drug available to partition into tissues.[12][13] Studies with paclitaxel have shown that Cremophor EL leads to a disproportionate accumulation of the drug in the plasma fraction.[12] Therefore, it is critical to consider these effects when interpreting pharmacokinetic data from Aplidine experiments using this formulation.
Troubleshooting Guide
This guide addresses common issues encountered during Aplidine experiments, with a focus on problems related to its Cremophor EL-based formulation.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Inconsistent cell viability/cytotoxicity results | 1. Cremophor EL interference: The vehicle itself may have cytotoxic or cytostatic effects on the cell line being used. 2. Precipitation of Aplidine: The drug may not be fully solubilized at the final concentration in the cell culture medium. | 1. Run a vehicle control: Treat a set of cells with the Cremophor EL/ethanol diluent at the same final concentration used in the experiment to determine its baseline effect. 2. Verify solubility: Visually inspect your final diluted solutions under a microscope for any signs of precipitation. Prepare fresh dilutions for each experiment and consider lowering the final concentration if precipitation is suspected.[4] |
| Leaching of plasticizers into the solution | Interaction with PVC: Cremophor EL is known to leach plasticizers, such as diethylhexyl phthalate (DEHP), from polyvinyl chloride (PVC)-containing infusion sets and labware.[2] | Use PVC-free equipment: For all experiments involving the storage and administration of the Cremophor EL-based Aplidine formulation, it is strongly recommended to use PVC-free infusion bags, tubing, and other plasticware to avoid contamination with leached plasticizers.[2] |
| Unexpected toxicity in animal models | 1. Cremophor EL-induced toxicity: Observed toxicities, such as hypersensitivity reactions, peripheral neuropathy, or hyperlipidemia, may be attributable to Cremophor EL rather than Aplidine.[6] 2. Altered drug distribution: Micellar encapsulation by Cremophor EL can alter the biodistribution of Aplidine, potentially leading to higher concentrations in certain tissues.[13] | 1. Review literature on Cremophor EL toxicity: Familiarize your team with the known toxicities of the vehicle.[6] 2. Consider alternative formulations for non-clinical studies: If feasible and relevant to the research question, nanoparticle-based or other Cremophor-free formulations of Aplidine have been explored to improve biodistribution.[7] |
| Difficulty in reproducing pharmacokinetic data | Non-linear kinetics of Cremophor EL: The pharmacokinetics of Cremophor EL itself can be non-linear and dose-dependent, which in turn affects the kinetics of the entrapped drug.[14] | Develop a robust pharmacokinetic model: When analyzing pharmacokinetic data, use a model that accounts for the micellar encapsulation and the non-linear disposition of both Cremophor EL and Aplidine.[12] Measuring drug concentrations in whole blood in addition to plasma can provide a more accurate picture of disposition.[12] |
Data Presentation
Table 1: Reported Side Effects Associated with Cremophor EL Formulations
This table summarizes adverse effects primarily documented in studies of paclitaxel formulated with Cremophor EL, which may be relevant for Aplidine experiments due to the shared vehicle.
| Adverse Effect Category | Specific Manifestations | Incidence in Paclitaxel Trials | Mechanism/Notes |
| Hypersensitivity Reactions | Dyspnea, hypotension, angioedema, generalized urticaria, pruritus.[9] | Up to 41% (2-4% severe/anaphylaxis)[9] | Believed to be caused by Cremophor EL-induced complement activation and/or direct mast cell degranulation.[10][11] |
| Neurological | Peripheral neuropathy.[6] | Variable | Cremophor EL can exacerbate neurotoxicity.[15] |
| Hematological | Myelosuppression.[15] | Variable | Worsened by Cremophor EL.[15] |
| Cardiovascular | Hypotension, cardiac collapse (in severe reactions).[9] | Rare, associated with hypersensitivity[9] | Part of the systemic anaphylactoid response. |
| Metabolic | Hyperlipidemia, abnormal lipoprotein patterns.[6] | Documented | Cremophor EL is not biologically inert and can affect lipid metabolism.[6] |
| Other | Aggregation of erythrocytes.[6] | Documented | A direct biological effect of Cremophor EL.[6] |
Table 2: Impact of Cremophor EL on Pharmacokinetic Parameters
This table illustrates the general effects of Cremophor EL on the pharmacokinetics of intravenously administered drugs, based on studies with various compounds.
| Pharmacokinetic Parameter | Effect of Cremophor EL Formulation | Rationale |
| Plasma Clearance (CL) | Decreased[13] | Micellar encapsulation of the drug reduces the free fraction available for elimination.[6] |
| Volume of Distribution (Vss) | Decreased[13] | Entrapment of the drug in micelles within the plasma compartment restricts its distribution to peripheral tissues.[12] |
| Area Under the Curve (AUC) | Non-linear increase with dose[12] | The clearance mechanisms can become saturated, and the micellar entrapment leads to a disproportionate increase in plasma concentration as the dose increases. |
| Free Drug Fraction | Decreased[12] | The drug is sequestered within the Cremophor EL micelles in the bloodstream.[6] |
Table 3: In Vitro Cytotoxicity of Aplidine in Select Cancer Cell Lines
This table provides examples of the cytotoxic potential of Aplidine from published studies. Note that the specific formulation details (including the presence and concentration of Cremophor EL) may vary between studies.
| Cell Line | Cancer Type | IC50 / EC50 | Reference |
| NCI H460 | Non-small cell lung cancer | 0.2 nM | [16] |
| HGC-27 | Gastric cancer | 0.9 nM | [16] |
| JJN3 | Multiple Myeloma | ~10 nM | [17] |
| 5TGM1 | Multiple Myeloma | ~20 nM | [17] |
Experimental Protocols
Key Experiment 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a Cremophor EL-based Aplidine formulation on a cancer cell line.
Materials:
-
Aplidine, lyophilized powder
-
Reconstitution solution: 15% Cremophor EL, 15% Ethanol, 70% Water for Injection (sterile)
-
Target cancer cell line (e.g., MOLT-4, MDA-MB-231)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette, incubator, plate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Drug Preparation:
-
Reconstitute the lyophilized Aplidine with the Cremophor EL/ethanol/water solution to create a concentrated stock.
-
Perform serial dilutions of the Aplidine stock solution in complete cell culture medium to achieve a range of final desired concentrations.
-
Prepare a "vehicle control" by performing the same serial dilutions using only the reconstitution solution without Aplidine.
-
-
Cell Treatment:
-
Remove the medium from the wells and add 100 µL of the prepared Aplidine dilutions and vehicle controls to the respective wells. Include wells with medium only as a blank control.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle control-treated cells.
-
Plot the percentage of cell viability against the logarithm of the Aplidine concentration and use non-linear regression to determine the IC50 value.
-
Mandatory Visualizations
References
- 1. Pharmaceutical development of a parenteral lyophilized formulation of the novel antitumor agent aplidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Compatibility and stability of aplidine, a novel marine-derived depsipeptide antitumor agent, in infusion devices, and its hemolytic and precipitation potential upon i.v. administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stabiopharma.com [stabiopharma.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cremophor EL: the drawbacks and advantages of vehicle selection for drug formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plitidepsin: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Cremophor EL-containing paclitaxel-induced anaphylaxis: a call to action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Complement activation by Cremophor EL as a possible contributor to hypersensitivity to paclitaxel: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hypersensitivity to antineoplastic agents: mechanisms and treatment with rapid desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic modeling of paclitaxel encapsulation in Cremophor EL micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Use of solubilizers in preclinical formulations: Effect of Cremophor EL on the pharmacokinetic properties on early discovery compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. caymanchem.com [caymanchem.com]
- 17. onclive.com [onclive.com]
Technical Support Center: L-carnitine Co-administration to Mitigate Aplidine® (plitidepsin) Toxicity
This technical support center provides guidance for researchers, scientists, and drug development professionals on the co-administration of L-carnitine to reduce the toxicity associated with Aplidine® (plitidepsin). The information is presented in a question-and-answer format to address specific issues that may be encountered during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary dose-limiting toxicity of Aplidine®?
The primary dose-limiting toxicity of Aplidine® is neuromuscular, manifesting as myalgia, muscle weakness, and elevations in serum creatine phosphokinase (CPK).[1][2][3] This toxicity is generally mild to moderate, manageable, and reversible upon dose reduction or treatment discontinuation.[2]
Q2: What is the rationale for co-administering L-carnitine with Aplidine®?
The myopathy induced by Aplidine® shares clinical similarities with adult-onset carnitine palmitoyltransferase II (CPT-2) deficiency.[1] Aplidine® is thought to inhibit palmitoyl thioesterase, an enzyme related to CPTs, which are crucial for fatty acid transport into mitochondria for beta-oxidation.[1] L-carnitine is essential for this process, and its supplementation is the standard treatment for CPT deficiency. Therefore, L-carnitine is co-administered with Aplidine® to potentially mitigate the muscular toxicity.[1]
Q3: Does L-carnitine co-administration completely prevent Aplidine®-induced muscular toxicity?
Phase II clinical trial data suggests that the co-administration of L-carnitine does not completely prevent muscular toxicity or CPK elevation associated with Aplidine®.[1][4] However, prophylactic administration of L-carnitine allowed for an increase in the recommended dose of Aplidine® from 5 mg/m² to 7 mg/m².[1]
Q4: What are the recommended dosages for Aplidine® and L-carnitine co-administration?
In a phase II randomized study, the following dosages were used:
-
Aplidine®: 7 mg/m² administered as a 24-hour intravenous infusion every two weeks.[1]
-
L-carnitine: 1.5 g orally every 8 hours (4.5 g/day ).[1]
Q5: What are the most common adverse events observed with Aplidine® and L-carnitine co-administration?
The most relevant toxicities for Aplidine® at 7 mg/m² with L-carnitine co-medication include asthenia, vomiting, diarrhea, and transaminase elevation.[1]
Troubleshooting Guide
Issue: A patient/experimental animal is experiencing Grade 2 or higher muscular toxicity (myalgia, weakness).
-
Immediate Action: For patients in the control arm (receiving Aplidine® alone), treatment with L-carnitine (1.5 g every 8 hours) can be initiated until the toxicity decreases to Grade 1 or less.[5]
-
Dose Modification: For subsequent cycles, consider reducing the Aplidine® dose. In the phase II trial, the dose was reduced from 5 mg/m² to 4 mg/m² and then to 3.2 mg/m².[5] For the L-carnitine arm, the Aplidine® dose was reduced from 7 mg/m² to 6 mg/m² and then to 5 mg/m².[5]
-
L-carnitine Dose Adjustment: If the subject experiences digestive discomfort with L-carnitine, the dose can be tapered to 4.0 g/day or 3.0 g/day , divided into three daily portions.[5]
Issue: A patient/experimental animal shows significant elevations in creatine phosphokinase (CPK).
-
Monitoring: CPK levels should be monitored regularly. In a phase II study, CPK elevation was more common in the Aplidine® plus L-carnitine arm (45.0% of patients) compared to the Aplidine® alone arm (31.6% of patients).[1]
-
Action: While most CPK elevations are mild to moderate, severe increases may necessitate treatment discontinuation.[1]
Issue: A patient/experimental animal develops an infusion-related reaction.
-
Prophylaxis: Ensure mandatory premedication with dexamethasone or an equivalent, antiemetics, and histamine receptor antagonists (H1 and H2) is administered at least 30 minutes prior to each Aplidine® infusion.[6]
-
Management of Mild/Moderate Reactions: For reactions such as flushing, rash, pruritus, mild dyspnea, coughing, or chest discomfort, stop the infusion immediately. If symptoms persist, administer diphenhydramine and hydrocortisone. The infusion can be restarted at a reduced rate once symptoms improve.[6]
-
Management of Severe Reactions: For severe reactions like cardiovascular symptoms or anaphylactic shock, the infusion must be stopped, and immediate therapeutic intervention is required. Do not restart the infusion, and discontinue Aplidine® therapy.[6]
Quantitative Data Summary
The following tables summarize data from a Phase II randomized study in patients with advanced renal cell carcinoma.
Table 1: Patient Demographics and Treatment Arms
| Arm | Treatment | Number of Patients |
| A | Aplidine® (5 mg/m²) | 19 |
| B | Aplidine® (7 mg/m²) + L-carnitine (4.5 g/day ) | 20 |
Table 2: Incidence of Muscular Adverse Events and CPK Elevation
| Adverse Event | Arm A (Aplidine® alone) | Arm B (Aplidine® + L-carnitine) |
| Severe Muscular AEs (Grade 3/4) | 1 case (myalgia) | 4 cases (muscle weakness, cramps, myalgia) |
| CPK Elevation (any grade) | 31.6% of patients | 45.0% of patients |
| CPK Elevation (in cycles) | 8.4% of cycles | 12.2% of cycles |
| Severe CPK Increases | 1 patient, 1 cycle | 1 patient, 1 cycle |
| Discontinuation due to muscular toxicity/CPK elevation | 0 patients | 3 patients |
Data extracted from a Phase II randomized study.[1][5]
Experimental Protocols
Protocol: Co-administration of L-carnitine with Aplidine®
-
Patient/Subject Selection: Ensure subjects meet the appropriate eligibility criteria, including adequate performance status and organ function.[1]
-
Premedication: At least 30 minutes prior to Aplidine® infusion, administer prophylactic anti-emetics (e.g., dexamethasone, setrons, metoclopramide) and histamine receptor antagonists.[5][6]
-
Aplidine® Administration:
-
L-carnitine Administration:
-
Monitoring:
-
Monitor for muscular toxicity (myalgia, weakness) and CPK levels before each cycle.
-
Assess for other common toxicities such as asthenia, nausea, vomiting, diarrhea, and elevated transaminases.
-
Evaluate for infusion-related reactions during and after each infusion.
-
-
Dose Adjustments:
-
If Grade ≥2 muscular toxicity occurs, consider reducing the Aplidine® dose for the subsequent cycle.
-
If digestive discomfort occurs with L-carnitine, the dose may be tapered.[5]
-
Visualizations
Caption: Proposed mechanism of Aplidine-induced myotoxicity and L-carnitine's role.
Caption: Experimental workflow for Aplidine and L-carnitine co-administration.
References
- 1. Phase II Randomized Study of Plitidepsin (Aplidin), Alone or in Association with L-carnitine, in Patients with Unresectable Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. ascopubs.org [ascopubs.org]
- 4. vliz.be [vliz.be]
- 5. mdpi.com [mdpi.com]
- 6. stabiopharma.com [stabiopharma.com]
Technical Support Center: Aplidine Sensitivity Biomarkers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating biomarkers for Aplidine (plitidepsin) sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of Aplidine and its significance as a biomarker?
A1: The primary molecular target of Aplidine is the eukaryotic Elongation Factor 1A2 (eEF1A2).[1][2][3][4][5][6][7][8][9][10] eEF1A2 is overexpressed in various tumors, including multiple myeloma, and exhibits oncogenic properties by promoting cell proliferation and inhibiting apoptosis.[3] The interaction between Aplidine and eEF1A2 is in the nanomolar range, which is consistent with the concentrations at which the drug induces apoptosis in tumor cells.[2][5] Consequently, the expression level of eEF1A2 is a key potential biomarker for predicting sensitivity to Aplidine.[2][3] Cells with higher eEF1A2 expression tend to be more sensitive, while acquired resistance to Aplidine is often associated with reduced eEF1A2 levels.[2][5][10]
Q2: Which signaling pathways are critically involved in Aplidine-induced cell death?
A2: Aplidine-induced apoptosis is critically dependent on the sustained activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[11][12][13][14][15] The activation of JNK, leading to the phosphorylation of c-Jun, is considered a crucial event for Aplidine's cytotoxic activity.[11] In fact, mouse embryo fibroblasts lacking JNK isoforms are significantly less sensitive to Aplidine.[11] This activation can be triggered by an early induction of oxidative stress.[14][15] The extrinsic apoptosis pathway, involving Fas/CD95 translocation to lipid rafts, is also activated.[12][16][17]
Q3: Can phosphorylated JNK be used as a pharmacodynamic biomarker for Aplidine activity?
A3: Yes, the phosphorylation of JNK is a promising pharmacodynamic biomarker to monitor Aplidine's activity in vivo.[18] Studies have shown that administration of Aplidine to tumor-bearing mice leads to a measurable increase in phosphorylated JNK levels in both the tumors and surrogate tissues like the spleen and peripheral blood mononuclear cells (PBMCs).[18] This suggests that blood samples could potentially be used to monitor the biological activity of Aplidine in clinical settings.[18]
Q4: How does Aplidine affect the cell cycle?
A4: Aplidine can induce a G0/G1 phase cell cycle arrest in some cancer cells.[6][15][16][19] This effect is mediated by the downregulation of key cell cycle regulatory proteins, specifically cyclin D1 and cyclin-dependent kinase 4 (CDK4).[16]
Q5: Is there evidence for combining Aplidine with other anti-cancer agents?
A5: Yes, preclinical and clinical studies have shown that Aplidine can be effectively combined with other agents, particularly dexamethasone, in the context of multiple myeloma.[3][7][12] The combination of Aplidine and dexamethasone has been shown to significantly reduce the risk of disease progression or death compared to dexamethasone alone in patients with relapsed or refractory multiple myeloma.[7][12] Synergistic effects have also been observed with bortezomib and rituximab in different hematological malignancies.[12][20]
Troubleshooting Guides
Problem 1: High variability in IC50 values for Aplidine across experiments.
-
Possible Cause 1: Inconsistent Cell Health and Density. The sensitivity of cancer cells to Aplidine can be influenced by their growth phase and density at the time of treatment.
-
Troubleshooting Tip: Always use cells in the logarithmic growth phase. Standardize your cell seeding density across all plates and experiments. Ensure even cell distribution in each well to avoid edge effects. It is recommended to fill outer wells with sterile PBS or media and not use them for experimental data points to minimize evaporation effects.[21]
-
-
Possible Cause 2: Drug Instability. Aplidine, like many compounds, may be sensitive to storage conditions and handling.
-
Troubleshooting Tip: Prepare fresh stock solutions of Aplidine in a suitable solvent like DMSO and aliquot for single-use to avoid repeated freeze-thaw cycles.[18] Store aliquots at -80°C. When preparing working dilutions, ensure thorough mixing.
-
-
Possible Cause 3: Assay Duration. The timing of the viability readout can significantly impact the calculated IC50.
Problem 2: No significant increase in JNK phosphorylation observed after Aplidine treatment.
-
Possible Cause 1: Suboptimal Treatment Time or Dose. JNK activation is a dynamic process; the peak phosphorylation may occur within a specific time window and at an effective drug concentration.
-
Troubleshooting Tip: Perform a time-course experiment (e.g., 0, 4, 8, 12, 24 hours) and a dose-response experiment (e.g., 10 nM, 50 nM, 100 nM) to identify the optimal conditions for detecting JNK phosphorylation in your cell model.[18] Peak activation has been observed between 4 to 12 hours post-treatment in vivo.[18]
-
-
Possible Cause 2: Inefficient Protein Extraction or Phosphatase Activity. Phosphorylated proteins can be rapidly dephosphorylated during sample preparation.
-
Troubleshooting Tip: Ensure that your lysis buffer contains a cocktail of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate). Perform all protein extraction steps on ice to minimize enzymatic activity.
-
-
Possible Cause 3: Low eEF1A2 Expression. If the target of Aplidine, eEF1A2, is expressed at very low levels in your cell line, the downstream signaling events, including JNK activation, may be weak.
Problem 3: Conflicting results between apoptosis assays (e.g., Annexin V vs. Caspase cleavage).
-
Possible Cause 1: Different Stages of Apoptosis. Annexin V staining detects an early apoptotic event (phosphatidylserine exposure), while caspase cleavage is a mid-to-late stage event.
-
Possible Cause 2: Cell Line Specific Apoptotic Pathways. The reliance on specific apoptotic pathways (intrinsic vs. extrinsic) can vary between cell types.
-
Troubleshooting Tip: Aplidine can activate both the intrinsic (caspase-9 cleavage) and extrinsic (caspase-8 cleavage) pathways.[16] Analyze key markers for both pathways to get a comprehensive picture of the induced cell death mechanism in your model.
-
Data Presentation
Table 1: Aplidine (Plitidepsin) IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration (hours) | Reference |
| JJN3 | Multiple Myeloma | ~10 | 48 | [12] |
| 5T33MMvivo | Multiple Myeloma (murine) | 3.7 | Not Specified | [16] |
| 5T33MMvitro | Multiple Myeloma (murine) | 7.05 | Not Specified | [16] |
| RL | Diffuse Large B-cell Lymphoma | 1.5 ± 0.5 | 96 | [20] |
| Ramos | Burkitt Lymphoma | 1.7 ± 0.7 | 96 | [20] |
| HeLa | Cervical Cancer | 1 | Not Specified | [10] |
| HeLa-APL-R | Cervical Cancer (Resistant) | >100 | Not Specified | [10] |
| MEFs (jnk1/2-/-) | Mouse Embryo Fibroblast | >500 | Not Specified | [11] |
| MEFs (wild-type) | Mouse Embryo Fibroblast | 12 | Not Specified | [11] |
Experimental Protocols
1. Cell Viability and IC50 Determination via MTT Assay
This protocol is adapted from standard methodologies for determining drug cytotoxicity.[22]
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of Aplidine in complete culture medium. Remove the old medium from the wells and add 100 µL of the Aplidine-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest Aplidine dose.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on a shaker for 10 minutes at low speed to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the log of the drug concentration versus percentage viability and fit the data using a non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.
2. Western Blot for JNK Phosphorylation
-
Cell Treatment and Lysis: Plate cells and treat with Aplidine and controls for the optimized time and dose. After treatment, wash cells with ice-cold PBS and lyse them on ice with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-JNK (Thr183/Tyr185) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total JNK and a loading control like β-actin or GAPDH.
Mandatory Visualizations
Caption: Key signaling pathways affected by Aplidine.
Caption: Experimental workflow for biomarker identification.
Caption: Biomarker relationships in Aplidine sensitivity.
References
- 1. Marine-Derived Compounds: A New Horizon in Cancer, Renal, and Metabolic Disease Therapeutics [mdpi.com]
- 2. Plitidepsin: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. You are being redirected... [pharmamar.com]
- 7. Positive Phase III results for plitidepsin | VJHemOnc [vjhemonc.com]
- 8. Plitidepsin for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PharmaMar starts a quadruple combination study with Aplidin for the treatment of multiple myeloma | EurekAlert! [eurekalert.org]
- 10. Translation Elongation Factor eEF1A2 is a Novel Anticancer Target for the Marine Natural Product Plitidepsin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JNK activation is critical for Aplidin-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aplidin (plitidepsin) is a novel anti-myeloma agent with potent anti-resorptive activity mediated by direct effects on osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 15. researchgate.net [researchgate.net]
- 16. Antitumour and antiangiogenic effects of Aplidin® in the 5TMM syngeneic models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Aplidine: a paradigm of how to handle the activity and toxicity of a novel marine anticancer poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Plitidepsin (Aplidin) is a potent inhibitor of diffuse large cell and Burkitt lymphoma and is synergistic with rituximab - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Standardized assays to monitor drug sensitivity in hematologic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: Addressing Variability in Aplidine Experimental Results
This technical support center is designed for researchers, scientists, and drug development professionals working with Aplidine (also known as plitidepsin). It provides troubleshooting guides and frequently asked questions (FAQs) to address common sources of variability in experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Aplidine?
A1: Aplidine's primary mechanism of action is the inhibition of the eukaryotic elongation factor 1A2 (eEF1A2).[1][2][3][4] This interaction disrupts protein synthesis, leading to cell cycle arrest, primarily at the G1 phase, and subsequent apoptosis (programmed cell death) in cancer cells.[1][5][6]
Q2: What are the known signaling pathways affected by Aplidine?
A2: Aplidine induces an early oxidative stress response in cancer cells, which leads to the sustained activation of stress-activated protein kinases (SAPKs), particularly c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK).[6][7][8] This activation is a key mediator of Aplidine-induced apoptosis. Additionally, the Fas/CD95 pathway has been implicated in Aplidine's pro-apoptotic activity.[9]
Q3: We are observing significant variability in our IC50 values for Aplidine between experiments. What are the common causes?
A3: Variability in IC50 values is a common issue in in vitro drug testing. For Aplidine, this can be influenced by several factors:
-
Cell Line Specifics: Different cancer cell lines exhibit varying sensitivity to Aplidine, likely due to differences in eEF1A2 expression levels, proliferation rates, and genetic background.[9][10][11]
-
Cell Culture Conditions: Factors such as cell density at the time of treatment, passage number, and the health of the cells can significantly impact drug response.[2]
-
Drug Preparation and Storage: Aplidine is a lyophilized product with specific reconstitution and storage requirements. Improper handling, such as repeated freeze-thaw cycles of stock solutions, can lead to degradation and reduced potency.[5][7][12]
-
Assay-Specific Parameters: The type of cell viability assay used (e.g., MTT, XTT, CellTiter-Glo), incubation times, and the specific protocol can all contribute to variability.[2]
Q4: What is the recommended solvent and storage procedure for Aplidine?
A4: Aplidine is a lyophilized powder. For in vitro experiments, it is typically reconstituted in a specific solvent mixture, often containing Cremophor EL, ethanol, and water for injection, before further dilution in saline or culture medium.[5][7] Once reconstituted, it is recommended to use the solution immediately. If storage is necessary, the reconstituted solution should be kept at 2-8°C and protected from light for no longer than 24 hours.[7][12] Diluted solutions for infusion are stable for a limited time at room temperature.[6] Always refer to the manufacturer's specific instructions for the lot you are using.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability/IC50 Results
| Possible Cause | Recommended Solution |
| Inconsistent Cell Health and Density | Ensure cells are in the logarithmic growth phase at the time of Aplidine treatment. Seed cells at a consistent density for all experiments and allow them to adhere and stabilize before adding the drug.[2] |
| Cell Line Authenticity and Passage Number | Use authenticated cell lines from a reputable source and maintain a consistent, low passage number for your experiments. Genetic drift in high-passage cells can alter drug sensitivity.[2] |
| Aplidine Stock Solution Instability | Prepare fresh dilutions of Aplidine from a properly stored stock for each experiment. Avoid multiple freeze-thaw cycles. Aliquot stock solutions upon reconstitution to minimize degradation.[5][7] |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of 96-well plates for experimental samples. Fill these wells with sterile PBS or media.[2] |
| Variability in Assay Reagent Incubation Time | Strictly adhere to the recommended incubation times for your chosen viability assay (e.g., MTT, XTT). Small variations can lead to significant differences in signal. |
| Incomplete Solubilization of Formazan Crystals (MTT/XTT assays) | Ensure complete dissolution of the formazan crystals by thorough mixing or shaking before reading the absorbance. Incomplete solubilization is a common source of error. |
Issue 2: Lower than Expected Apoptosis or Cell Cycle Arrest
| Possible Cause | Recommended Solution |
| Suboptimal Aplidine Concentration | The effective concentration of Aplidine is highly cell-line dependent. Perform a dose-response experiment over a wide range of concentrations to determine the optimal concentration for your specific cell line.[10][11] |
| Incorrect Timing of Analysis | Aplidine-induced apoptosis and cell cycle arrest are time-dependent processes. Conduct a time-course experiment to identify the optimal time point for observing the desired effect in your cell line. |
| Cell Line Resistance | Some cell lines may exhibit intrinsic or acquired resistance to Aplidine. This can be due to lower expression of the target protein, eEF1A2, or alterations in downstream signaling pathways. Consider quantifying eEF1A2 levels in your cell line. |
| Issues with Apoptosis/Cell Cycle Assay Staining | For flow cytometry-based assays, ensure proper cell fixation and permeabilization. Use appropriate concentrations of staining reagents (e.g., propidium iodide, Annexin V) and include proper controls. |
Issue 3: Inconsistent Western Blot Results for p-JNK/p-p38
| Possible Cause | Recommended Solution |
| Transient Phosphorylation Signal | Activation of JNK and p38 can be transient. Perform a time-course experiment with Aplidine treatment to determine the peak phosphorylation time point for your cell line. |
| Low Protein Abundance or Phosphorylation | Ensure you are loading a sufficient amount of protein lysate. If the signal is still weak, consider enriching for your protein of interest via immunoprecipitation before western blotting. |
| Phosphatase Activity during Sample Preparation | Always use lysis buffers supplemented with a cocktail of phosphatase inhibitors to preserve the phosphorylation status of your target proteins. Keep samples on ice throughout the preparation process. |
| Inefficient Antibody Binding | Optimize the primary antibody concentration and incubation time. Ensure the blocking buffer is compatible with the detection of phosphorylated proteins (BSA is often recommended over milk). |
Data Presentation
Table 1: In Vitro Activity of Aplidine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Assay |
| RL | Diffuse Large B-cell Lymphoma | 1.5 ± 0.5 | 96 | Not Specified |
| Ramos | Burkitt's Lymphoma | 1.7 ± 0.7 | 96 | Not Specified |
| JJN3 | Multiple Myeloma | ~10 | 48 | MTT |
| Hematopoietic Progenitors | Normal Bone Marrow | 150-530 | 24 | Not Specified |
Note: IC50 values can vary significantly based on the specific experimental conditions. This table is for illustrative purposes to highlight the range of sensitivities across different cell types.
Experimental Protocols
Cell Viability Assay (MTT-based) for IC50 Determination
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of Aplidine using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Adherent or suspension cancer cells
-
Complete culture medium
-
96-well flat-bottom plates
-
Aplidine stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.
-
For suspension cells, seed at a density of 20,000-50,000 cells/well in 100 µL of complete medium immediately before drug addition.
-
-
Drug Treatment:
-
Prepare serial dilutions of Aplidine in complete culture medium at 2x the final desired concentrations.
-
Remove the old medium (for adherent cells) and add 100 µL of the Aplidine dilutions to the respective wells. For suspension cells, add 100 µL of the 2x drug dilutions to the existing 100 µL of cell suspension.
-
Include vehicle control wells (medium with the same concentration of Aplidine's solvent) and untreated control wells.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium without disturbing the formazan crystals.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each Aplidine concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the Aplidine concentration and use non-linear regression analysis to determine the IC50 value.
-
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol describes the analysis of cell cycle distribution in Aplidine-treated cells using propidium iodide (PI) staining followed by flow cytometry.
Materials:
-
Aplidine-treated and control cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Harvest approximately 1 x 10^6 cells per sample. For adherent cells, trypsinize and collect the cells.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
-
Washing: Wash the cell pellet with 1 mL of cold PBS and centrifuge again.
-
Fixation:
-
Resuspend the cell pellet in 0.5 mL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells on ice or at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with 1 mL of PBS.
-
Resuspend the pellet in 500 µL of PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use a linear scale for the PI fluorescence channel.
-
Gate on single cells to exclude doublets and aggregates.
-
Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Mandatory Visualizations
Caption: Aplidine's primary signaling pathways.
Caption: Workflow for IC50 determination using MTT assay.
Caption: Troubleshooting logic for inconsistent IC50 results.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Western Blot Troubleshooting Low Signal or No Signal | Sino Biological [sinobiological.com]
- 3. bioquochem.com [bioquochem.com]
- 4. [PDF] The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis | Semantic Scholar [semanticscholar.org]
- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plitidepsin (Aplidin) is a potent inhibitor of diffuse large cell and Burkitt lymphoma and is synergistic with rituximab - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Optimizing Preclinical Studies of Aplidine
Welcome to the technical support center for researchers utilizing Aplidine (Plitidepsin) in preclinical studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate your experiments and improve the therapeutic window of this potent anti-cancer agent.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Aplidine?
Aplidine's main mechanism of action is the inhibition of protein synthesis through its binding to the eukaryotic elongation factor 1A2 (eEF1A2).[1][2] This interaction disrupts the delivery of aminoacyl-tRNA to the ribosome, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[2][3][4] Additionally, Aplidine has been shown to induce apoptosis through the sustained activation of the c-Jun N-terminal kinase (JNK) pathway.[5][6][7]
Q2: What are the common dose-limiting toxicities observed with Aplidine in preclinical and clinical studies?
The most significant dose-limiting toxicity of Aplidine is neuromuscular toxicity, including myalgia and muscle weakness, often associated with elevated creatine phosphokinase (CPK) levels.[3] Other reported toxicities include asthenia, skin toxicity, and diarrhea.[3][8] Notably, significant hematological toxicity is generally not observed.[3][8]
Q3: How can I mitigate Aplidine-induced neuromuscular toxicity in my animal models?
Co-administration of L-carnitine has been investigated as a strategy to reduce Aplidine-induced neuromuscular toxicity.[3] This approach was based on the observation that Aplidine-induced myotoxicity resembles carnitine palmitoyl transferase deficiency type 2.[3] However, it is important to note that a clinical study in patients with renal cell carcinoma found that L-carnitine co-administration did not prevent muscular toxicity or CPK elevation.[9][10] Therefore, careful dose optimization and monitoring of toxicity markers remain crucial.
Q4: What are some effective combination strategies to enhance Aplidine's therapeutic window?
Preclinical studies have demonstrated synergistic or additive anti-tumor effects when Aplidine is combined with other anti-cancer agents, potentially allowing for lower, less toxic doses of each drug. Notable combinations include:
-
Dexamethasone: Shows potentiation in multiple myeloma models.[11]
-
Rituximab: Exhibits synergistic cell kill in lymphoma cell lines and additive effects in vivo without increased host toxicity.[8][12][13]
-
Cytarabine: Demonstrates synergistic effects in leukemia and lymphoma cell lines and potentiates the anti-tumoral effect in vivo.[14]
Troubleshooting Guides
Problem 1: High variance in in vitro cytotoxicity assays (IC50 values).
Possible Causes and Solutions:
-
Cell Line Variability: Different cancer cell lines exhibit varying sensitivity to Aplidine. Ensure you are using a consistent cell line and passage number for your experiments. Refer to the quantitative data table below for expected IC50 ranges in different cell lines.
-
Drug Stability: Aplidine may be sensitive to storage conditions and handling. Prepare fresh dilutions for each experiment from a properly stored stock solution.
-
Assay-Specific Issues: The choice of cytotoxicity assay (e.g., MTT, CellTiter-Glo) can influence results. Ensure your chosen assay is validated for your cell line and that incubation times are optimized.
-
Exposure Time: The duration of drug exposure significantly impacts cytotoxicity. Standardize the exposure time across all experiments.
Problem 2: Excessive toxicity and weight loss in in vivo xenograft studies.
Possible Causes and Solutions:
-
Suboptimal Dosing and Schedule: The dose and schedule of Aplidine administration are critical. Based on published studies, a dose of 0.6 mg/kg administered intraperitoneally every 4 days for 3 doses has been used in mice.[15] Consider adjusting the dose or frequency of administration if excessive toxicity is observed.
-
Vehicle Effects: The vehicle used to dissolve and administer Aplidine can contribute to toxicity. A common vehicle is a solution of Cremophor:Ethanol:Water.[15] Ensure the vehicle is well-tolerated by the animal model by including a vehicle-only control group.
-
Animal Strain and Health: The strain, age, and overall health of the mice can influence their tolerance to the drug. Use healthy, age-matched animals and monitor them closely for signs of distress.
-
Combination Toxicity: When using combination therapies, be aware of potential overlapping toxicities. It may be necessary to reduce the doses of one or both agents.
Quantitative Data from Preclinical Studies
Table 1: In Vitro Cytotoxicity of Aplidine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| RL | Diffuse Large B-cell Lymphoma | 1.5 ± 0.5 | [8] |
| Ramos | Burkitt's Lymphoma | 1.7 ± 0.7 | [8] |
| K562 | Acute Myeloid Leukemia | Synergistic with Cytarabine | [14] |
| CCRF-CEM | Acute Lymphocytic Leukemia | Synergistic with Cytarabine | [14] |
| SKI-DLCL | Diffuse Large Cell Lymphoma | Synergistic with Cytarabine | [14] |
| Multiple Myeloma Cell Lines | Multiple Myeloma | 1 - 10 | [11] |
| Human Hematopoietic Progenitors | Normal Cells | 150 - 530 | [16] |
Table 2: In Vivo Efficacy of Aplidine in Combination Therapies
| Combination | Cancer Model | Key Findings | Reference |
| Aplidine (0.7 mg/kg) + Cytarabine (50 mg/kg) | CCRF-CEM ALL Xenograft | >50% reduction in tumor size; T/C ratio of 0.403 at day 5. | [14] |
| Aplidine (0.2 mg/kg) + Rituximab (200 µg/kg) | Ramos Lymphoma Xenograft | Additive tumor growth inhibition and prolonged survival (p=0.03). | [8] |
| Aplidine + Dexamethasone | Multiple Myeloma (Clinical) | Increased objective tumor response from 9.5% (Aplidine alone) to 22.2%. | [17] |
Experimental Protocols
In Vitro Cytotoxicity Assay (General Protocol)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 10,000 cells per well.
-
Drug Treatment: Immediately after seeding, treat the cells with a range of Aplidine concentrations (e.g., 0.078–40 nM).[8] Include a vehicle-only control.
-
Incubation: Incubate the plates for a predetermined time (e.g., 96 hours) under standard cell culture conditions.[8]
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo) according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
In Vivo Xenograft Study (General Protocol)
-
Cell Preparation: Harvest cancer cells in their exponential growth phase. Resuspend the cells in a suitable medium (e.g., HBSS) at a concentration of 0.5-2 million cells per 200 µl.[18]
-
Tumor Implantation: Anesthetize immunodeficient mice (e.g., athymic nude mice). Subcutaneously inject the cell suspension into the flank of each mouse.[19][20]
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions with calipers every 2-3 days.[19]
-
Treatment Initiation: When tumors reach a specific volume (e.g., ~0.5 cm in diameter), randomize the mice into treatment and control groups.[8]
-
Drug Administration: Administer Aplidine (e.g., 0.2-0.7 mg/kg, i.p.) and/or combination agents according to the planned schedule.[8][14] Include a vehicle control group.
-
Monitoring: Monitor tumor size and the body weight of the mice regularly.[19]
-
Endpoint: At the end of the study (e.g., when control tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis.[19]
Visualizations
Caption: Simplified signaling pathway of Aplidine's mechanism of action.
Caption: General experimental workflow for an in vivo xenograft study with Aplidine.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Plitidepsin? [synapse.patsnap.com]
- 3. Aplidine: a paradigm of how to handle the activity and toxicity of a novel marine anticancer poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. JNK activation is critical for Aplidin-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Plitidepsin cellular binding and Rac1/JNK pathway activation depend on membrane cholesterol content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plitidepsin (Aplidin) is a potent inhibitor of diffuse large cell and Burkitt lymphoma and is synergistic with rituximab - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase II Randomized Study of Plitidepsin (Aplidin), Alone or in Association with L-carnitine, in Patients with Unresectable Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase II randomized study of Plitidepsin (Aplidin), alone or in association with L-carnitine, in patients with unresectable advanced renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Plitidepsin (Aplidin) is a potent inhibitor of diffuse large cell and Burkitt lymphoma and is synergistic with rituximab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ashpublications.org [ashpublications.org]
- 15. Initial Testing of Aplidin by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro toxicity of ET-743 and aplidine, two marine-derived antineoplastics, on human bone marrow haematopoietic progenitors. comparison with the clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. | BioWorld [bioworld.com]
- 18. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Validation & Comparative
Validating the Anti-Myeloma Efficacy of Aplidine (Plitidepsin) In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-myeloma activity of Aplidine (plitidepsin) with other established therapeutic agents. The information presented herein is supported by experimental data from preclinical and clinical studies to assist researchers and drug development professionals in evaluating its therapeutic potential.
Mechanism of Action
Aplidine is a marine-derived cyclic depsipeptide with a unique mechanism of action that targets the eukaryotic elongation factor 1A2 (eEF1A2).[1][2] eEF1A2 is overexpressed in multiple myeloma cells and plays a crucial role in protein synthesis.[1] By binding to eEF1A2, Aplidine inhibits protein synthesis, leading to cell cycle arrest and apoptosis (programmed cell death).[2] This activity is mediated through the activation of JNK and p38 MAPK signaling pathways, ultimately resulting in caspase activation and cell death.[3][4]
Preclinical In Vivo Data
Preclinical studies using xenograft models of human multiple myeloma have demonstrated the in vivo anti-tumor activity of Aplidine. In a murine xenograft model, Aplidine treatment has been shown to reduce serum paraprotein concentration by 42% and decrease bone marrow invasion by myeloma cells by 35%.[5]
Table 1: Preclinical In Vivo Efficacy of Anti-Myeloma Agents
| Agent | Animal Model | Key Findings | Reference |
| Aplidine (Plitidepsin) | Ramos lymphoma xenograft | Median survival of 35 days (vs. 31 days for untreated) | [6] |
| Bortezomib | Human plasmacytoma xenograft | Significantly inhibited tumor growth | [7] |
| Dexamethasone | Myeloma xenograft models | Response is heterogeneous and dependent on the molecular subgroup of myeloma |
Clinical Trial Data: The ADMYRE Study
The pivotal Phase III ADMYRE clinical trial evaluated the efficacy and safety of Aplidine in combination with dexamethasone compared to dexamethasone alone in patients with relapsed or refractory multiple myeloma.[8][9][10]
Table 2: Efficacy Results from the ADMYRE Phase III Trial
| Endpoint | Aplidine + Dexamethasone | Dexamethasone Alone | Hazard Ratio (95% CI) | p-value | Reference |
| Median Progression-Free Survival (PFS) | 2.6 months | 1.7 months | 0.650 (0.477–0.885) | 0.0054 | [9] |
| Median Overall Survival (OS) | 11.6 months | 8.9 months | 0.797 (Not significant) | Not significant | [11] |
| Median Overall Survival (OS) - Crossover Adjusted | 11.6 months | 6.4 months | 0.622 | 0.0015 | [2][11] |
The ADMYRE trial demonstrated a statistically significant improvement in progression-free survival for the Aplidine and dexamethasone combination.[9] While the initial overall survival analysis was not statistically significant, an adjusted analysis accounting for patient crossover showed a significant benefit for the combination therapy.[2][11]
Experimental Protocols
In Vivo Xenograft Model Protocol (General)
A general protocol for establishing and evaluating therapeutic efficacy in a multiple myeloma xenograft model is as follows:
-
Cell Culture: Human multiple myeloma cell lines (e.g., MM.1S) are cultured in appropriate media.[7]
-
Animal Model: Immunocompromised mice (e.g., SCID or NOD/SCID) are used to prevent rejection of human tumor cells.[7]
-
Tumor Implantation: A suspension of myeloma cells is injected subcutaneously or intravenously into the mice.[7]
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers for subcutaneous models. For disseminated models, biomarkers like serum paraprotein may be monitored.[5]
-
Treatment Administration: Once tumors reach a specified size, animals are randomized into treatment and control groups. The investigational drug (e.g., Aplidine) and comparators (e.g., bortezomib, dexamethasone) are administered according to a predetermined schedule and route (e.g., intravenous, intraperitoneal, oral).[12]
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Secondary endpoints may include survival analysis and biomarker modulation.[6]
-
Toxicity Assessment: Animal body weight and general health are monitored throughout the study to assess treatment-related toxicity.[13]
ADMYRE Phase III Clinical Trial Protocol (NCT01102426)
-
Study Design: A randomized, open-label, multicenter, phase III trial.[8][9]
-
Patient Population: Patients with relapsed or refractory multiple myeloma who had received at least three but not more than six prior therapeutic regimens.[9]
-
Treatment Arms:
-
Primary Endpoint: Progression-free survival.[9]
-
Secondary Endpoints: Overall survival, overall response rate, duration of response, and safety.[10]
Visualizations
Caption: Aplidine's Mechanism of Action in Multiple Myeloma.
Caption: General In Vivo Xenograft Experimental Workflow.
References
- 1. Plitidepsin to treat multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Translation Elongation Factor eEF1A2 is a Novel Anticancer Target for the Marine Natural Product Plitidepsin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sustained activation of JNK/p38 MAPK pathways in response to cisplatin leads to Fas ligand induction and cell death in ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Plitidepsin (Aplidin) is a potent inhibitor of diffuse large cell and Burkitt lymphoma and is synergistic with rituximab - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and In vivo Selective Antitumor Activity of a Novel Orally Bioavailable Proteasome Inhibitor MLN9708 Against Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Randomized Phase III Study (ADMYRE) of Plitidepsin in Combination with Dexamethasone vs. Dexamethasone Alone in Relapsed/Refractory Multiple Myeloma: Results for Patients Aged <75 Years [mdpi.com]
- 9. Randomized phase III study (ADMYRE) of plitidepsin in combination with dexamethasone vs. dexamethasone alone in patients with relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Randomized phase III study (ADMYRE) of plitidepsin in combination with dexamethasone vs. dexamethasone alone in patients with relapsed/refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Plitidepsin for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel myeloma patient-derived xenograft models unveil the potency of anlotinib to overcome bortezomib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
Synergistic Effects of Aplidine (Plitidepsin) with Other Chemotherapeutic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synergistic effects of Aplidine (plitidepsin) when combined with other chemotherapeutic agents against various cancer types. The information is compiled from preclinical and clinical studies, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Overview of Aplidine's Synergistic Potential
Aplidine, a marine-derived cyclic depsipeptide, has demonstrated significant antitumor activity. Its primary mechanism of action involves the inhibition of the eukaryotic elongation factor 1A2 (eEF1A2), a protein crucial for protein synthesis and often overexpressed in cancer cells.[1] This mode of action, distinct from many traditional chemotherapeutics, provides a strong rationale for its use in combination therapies. Preclinical and clinical evidence has shown that Aplidine can act synergistically with a range of other anticancer drugs, potentially leading to enhanced efficacy, reduced drug resistance, and lower dose requirements.
Quantitative Analysis of Synergistic Effects
The synergy between Aplidine and other chemotherapeutic agents has been quantified in several preclinical studies using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergism, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
| Combination | Cancer Type | Cell Line(s) | Key Findings | Combination Index (CI) | Reference |
| Aplidine + Rituximab | Diffuse Large B-cell Lymphoma (DLCL), Burkitt Lymphoma | RL, Ramos | Marked synergy observed at all tested concentrations. The combination of the two drugs caused apoptosis in 75% of the cell population. | CI < 1 (Marked Synergy) | [2] |
| Aplidine + Gemcitabine | Pancreatic Cancer | PANC-1 | Profound synergy observed in vitro. The combination was more effective than either drug alone in vivo. | CI = 0.46 | [3] |
| Aplidine + Dexamethasone | Multiple Myeloma | MM1.S, U266-LR7 | Additive to synergistic effects observed in preclinical studies.[4] The combination significantly reduced the risk of disease progression or death in clinical trials.[5][6] | Not explicitly stated, but described as synergistic. | [4] |
| Aplidine + Bortezomib (+ Dexamethasone) | Multiple Myeloma | MM cell lines | In vitro synergism was observed, providing the rationale for clinical trials.[7][8] | Not explicitly stated, but described as synergistic. | [7][8] |
| Aplidine + Cytarabine | Leukemia, Lymphoma | Not specified | Preclinical studies showed synergism, leading to the initiation of clinical trials. | Not explicitly stated, but described as synergistic. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in key studies investigating the synergistic effects of Aplidine.
In Vitro Cytotoxicity and Synergy Analysis (Aplidine + Rituximab)
-
Cell Lines: Diffuse Large B-cell Lymphoma (RL) and Burkitt Lymphoma (Ramos) cell lines.
-
Treatment: Cells were treated with a range of concentrations of Aplidine and rituximab, both individually and in combination.
-
Assay: Cell viability was assessed using the MTS assay after a 96-hour incubation period.
-
Synergy Quantification: The Combination Index (CI) was calculated using the Chou-Talalay method to determine the nature of the interaction between the two drugs.[2]
In Vitro and In Vivo Synergy Analysis (Aplidine + Gemcitabine)
-
Cell Line: Pancreatic cancer cell line (PANC-1).
-
In Vitro Assay: The synergy between Aplidine and gemcitabine was assessed using a Chou-Talalay combination index analysis.
-
In Vivo Model: PANC-1 tumor xenografts were established in nude mice.
-
Treatment Regimen: Mice with palpable tumors received two cycles of treatment on days 1, 4, 8, and 12 with Aplidine (0.2, 0.3, or 0.4 mg/kg), gemcitabine (250 mg/kg), or the combination.
-
Efficacy Evaluation: Tumor growth inhibition was monitored for 24 days.[3]
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of Aplidine in combination with other agents can be attributed to its unique mechanism of action and its influence on various cellular signaling pathways.
Aplidine's primary target is eEF1A2, leading to the inhibition of protein synthesis.[1] This action induces cell cycle arrest and apoptosis. The apoptotic process is mediated through the induction of early oxidative stress and the sustained activation of the JNK and p38 MAPK signaling pathways.[9][10]
Caption: Core mechanism of Aplidine action.
When combined with other agents, Aplidine can potentiate their effects through complementary or synergistic mechanisms. For instance, in combination with dexamethasone, Aplidine has been shown to suppress genes involved in cytokine-induced proliferative and anti-apoptotic signaling pathways, such as those involving IGF-1R, IL-6R, and CXCR-4.[11]
Caption: Aplidine's synergistic pathway logic.
Experimental Workflow for Synergy Determination
The process of identifying and quantifying synergistic drug interactions typically follows a structured workflow, from initial single-agent screening to in-depth analysis of the combination's effects.
Caption: A typical drug synergy workflow.
Conclusion
The available preclinical and clinical data strongly support the synergistic potential of Aplidine when combined with other chemotherapeutic agents. The distinct mechanism of action of Aplidine, targeting protein synthesis via eEF1A2, provides a solid foundation for overcoming drug resistance and enhancing therapeutic outcomes in a variety of cancers. Further research into the precise molecular interactions and signaling pathway modulations of these combinations will be crucial for optimizing their clinical application.
References
- 1. What is the mechanism of Plitidepsin? [synapse.patsnap.com]
- 2. Plitidepsin (Aplidin) is a potent inhibitor of diffuse large cell and Burkitt lymphoma and is synergistic with rituximab - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. Randomized phase III study (ADMYRE) of plitidepsin in combination with dexamethasone vs. dexamethasone alone in patients with relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phase I study of plitidepsin in combination with bortezomib and dexamethasone in patients with relapsed/refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The mechanism of action of plitidepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Aplidine's Efficacy in Refractory Multiple Myeloma: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Aplidine's (plitidepsin) efficacy in patients with relapsed and refractory multiple myeloma (RRMM), benchmarked against other approved therapeutic alternatives. The data presented is derived from pivotal clinical trials, with a focus on quantitative outcomes and detailed experimental methodologies to support objective evaluation by researchers, scientists, and professionals in drug development.
Executive Summary
Aplidine, in combination with dexamethasone, has demonstrated a statistically significant improvement in progression-free survival for patients with RRMM who have exhausted multiple prior lines of therapy. The pivotal Phase III ADMYRE study underpins the clinical data for Aplidine, showing a 35% reduction in the risk of disease progression or death compared to dexamethasone alone.[1][2][3] This guide will delve into the specifics of the ADMYRE trial and juxtapose its findings with those of other key therapeutics in the RRMM landscape, including proteasome inhibitors, immunomodulatory drugs (IMiDs), and monoclonal antibodies.
Comparative Efficacy of Aplidine
The clinical efficacy of Aplidine in combination with dexamethasone for the treatment of RRMM is primarily established by the ADMYRE trial. Below is a summary of the key efficacy data from this study compared with pivotal trials of other significant treatments for RRMM.
| Treatment Regimen | Trial Name | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) |
| Aplidine + Dexamethasone | ADMYRE | 13.8% [4] | 3.8 [4][5] | 11.6 [6][7] |
| Dexamethasone (Control) | ADMYRE | Not Reported | 1.9[5] | 8.9[6][7] |
| Pomalidomide + Low-Dose Dexamethasone | MM-003 | 31% | 4.0[3] | 12.7 |
| High-Dose Dexamethasone (Control) | MM-003 | 10% | 1.9[3] | 8.1 |
| Daratumumab (monotherapy) | SIRIUS (pooled) | 31.1%[8] | 4.0[8] | 20.1[8] |
| Carfilzomib + Lenalidomide + Dexamethasone | ASPIRE | 87.1%[9] | 26.3[9] | 48.3[10] |
| Lenalidomide + Dexamethasone (Control) | ASPIRE | 66.7%[9] | 17.6[9] | 40.4[10] |
| Ixazomib + Lenalidomide + Dexamethasone | TOURMALINE-MM1 | 78% | 20.6 | 53.6[3] |
| Placebo + Lenalidomide + Dexamethasone (Control) | TOURMALINE-MM1 | 72% | 14.7 | 51.6[3] |
| Panobinostat + Bortezomib + Dexamethasone | PANORAMA1 | 61%[11] | 12.0[12] | 40.3[13] |
| Placebo + Bortezomib + Dexamethasone (Control) | PANORAMA1 | 55%[11] | 8.1[12] | 35.8[13] |
| Elotuzumab + Lenalidomide + Dexamethasone | ELOQUENT-2 | 79%[14] | 19.4[14] | 43.7 |
| Lenalidomide + Dexamethasone (Control) | ELOQUENT-2 | 66%[14] | 14.9[14] | 39.6 |
Mechanism of Action: Aplidine's Unique Pathway
Aplidine's primary molecular target is the eukaryotic elongation factor 1-alpha 2 (eEF1A2), a protein involved in protein synthesis and various oncogenic processes.[15][16][17] By binding to eEF1A2, Aplidine disrupts its normal function, leading to a cascade of events that culminate in cancer cell death (apoptosis).[15][16][17] This mechanism is distinct from that of many other anti-myeloma agents, potentially offering a therapeutic option for patients resistant to other treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. ELOQUENT-2 trial to assess efficacy of elotuzumab therapy for RRMM [multiplemyelomahub.com]
- 3. Pomalidomide plus low-dose dexamethasone versus high-dose dexamethasone alone for patients with relapsed and refractory multiple myeloma (MM-003): a randomised, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elotuzumab plus lenalidomide/dexamethasone for relapsed or refractory multiple myeloma: ELOQUENT-2 follow-up and post-hoc analyses on progression-free survival and tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. ovid.com [ovid.com]
- 8. Translation Elongation Factor eEF1A2 is a Novel Anticancer Target for the Marine Natural Product Plitidepsin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. ascopubs.org [ascopubs.org]
- 11. ascopubs.org [ascopubs.org]
- 12. myelomabeacon.org [myelomabeacon.org]
- 13. ascopubs.org [ascopubs.org]
- 14. PANORAMA-1 study to assess efficacy of panobinostat in combination with dexamethasone and bortezomib [multiplemyelomahub.com]
- 15. Rapid and selective apoptosis in human leukemic cells induced by Aplidine through a Fas/CD95- and mitochondrial-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Aplidin induces apoptosis in human cancer cells via glutathione depletion and sustained activation of the epidermal growth factor receptor, Src, JNK, and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cell cycle phase perturbations and apoptosis in tumour cells induced by aplidine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Aplidine's Cross-Resistance Profile with Standard Cytotoxic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profile of Aplidine (plitidepsin) with other widely used cytotoxic drugs. The information presented is supported by experimental data from various in vitro studies, offering insights into Aplidine's potential utility in treating drug-resistant cancers.
Executive Summary
Aplidine, a marine-derived cyclic depsipeptide, exhibits a unique mechanism of action primarily by targeting the eukaryotic elongation factor 1A2 (eEF1A2), a protein involved in protein synthesis and various oncogenic signaling pathways. This distinct mechanism appears to contribute to a generally favorable cross-resistance profile compared to many conventional chemotherapeutic agents. In vitro studies have demonstrated Aplidine's potent cytotoxic activity in cancer cell lines that are resistant to other drugs, including doxorubicin, melphalan, and dexamethasone. However, some evidence suggests that resistance to Aplidine can be mediated by the overexpression of P-glycoprotein (P-gp), which may confer cross-resistance to other P-gp substrates.
Data Presentation: Cytotoxicity and Cross-Resistance
The following tables summarize the available quantitative data on the cytotoxic activity of Aplidine and its cross-resistance patterns with other cytotoxic drugs in various cancer cell lines.
Table 1: Cytotoxic Activity of Aplidine in Various Cancer Cell Lines
| Cell Line | Cancer Type | Aplidine IC50 (nM) |
| Ramos | Burkitt's Lymphoma | 1.7 ± 0.7[1] |
| RL | Diffuse Large B-cell Lymphoma | 1.5 ± 0.5[1] |
| A549 | Non-Small Cell Lung Cancer | 0.2[2] |
| HT-29 | Colon Carcinoma | 0.5[2] |
| Ovarian CCC | Ovarian Clear Cell Carcinoma | 2.51 - 4.97[3] |
| 5T33MMvv | Multiple Myeloma | 3.87[4] |
Table 2: Cross-Resistance Profile of Aplidine in Drug-Resistant Cancer Cell Lines
| Parental Cell Line | Resistant Cell Line | Resistance to | Aplidine IC50 (Parental) | Aplidine IC50 (Resistant) | Fold Resistance to Aplidine | Notes |
| IGROV-1 | IGROV-1/APL | Aplidine | 10 nM | 50 nM | 5 | The resistant cell line showed increased P-glycoprotein expression and cross-resistance to doxorubicin, vinblastine, vincristine, and paclitaxel.[5] |
| CEM | CEM/VLB100 | Vinblastine | Not specified | Not specified | 5 | This P-gp overexpressing cell line showed 5-fold resistance to Aplidine compared to the parental line.[5] |
| Multiple Myeloma Cell Lines | Resistant Sublines | Melphalan, Doxorubicin, Dexamethasone | Not specified | Not specified | - | Aplidine demonstrated activity against MM cell lines resistant to these agents.[6] |
| Ovarian CCC | Cisplatin-Resistant CCC | Cisplatin | 2.51-4.97 nM | Equivalent to parental | No cross-resistance | The antitumor effects of Aplidine on cisplatin-resistant CCC cells were equivalent to those observed in their respective parental cells.[3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of cross-resistance studies. Below are summaries of key experimental protocols.
Generation of Drug-Resistant Cell Lines
A common method for developing drug-resistant cancer cell lines is through continuous exposure to a cytotoxic drug.
-
Initial IC50 Determination: The half-maximal inhibitory concentration (IC50) of the selected drug (e.g., doxorubicin, cisplatin, paclitaxel) for the parental cancer cell line is first determined using a cytotoxicity assay like the MTT assay.
-
Stepwise Dose Escalation: The parental cells are cultured in a medium containing the drug at a concentration typically starting at the IC10 or IC20.
-
Recovery and Expansion: Surviving cells are allowed to proliferate. Once they reach a stable growth rate, they are passaged and exposed to a gradually increasing concentration of the drug.
-
Maintenance of Resistant Phenotype: This process is repeated over several months until the desired level of resistance is achieved. The resistant cell line is then maintained in a culture medium containing the drug at a selective concentration to preserve the resistant phenotype.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with various concentrations of the cytotoxic agents for a specified period (e.g., 72 hours).
-
MTT Incubation: After the treatment period, the MTT reagent is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Absorbance Measurement: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is then calculated from the dose-response curve.[7][8][9][10][11]
Apoptosis Assay (Annexin V Staining)
The Annexin V assay is used to detect apoptosis, a form of programmed cell death.
-
Cell Treatment: Cells are treated with the cytotoxic drug for a specified time to induce apoptosis.
-
Cell Harvesting: Both adherent and floating cells are collected.
-
Staining: The cells are washed and resuspended in a binding buffer containing Annexin V conjugated to a fluorescent dye (e.g., FITC) and a viability dye such as propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI can only enter cells with compromised membranes, characteristic of late apoptosis or necrosis.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic or necrotic cells (Annexin V-positive, PI-positive).[5][6][12][13][14]
Signaling Pathways and Experimental Workflows
Aplidine's Mechanism of Action and Resistance
Aplidine's primary molecular target is the eukaryotic elongation factor 1A2 (eEF1A2).[2][13] Inhibition of eEF1A2 disrupts protein synthesis, leading to cell cycle arrest and apoptosis.[7][8][13][15] The induction of apoptosis by Aplidine involves the activation of stress-activated protein kinases (SAPKs), specifically c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38/MAPK).[7][8]
Resistance to Aplidine can develop through the overexpression of the multidrug resistance protein P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that actively effluxes a wide range of xenobiotics, including many cytotoxic drugs, from the cell.
Experimental Workflow for Cross-Resistance Study
The following diagram outlines a typical workflow for assessing the cross-resistance of a new compound against established cytotoxic drugs.
References
- 1. Plitidepsin (Aplidin) is a potent inhibitor of diffuse large cell and Burkitt lymphoma and is synergistic with rituximab - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical Activity of Plitidepsin Against Clear Cell Carcinoma of the Ovary | Anticancer Research [ar.iiarjournals.org]
- 4. Activation of p38/JNK Pathway Is Responsible for Embelin Induced Apoptosis in Lung Cancer Cells: Transitional Role of Reactive Oxygen Species | PLOS One [journals.plos.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Aplidin (plitidepsin) is a novel anti-myeloma agent with potent anti-resorptive activity mediated by direct effects on osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. eEF1A2 siRNA Suppresses MPP+-Induced Activation of Akt and mTOR and Potentiates Caspase-3 Activation in a Parkinson's Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eef1a2 Promotes Cell Growth, Inhibits Apoptosis and Activates JAK/STAT and AKT Signaling in Mouse Plasmacytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical and randomized phase I studies of plitidepsin in adults hospitalized with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plitidepsin: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. You are being redirected... [pharmamar.com]
- 14. researchgate.net [researchgate.net]
- 15. Aplidine: a paradigm of how to handle the activity and toxicity of a novel marine anticancer poison - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Anti-Resorptive Properties of Aplidine on Bone Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the anti-resorptive properties of Aplidine (plitidepsin), a marine-derived anti-cancer agent, on bone cells. Its performance is compared with established anti-resorptive therapies, namely bisphosphonates and denosumab, supported by experimental data from preclinical studies.
Executive Summary
Bone remodeling is a dynamic process maintained by a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. In various pathologies, including multiple myeloma and osteoporosis, excessive osteoclast activity leads to bone loss. Aplidine has demonstrated potent anti-myeloma and anti-resorptive properties.[1][2][3][4][5][6] This guide delves into the cellular and molecular mechanisms of Aplidine's action on bone cells and provides a comparative analysis with standard-of-care anti-resorptive agents.
Comparative Analysis of Anti-Resorptive Agents
The following tables summarize the key characteristics and reported efficacy of Aplidine, bisphosphonates, and denosumab in modulating bone cell function.
Table 1: General Comparison of Anti-Resorptive Agents
| Feature | Aplidine (Plitidepsin) | Bisphosphonates (e.g., Zoledronic Acid, Alendronate) | Denosumab |
| Drug Class | Cyclodepsipeptide | Pyrophosphate analogs | Human monoclonal antibody |
| Primary Molecular Target | Elongation factor 1-alpha 2 (eEF1A2)[6] | Farnesyl pyrophosphate synthase (FPPS)[1][7][8][9] | Receptor Activator of Nuclear Factor-κB Ligand (RANKL)[2][10][11] |
| Primary Cellular Target | Osteoclasts, Myeloma cells[1][2][3][4][5][6] | Osteoclasts[7][9] | Osteoclast precursors and mature osteoclasts[2][10][11] |
Table 2: Effects on Osteoclast Function
| Parameter | Aplidine (Plitidepsin) | Bisphosphonates (Zoledronic Acid) | Denosumab |
| Osteoclast Differentiation | Markedly decreases osteoclast precursor numbers and differentiation.[1][2][3][4][5][6] 50 pM Aplidin decreased CFU-GM colonies by 15%.[1] | Inhibit osteoclast differentiation.[12][13][14] | Inhibits osteoclast differentiation by blocking RANKL.[2][10][11][13][15] |
| Mature Osteoclast Number & Survival | Reduces mature osteoclast number.[1][2][3][4][5][6] 10 pM Aplidin reduced mature osteoclasts by 60%.[16] | Induces osteoclast apoptosis.[7][9] | Inhibits osteoclast function and survival.[2][10][11][15] |
| Bone Resorption Activity | Markedly decreases resorption pit formation.[1][4][16] | Potently inhibits bone resorption. IC50 for inhibition of resorption varies from 0.06 to 12.57 μM for zoledronic acid.[17] | Inhibits bone resorption.[13] |
| Effect on Bone Resorption Markers (e.g., CTX) | Decreases bone resorption marker CTX in an ex vivo bone organ model.[2] | Reduces serum levels of CTX-1.[18] | Significantly lowers bone turnover markers, including CTX.[19][20] |
Table 3: Effects on Osteoblast and Osteocyte Function
| Parameter | Aplidine (Plitidepsin) | Bisphosphonates | Denosumab |
| Osteoblast Viability | Modestly reduces osteoblast viability at higher concentrations (≥ 1 nM).[1][2][3][5][6] | Can stimulate osteoblast proliferation and inhibit apoptosis.[21] | Effects on osteoblasts are largely indirect due to the coupling of resorption and formation.[15] |
| Osteoblast Mineralization | Decreases osteoblast mineralization.[1][2][3][5][6] 1-10 nM Aplidin decreased matrix mineralization by 20%.[5][22] | Stimulate bone formation by increasing osteoblast proliferation and preventing apoptosis.[21] | Reduced bone formation is observed due to the coupling with reduced resorption.[23] |
| Osteocyte Viability | Modestly reduces osteocyte viability.[1][2][3][5][6] | May inhibit osteocyte apoptosis.[21] | Reduces osteocyte viability, which persists during treatment discontinuation.[23] |
Signaling Pathways
The anti-resorptive actions of Aplidine, bisphosphonates, and denosumab are mediated through distinct signaling pathways.
Aplidine Signaling in Bone Cells
Aplidine's primary target is the eukaryotic elongation factor 1-alpha 2 (eEF1A2), which is involved in protein synthesis.[6] In the context of bone cells, Aplidine's anti-resorptive effects appear to be mediated, at least in part, through the inhibition of key signaling pathways in osteoclast precursors. Studies have shown that Aplidine can blunt the RANKL-induced phosphorylation of ERK, a critical downstream mediator of osteoclast differentiation.[16][24]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts [bio-protocol.org]
- 4. oncotarget.com [oncotarget.com]
- 5. Aplidin (plitidepsin) is a novel anti-myeloma agent with potent anti-resorptive activity mediated by direct effects on osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective [frontiersin.org]
- 10. RANKL-RANK signaling in osteoclastogenesis and bone disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Current Understanding of RANK Signaling in Osteoclast Differentiation and Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Zoledronic acid inhibits osteoclast differentiation and function through the regulation of NF-κB and JNK signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Study of the Effects of Denosumab on Giant Cell Tumor of Bone: Comparison with Zoledronic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Zoledronic acid inhibits osteoclastogenesis and bone resorptive function by suppressing RANKL-mediated NF-κB and JNK and their downstream signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Denosumab: mechanism of action and clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]
- 17. Zoledronic Acid Is Not Equally Potent on Osteoclasts Generated From Different Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Peptidomimetic inhibitor of L-plastin reduces osteoclastic bone resorption in aging female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The effects of denosumab on osteoclast precursors in postmenopausal women: a possible explanation for the overshoot phenomenon after discontinuation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Elevated Bone Hardness Under Denosumab Treatment, With Persisting Lower Osteocyte Viability During Discontinuation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
A Comparative Analysis of Aplidine's Effects on Normal Versus Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Aplidine, also known as Plitidepsin, is a marine-derived cyclic depsipeptide with potent antitumor activities. This guide provides a comprehensive comparison of its effects on cancerous and normal cells, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action.
Differential Cytotoxicity: A Selective Strike Against Cancer
Aplidine exhibits a notable selective cytotoxicity against a wide range of cancer cells while displaying significantly lower toxicity towards normal cells. This selectivity is a critical attribute for a successful chemotherapeutic agent. In vitro studies have consistently demonstrated that Aplidine inhibits the growth of various cancer cell lines at nanomolar concentrations, a potency that is orders of magnitude greater than its effect on normal cells.
Quantitative Comparison of Cytotoxicity (IC50 Values)
The following table summarizes the 50% inhibitory concentration (IC50) of Aplidine in various human cancer cell lines compared to normal human hematopoietic progenitor cells. Lower IC50 values indicate higher cytotoxicity.
| Cell Type | Cell Line/Progenitor Type | IC50 (nM) | Reference |
| Cancer Cells | |||
| Diffuse Large B-cell Lymphoma (RL) | 1.5 ± 0.5 | [1] | |
| Burkitt Lymphoma (Ramos) | 1.7 ± 0.7 | [1] | |
| Multiple Myeloma, Leukemia, various solid tumors | ≤ 1 | [2] | |
| Normal Cells | |||
| Myeloid Hematopoietic Progenitors (CFU-GM) | 150 - 530 | [3][4] | |
| Erythroid Hematopoietic Progenitors (BFU-E) | 150 - 530 | [3][4] | |
| Megakaryocytic Hematopoietic Progenitors (CFU-Meg) | Lower than CFU-GM/BFU-E | [4] | |
| Pluripotent Hematopoietic Progenitors (CFU-Mix) | 150 - 2250 | [3] |
Note: IC50 values can vary depending on the specific experimental conditions, such as duration of exposure.
Studies have shown that normal bone marrow and peripheral blood cells are significantly more resistant to Aplidine than leukemia cells.[5] Specifically, normal cells were found to be two- to seven-fold more resistant in bone marrow samples and four- to 11-fold more resistant in peripheral blood samples when compared to leukemic cells.[5] This differential effect is consistent with the clinical observation of a lack of significant hematological toxicity at therapeutic doses.[4] While active concentrations of Aplidine can induce some bone marrow toxicity with continuous exposure, a therapeutic window appears to exist at concentrations that are only marginally myelotoxic.[6]
Mechanism of Action: Unraveling the Molecular Pathways
Aplidine's selective antitumor activity stems from its unique mechanism of action, which primarily targets the eukaryotic elongation factor 1A2 (eEF1A2).[2][7] This protein is often overexpressed in tumor cells and plays a role in both protein synthesis and oncogenic signaling.[2][7] By binding to eEF1A2, Aplidine disrupts protein synthesis and triggers a cascade of events leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[2]
Signaling Pathways Induced by Aplidine in Cancer Cells
Aplidine treatment in cancer cells leads to the activation of several stress-related signaling pathways, culminating in apoptosis. The key pathways involved are:
-
Oxidative Stress Induction: Aplidine induces early oxidative stress within cancer cells.[2]
-
JNK and p38 MAPK Activation: This oxidative stress leads to the sustained activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK).[2][8] The activation of JNK is a critical event for Aplidine-induced apoptosis.[9]
-
Fas/CD95-Mediated Apoptosis: In some cancer cells, particularly hematological malignancies, Aplidine can trigger apoptosis through the Fas/CD95 death receptor pathway.[1]
-
Mitochondrial-Mediated Apoptosis: The activation of JNK and other signaling cascades can lead to the release of cytochrome c from the mitochondria, initiating the intrinsic apoptotic pathway.[1]
The following diagram illustrates the proposed signaling cascade initiated by Aplidine in cancer cells.
Experimental Protocols
To ensure the reproducibility of the findings presented, this section outlines the general methodologies for key experiments used to evaluate the effects of Aplidine.
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of Aplidine (or a vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
The following diagram outlines the workflow for a typical cell viability assay.
References
- 1. Plitidepsin (Aplidin) is a potent inhibitor of diffuse large cell and Burkitt lymphoma and is synergistic with rituximab - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. In vitro hematotoxicity of Aplidine on human bone marrow and cord blood progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro toxicity of ET-743 and aplidine, two marine-derived antineoplastics, on human bone marrow haematopoietic progenitors. comparison with the clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro cytotoxicity of aplidin and crossresistance with other cytotoxic drugs in childhood leukemic and normal bone marrow and blood samples: a rational basis for clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro activity of aplidine, a new marine-derived anti-cancer compound, on freshly explanted clonogenic human tumour cells and haematopoietic precursor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plitidepsin: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aplidin induces apoptosis in human cancer cells via glutathione depletion and sustained activation of the epidermal growth factor receptor, Src, JNK, and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JNK activation is critical for Aplidin-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Lapidine: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of Lapidine, a combustible solid, aligning with standard laboratory safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) |
| Eye Protection |
| Hand Protection |
| Respiratory Protection |
| Protective Clothing |
Step-by-Step Disposal Protocol
The disposal of this compound should be managed through a certified hazardous waste management provider. Never dispose of this compound down the drain or in regular solid waste streams.[3][6]
1. Waste Segregation and Collection:
-
Isolate this compound Waste: Collect all this compound-contaminated materials, including unused product, contaminated labware (e.g., weighing boats, filter paper), and PPE, separately from other waste streams.
-
Solid Waste Only: Do not mix this compound solid waste with liquid chemical waste.[2] Keeping solid and liquid waste separate is a key principle of laboratory waste management.[2]
2. Container Selection and Labeling:
-
Use Compatible Containers: Place this compound waste in a designated, leak-proof, and durable container that is compatible with combustible solids. The container must have a secure, tight-fitting lid.[3][4]
-
Proper Labeling: Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
"this compound (Solid)"
-
Accumulation Start Date (the date the first item of waste is placed in the container)[7]
-
Principal Investigator/Laboratory Contact Information
-
3. Storage of this compound Waste:
-
Designated Accumulation Area: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[3] This area should be at or near the point of generation.[3]
-
Safe Storage Conditions: Keep the storage area cool, dry, and well-ventilated.[5] Store this compound waste away from heat sources, open flames, and incompatible chemicals.[5]
4. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): When the container is full or has been in accumulation for a designated period (typically not to exceed one year, though institutional and local regulations may vary), contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[3]
-
Provide Necessary Documentation: Be prepared to provide information on the contents of the waste container to the disposal vendor.
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental results. Therefore, a section on experimental protocols is not applicable.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
- 1. This compound | C20H30O4 | CID 11872435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. acewaste.com.au [acewaste.com.au]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. mlienvironmental.com [mlienvironmental.com]
- 6. tft-pneumatic.com [tft-pneumatic.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Handling Protocols for Lapidine
Disclaimer: The following information is provided as a comprehensive guide for the safe handling of a hazardous chemical, using "Lapidine" as a placeholder. The data and procedures are based on information for similar hazardous substances and should be adapted to the specific Safety Data Sheet (SDS) of the actual compound being used.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling, use, and disposal of "this compound" in a laboratory setting. Adherence to these protocols is critical for minimizing risks and ensuring a safe research environment.
I. Personal Protective Equipment (PPE)
The selection and use of appropriate Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound, based on the potential hazards identified.
| Body Area | Required PPE | Specifications and Standards |
| Eyes & Face | Safety goggles with side shields or a full-face shield. | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin & Body | Chemical-resistant lab coat or apron. Full-length pants and closed-toe shoes. | Wear appropriate protective clothing to prevent skin exposure.[1][2] |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Gloves should be tested according to EN 374 for chemical resistance. Check for leaks and integrity before use.[3] |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[1] | Follow OSHA respirator regulations in 29 CFR 1910.134.[1] |
II. Operational Plan: Handling and Storage
Safe handling and storage practices are crucial to prevent accidents and exposure.
A. Handling Procedures:
-
Work Area Preparation: Always handle this compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure. Ensure the work area is clean and free of incompatible materials.
-
Preventing Contamination: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.
-
Spill Management: Have a spill kit readily available. In case of a spill, evacuate the area, and if safe to do so, contain the spill using absorbent materials.
B. Storage Procedures:
-
Container Integrity: Keep the container tightly closed when not in use.
-
Location: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1]
-
Incompatible Materials: Store away from acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[1]
III. Disposal Plan
Proper disposal of this compound and contaminated materials is essential to protect the environment and public health.
A. Waste Segregation and Collection:
-
Chemical Waste: Unused or expired this compound should be treated as hazardous chemical waste.[4]
-
Contaminated Materials: Dispose of contaminated disposables, such as gloves and paper towels, in a designated hazardous waste container.[4]
B. Disposal Method:
-
Incineration: The primary recommended method of disposal is incineration by a licensed waste disposal facility.[4]
-
Do Not Pour Down the Drain: Do not dispose of this compound solutions down the drain, as this can lead to environmental contamination.[4][5]
-
Institutional Protocols: Adhere to your institution's specific procedures for chemical waste disposal.[4]
IV. Experimental Protocols
Protocol for Safe Dispensing of this compound:
-
Preparation: Ensure all required PPE is correctly worn. Verify that the chemical fume hood is functioning correctly.
-
Dispensing: Use non-sparking tools to handle the container. Ground and bond the container and receiving equipment to prevent static discharge.
-
Measurement: Carefully measure the required amount of this compound, avoiding splashing or aerosol generation.
-
Closure: Securely close the container immediately after dispensing.
-
Cleanup: Clean any minor drips or spills in the work area immediately with an appropriate absorbent material.
V. Visual Guides
To further clarify the procedural steps for handling a chemical spill, the following workflow diagram is provided.
Caption: Workflow for responding to a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
